molecular formula C11H12ClNO2 B1582913 4'-Chloro-2'-methylacetoacetanilide CAS No. 20139-55-3

4'-Chloro-2'-methylacetoacetanilide

Cat. No.: B1582913
CAS No.: 20139-55-3
M. Wt: 225.67 g/mol
InChI Key: ODFRAIZRJMUPCP-UHFFFAOYSA-N
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Description

4'-Chloro-2'-methylacetoacetanilide ( 20139-55-3) is a high-purity specialty chemical intermediate with the molecular formula C 11 H 12 ClNO 2 and a molecular weight of 225.67 . This compound is supplied as a white to almost white crystalline powder and is characterized by a melting point of approximately 101-105 °C . This acetoacetanilide derivative serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Published research demonstrates its application in multicomponent reactions with aromatic aldehydes and cyanomethylene reagents to produce focused libraries of 4H-pyran and 1,4-dihydropyridine derivatives . These synthesized heterocyclic compounds have shown significant in vitro antitumor activities against a range of human cancer cell lines, including gastric (NUGC), colon (DLD1), and liver cancer (HA22T, HEPG2), highlighting the value of this compound as a key scaffold in medicinal chemistry research for developing new therapeutic agents . Specifications: • Purity: >98.0% (HPLC) • Appearance: White to almost white powder to crystal • Melting Point: 101.0 °C to 105.0 °C This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory and safety regulations .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-oxobutanamide
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InChI

InChI=1S/C11H12ClNO2/c1-7-5-9(12)3-4-10(7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
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InChI Key

ODFRAIZRJMUPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID2051843
Record name N-(4-Chloro-2-methylphenyl)-3-oxobutanamide
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Molecular Weight

225.67 g/mol
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CAS No.

20139-55-3
Record name N-(4-Chloro-2-methylphenyl)-3-oxobutanamide
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Record name Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo-
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Record name N-(4-Chloro-2-methylphenyl)-3-oxobutanamide
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Record name 4'-chloro-2'-methylacetoacetanilide
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Foundational & Exploratory

An In-Depth Technical Guide to 4'-Chloro-2'-methylacetoacetanilide: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-2'-methylacetoacetanilide, a key intermediate in the chemical industry. The document delves into its fundamental chemical and physical properties, elucidates its molecular structure through spectroscopic analysis, and discusses its synthesis and reactivity. Furthermore, this guide explores the compound's primary applications, particularly in the synthesis of organic pigments and dyes, and touches upon its potential relevance in other fields of chemical research. Safety protocols for handling this compound are also addressed, providing a holistic resource for laboratory and industrial professionals.

Introduction

This compound, with the CAS number 20139-55-3, is an acetoacetanilide derivative characterized by the presence of a chlorine atom and a methyl group on the aniline ring.[1] This substitution pattern significantly influences its chemical properties and reactivity, making it a valuable precursor in various synthetic pathways. Its primary industrial significance lies in its role as a coupling component in the production of azo pigments and dyes, contributing to a wide range of yellow to reddish-yellow hues. Understanding the intricate details of its chemical behavior and structure is paramount for optimizing its use in existing applications and exploring new synthetic possibilities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Identification and Nomenclature
  • IUPAC Name: N-(4-chloro-2-methylphenyl)-3-oxobutanamide

  • CAS Number: 20139-55-3[1]

  • Synonyms: Acetoacet-4-chloro-2-methylanilide, 4'-Chloro-o-acetoacetotoluidide, N-(4-Chloro-o-tolyl)acetoacetamide[1]

  • Molecular Formula: C₁₁H₁₂ClNO₂[1]

  • Molecular Weight: 225.67 g/mol [1]

Physical Properties
PropertyValueSource
Appearance White to off-white crystalline powder[2]
Melting Point 103 °C[2]
Boiling Point 174 °C (rough estimate)[2]
Solubility Poorly soluble in water.[3]

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound is crucial for understanding its reactivity and predicting its behavior in chemical reactions.

Chemical Structure

The molecule consists of an acetoacetyl group attached to the nitrogen atom of 4-chloro-2-methylaniline.

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

Acetoacetanilides, including this compound, exhibit keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of a keto form (containing a ketone and an amide) and an enol form (containing an alcohol and an imidic acid or an enamine-like structure).[3][4] This equilibrium is influenced by factors such as solvent polarity and temperature.

Synthesis cluster_reactants Reactants Aniline 4-Chloro-2-methylaniline Product This compound Aniline->Product Acetoacetylating_Agent Diketene or Ethyl Acetoacetate Acetoacetylating_Agent->Product

Caption: General synthetic routes to this compound.

A detailed experimental protocol for a similar compound, 4-Chloro-2,5-dimethoxyacetoacetanilide, involves reacting 2,5-dimethoxy-4-chloroaniline with acetyl ketene in an alcohol or acetic acid solvent. [5]The reaction temperature is controlled, and after the reaction, the pH is adjusted to precipitate the product, which is then isolated by filtration and drying. [5]

Reactivity

The reactivity of this compound is governed by the functional groups present in the molecule.

  • Nucleophilic Character of the Methylene Group: The α-methylene group, situated between two carbonyl groups, is acidic and can be deprotonated by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is the key to the primary application of this compound in azo coupling reactions.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the deactivating chloro and activating methyl and amido groups makes the regioselectivity complex.

  • Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-chloro-2-methylaniline and acetoacetic acid (which is unstable and decarboxylates to acetone and carbon dioxide).

Reactivity cluster_molecule This compound cluster_reactions Reactions Methylene α-Methylene Group (Nucleophilic Center) Coupling Azo Coupling (with Diazonium Salts) Methylene->Coupling Aromatic_Ring Aromatic Ring (Electrophilic Substitution) Substitution Electrophilic Aromatic Substitution Aromatic_Ring->Substitution Amide_Bond Amide Bond (Hydrolysis) Hydrolysis Amide Hydrolysis Amide_Bond->Hydrolysis

Caption: Key reactive sites of this compound.

Applications

The primary and most significant application of this compound is as a coupling component in the synthesis of arylide yellow and diarylide pigments.

Pigment and Dye Synthesis

In this process, an aromatic amine is first diazotized to form a diazonium salt. This diazonium salt then undergoes an azo coupling reaction with the nucleophilic α-methylene carbon of this compound (in its enolate form) to produce an azo pigment. The specific shade of the resulting pigment is influenced by the substituents on both the diazonium component and the acetoacetanilide coupler.

Experimental Protocol: General Azo Coupling Reaction

  • Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Coupling: this compound is dissolved in an alkaline solution to form the enolate. The diazonium salt solution is then slowly added to the coupler solution while maintaining a low temperature and controlling the pH.

  • Isolation and Finishing: The precipitated azo pigment is isolated by filtration, washed thoroughly with water to remove salts and impurities, and then dried. Further finishing steps, such as grinding and surface treatment, may be performed to achieve the desired pigment properties.

Safety and Handling

This compound is considered to be moderately toxic by ingestion. [6]When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl). [6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Analytical Methods

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC). [6][7]A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) and UV detection is commonly employed for this purpose. [7][8][9]This method can effectively separate the main component from any starting materials, by-products, or degradation products.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established role in the pigment and dye industry. Its chemical properties, particularly the reactivity of its α-methylene group, are central to its utility. A thorough understanding of its structure, synthesis, and reactivity is essential for its efficient and safe use. While its primary application is well-defined, the functional groups present in the molecule may offer opportunities for its use in the synthesis of other specialty chemicals and potentially as a building block in medicinal chemistry, warranting further investigation.

References

  • PubChem. (n.d.). 4-Chloro-2-methylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014).
  • PubMed. (n.d.). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Gowda, B. T., & Rao, K. J. M. (2018). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molecules, 23(7), 1738.
  • Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • YouTube. (2022, July 16). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]

  • YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles. Retrieved from [Link]

  • PubChem. (n.d.). Acetoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP). Retrieved from [Link])

  • OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

  • The Degree Gap. (2025, April 2). Understanding Electrophiles in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization, and single crystal X-ray structures of [CoIII(acacen)(thioacetamide)2]ClO4 and [CoIII((BA)2en)(thioacetamide)2]PF6 — Solvatochromic properties of [CoIII(acacen)(thioacetamide)2]ClO4. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • YouTube. (2020, October 27). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization (by Sal). Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4....
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  • NIST. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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Sources

An In-depth Technical Guide to N-(4-chloro-2-methylphenyl)-3-oxobutanamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-chloro-2-methylphenyl)-3-oxobutanamide, a key chemical intermediate. The document delineates its chemical identity, including its IUPAC name and CAS number, and details its physicochemical properties. A validated synthesis protocol for its precursor, 4-chloro-2-methylaniline, and a standard laboratory-scale synthesis for the title compound are presented, emphasizing the underlying chemical principles. Furthermore, this guide explores its primary applications as an intermediate in the synthesis of azo pigments and discusses the potential of the N-aryl-3-oxobutanamide scaffold in medicinal chemistry. Detailed analytical methodologies for quality control and characterization, including HPLC, NMR, and Mass Spectrometry, are provided. Safety protocols and handling guidelines are also outlined to ensure safe laboratory practices.

Chemical Identity and Physicochemical Properties

N-(4-chloro-2-methylphenyl)-3-oxobutanamide is an organic compound classified as an acetoacetamide derivative. Its unique structure, featuring a substituted aromatic ring and a reactive β-ketoamide functional group, makes it a valuable precursor in various chemical syntheses.

Official IUPAC Name: N-(4-chloro-2-methylphenyl)-3-oxobutanamide[1]

CAS Number: 20139-55-3[1]

Synonyms:

  • 4'-Chloro-2'-methylacetoacetanilide[2]

  • N-Acetoacetyl-4-chloro-2-methylaniline[2]

  • N-(4-Chloro-o-tolyl)acetoacetamide[2]

  • Acetoacet-4-chloro-2-methylanilide[3]

Physicochemical Data Summary

The key properties of N-(4-chloro-2-methylphenyl)-3-oxobutanamide are summarized in the table below for quick reference. These parameters are crucial for designing experimental protocols, understanding its solubility, and ensuring proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂ClNO₂[1][4][5]
Molecular Weight 225.67 g/mol [4][5]
Appearance White to off-white crystalline powder[2][6]
Melting Point 102 - 105 °C[2][6]
Purity Typically >98% (by HPLC)[1][2]
XLogP3 2.4[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]

Synthesis and Mechanism

The synthesis of N-(4-chloro-2-methylphenyl)-3-oxobutanamide is a two-step process, beginning with the preparation of its aniline precursor, followed by an acetoacetylation reaction.

Step 1: Synthesis of 4-chloro-2-methylaniline (Precursor)

The precursor, 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine), is a critical starting material. While various synthetic routes exist, a common laboratory method involves the direct chlorination of 2-methylaniline (o-toluidine). The regioselectivity of the chlorination is a key consideration in this synthesis.

Reaction: Chlorination of 2-methylaniline.

Causality of Experimental Choices: The use of hydrochloric acid as a solvent and a copper(II) chloride catalyst facilitates the regioselective chlorination at the para-position relative to the amino group. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. By protonating the amine in strongly acidic conditions, its activating effect is somewhat moderated, and steric hindrance from the adjacent methyl group further favors substitution at the less hindered para position.

Experimental Protocol: Synthesis of 4-chloro-2-methylaniline [7]

  • Dissolution: Dissolve 2-methylaniline (10 mmol, 1.07 g) in 20 mL of 36% (w/w) hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Add copper(II) chloride (CuCl₂, 20 mmol, 2.68 g) to the solution.

  • Reaction Conditions: Heat the mixture to 60°C. Introduce a slow stream of oxygen (0.02 mol/hr) and hydrogen chloride gas (0.01 mol/hr) into the reaction mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add 30 mL of ethyl acetate and stir.

  • Neutralization: Carefully neutralize the mixture to pH 7 by adding a saturated solution of sodium carbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash twice with saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of petroleum ether and a minimal amount of a more polar solvent to yield 4-chloro-2-methylaniline as a crystalline solid.

Step 2: Synthesis of N-(4-chloro-2-methylphenyl)-3-oxobutanamide

The final product is synthesized via the acetoacetylation of 4-chloro-2-methylaniline. This reaction forms the characteristic β-ketoamide linkage. The most common and efficient laboratory method involves the reaction with diketene, which serves as a highly reactive and effective acetoacetylating agent.

Reaction: Acetoacetylation of 4-chloro-2-methylaniline with diketene.

Causality of Experimental Choices: The nucleophilic amino group of the aniline attacks one of the carbonyl carbons of the strained four-membered ring of diketene. This leads to the opening of the ring and the formation of the stable amide bond. The reaction is typically carried out in an aprotic solvent, such as toluene or xylene, to prevent side reactions of diketene with protic solvents. The reaction is often run at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of N-(4-chloro-2-methylphenyl)-3-oxobutanamide

  • Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 4-chloro-2-methylaniline (0.1 mol, 14.16 g) in 100 mL of toluene.

  • Reagent Addition: Heat the suspension to 40-50°C. Add diketene (0.11 mol, 9.25 g) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 60°C.

  • Reaction: After the addition is complete, stir the mixture at 50-60°C for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aniline starting material.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold toluene (2 x 20 mL) to remove unreacted starting materials and by-products.

  • Drying: Dry the purified N-(4-chloro-2-methylphenyl)-3-oxobutanamide in a vacuum oven at 60-70°C to a constant weight.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Acetoacetylation A 2-Methylaniline B Chlorination (CuCl₂, HCl, O₂) A->B C 4-chloro-2-methylaniline B->C D 4-chloro-2-methylaniline E Acetoacetylation (Diketene, Toluene) D->E F N-(4-chloro-2-methylphenyl) -3-oxobutanamide E->F

Caption: Workflow for the synthesis of the title compound.

Applications

Intermediate in Pigment Synthesis

The primary industrial application of N-(4-chloro-2-methylphenyl)-3-oxobutanamide is as a crucial intermediate, specifically a coupling component, in the manufacture of high-performance azo pigments.[4] The active methylene group within the β-ketoamide structure is readily coupled with diazonium salts to form the characteristic azo chromophore.

Examples of pigments synthesized using this intermediate include:

  • C.I. Pigment Yellow 98

  • C.I. Pigment Yellow 113

  • C.I. Pigment Yellow 171

  • C.I. Pigment Orange 47[4]

Potential in Drug Discovery and Medicinal Chemistry

While its role in the pigment industry is well-established, the N-aryl-3-oxobutanamide scaffold is of growing interest to medicinal chemists. This class of compounds has been investigated for a range of biological activities. The core structure serves as a versatile template that can be chemically modified to optimize pharmacological properties.

Reported biological activities of related N-aryl-3-oxobutanamide derivatives include:

  • Antibacterial Activity: Studies have shown that derivatives with specific substitutions on the aryl ring, particularly electron-withdrawing groups like nitro or additional halogens, can exhibit significant antibacterial effects, including against resistant pathogens.[8]

  • Anticancer Activity: Certain derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[8]

N-(4-chloro-2-methylphenyl)-3-oxobutanamide can, therefore, be considered a valuable starting material or building block for the synthesis of novel compounds in drug discovery programs targeting infectious diseases or oncology.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of N-(4-chloro-2-methylphenyl)-3-oxobutanamide.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of this compound.

Protocol: Purity Analysis by RP-HPLC [3]

  • Column: C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting gradient could be 50:50 (v/v) Acetonitrile:Water, with the addition of an acid modifier.

  • Acid Modifier: 0.1% Phosphoric acid for standard analysis. For Mass-Spec compatibility, 0.1% formic acid should be used instead.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Self-Validation: The method's validity is confirmed by the sharpness of the principal peak and the effective separation from any potential impurities or starting materials. A clean baseline and consistent retention times across multiple injections demonstrate the method's stability and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. A key feature to note is the presence of keto-enol tautomerism in β-dicarbonyl compounds like this one, which can result in two sets of signals in the NMR spectrum.

Expected ¹H NMR Signals (in CDCl₃):

  • Keto Form:

    • Aromatic protons (~7.0-7.5 ppm).

    • Amide N-H proton (broad singlet, ~8.0-9.0 ppm).

    • Methylene protons (-CO-CH₂-CO-) (singlet, ~3.5-4.0 ppm).

    • Methyl protons on the aromatic ring (singlet, ~2.2-2.4 ppm).

    • Terminal methyl protons (-CO-CH₃) (singlet, ~2.1-2.3 ppm).

  • Enol Form:

    • Enolic hydroxyl proton (-OH) (broad singlet, ~10-15 ppm).

    • Vinyl proton (=CH-) (singlet, ~5.0-6.0 ppm).

    • Distinct signals for the aromatic and methyl groups of the enol tautomer.

The ratio of keto to enol forms can be determined by integrating the corresponding distinct signals (e.g., the methylene protons of the keto form vs. the vinyl proton of the enol form).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peaks would be:

  • [M+H]⁺: ~226.06 m/z

  • [M+Na]⁺: ~248.04 m/z

The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) would provide definitive confirmation of the elemental composition.

Analytical Workflow Diagram

AnalyticalWorkflow Start Synthesized Product N-(4-chloro-2-methylphenyl) -3-oxobutanamide HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (Structural Elucidation) Start->NMR MS Mass Spectrometry (MW Confirmation) Start->MS Data Combined Analytical Data HPLC->Data NMR->Data MS->Data Result Confirmed Identity, Purity, and Structure Data->Result

Caption: A typical workflow for analytical characterization.

Safety and Handling

Appropriate safety measures must be observed when handling N-(4-chloro-2-methylphenyl)-3-oxobutanamide and its precursors.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[6] It may also cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

The precursor, 4-chloro-2-methylaniline, is known to be toxic and a suspected carcinogen and must be handled with extreme caution.[12][13]

Conclusion

N-(4-chloro-2-methylphenyl)-3-oxobutanamide is a well-characterized compound with significant industrial importance as a pigment intermediate. Its synthesis is straightforward and relies on fundamental organic reactions. For researchers in materials science, this compound remains a key building block for developing new colorants. For professionals in drug discovery, the N-aryl-3-oxobutanamide core structure represents a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in both research and industrial settings.

References

  • SIELC Technologies. (2018). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • WorldOfChemicals. (2013). N-(4-chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • PubChem. N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • National Toxicology Program. N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (4433-79-8). Retrieved from [Link]

  • ChemBK. N-(4-Methylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • SIELC Technologies. (2018). Butanamide, N-(4-methylphenyl)-3-oxo-. Retrieved from [Link]

  • WorldOfChemicals. (2013). N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • WorldOfChemicals. (2013). N-(2-chloro-4-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Nantong Ugano Chemical Co., Ltd. 4-chloro-2-Methy-n-Acetoacet Anily. Retrieved from [Link]

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Wikipedia. 4-Chloro-o-toluidine. Retrieved from [Link]

  • Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • PubChem. CID 158195936. Retrieved from [Link]

  • NIST WebBook. Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. Retrieved from [Link]

  • LCGC International. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Chloro-2'-methylacetoacetanilide, a key intermediate in the production of various organic pigments and dyes.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound, with the CAS number 20139-55-3, is an acetoacetamide derivative of 2-methyl-4-chloroaniline.[4] Its molecular structure, featuring a reactive β-keto amide group, makes it a valuable coupling component in the synthesis of azo pigments, particularly arylide yellows.[2][5] The specific substituents on the aniline ring, in this case, a chloro and a methyl group, play a crucial role in determining the final properties of the pigments, such as their hue, tinctorial strength, and fastness to light and weathering.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H12ClNO2[3][4][6][7]
Molecular Weight 225.67 g/mol [4][6]
Appearance White to off-white crystalline powder[8]
Melting Point 103-105 °C[3][8]
CAS Number 20139-55-3[4][6][8]

Synthesis Methodology: Acetoacetylation of 2-Methyl-4-chloroaniline

The primary industrial route for synthesizing this compound involves the acetoacetylation of 2-methyl-4-chloroaniline with diketene.[5][9] This reaction is an electrophilic addition-elimination process where the amino group of the aniline derivative attacks one of the carbonyl groups of diketene, leading to the opening of the lactone ring and subsequent formation of the acetoacetamide.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine on the highly reactive diketene molecule. The lone pair of electrons on the nitrogen atom of 2-methyl-4-chloroaniline attacks the carbonyl carbon of the diketene, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to form the stable amide product.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_methyl_4_chloroaniline 2-Methyl-4-chloroaniline nucleophilic_attack Nucleophilic Attack 2_methyl_4_chloroaniline->nucleophilic_attack diketene Diketene diketene->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate Forms rearrangement Rearrangement intermediate->rearrangement Undergoes product This compound rearrangement->product Yields

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2-Methyl-4-chloroaniline (CAS: 95-69-2)

  • Diketene (CAS: 674-82-8)[9]

  • Toluene (or another suitable inert solvent)

  • Glacial Acetic Acid (catalyst)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser.

  • Heating mantle with a temperature controller.

  • Filtration apparatus (Büchner funnel and flask).

  • Drying oven.

Procedure:

  • Reaction Setup: In a clean and dry three-necked flask, charge 2-methyl-4-chloroaniline and toluene. Begin stirring to ensure the aniline derivative is fully dissolved.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Diketene Addition: Heat the mixture to 60-70°C. Slowly add diketene dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature within the specified range. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a runaway reaction.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10][11]

  • Crystallization and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C to induce crystallization of the product.

  • Filtration: Filter the precipitated solid using a Büchner funnel and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected product in a vacuum oven at 60-70°C until a constant weight is achieved.

Safety Precautions
  • 2-Methyl-4-chloroaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[12]

  • Diketene: Diketene is a flammable, corrosive, and toxic liquid.[9] It has a strong irritating effect on the eyes, respiratory system, and skin.[13] All handling should be performed in a closed system or a fume hood with extreme caution.[13][14]

  • General: The reaction should be conducted in a well-ventilated area, away from sources of ignition.[14] An emergency shower and eyewash station should be readily accessible.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the synthesized product.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[15]

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

    • Expected Chemical Shifts (δ, ppm):

      • ~2.2-2.3: Singlet, 3H (methyl group on the aromatic ring)

      • ~2.3-2.4: Singlet, 3H (methyl group of the acetyl group)

      • ~3.6-3.7: Singlet, 2H (methylene group)

      • ~7.1-7.5: Multiplet, 3H (aromatic protons)

      • ~9.8-10.0: Broad singlet, 1H (amide N-H)

  • ¹³C NMR: The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorption Bands (cm⁻¹):

    • ~3250-3300: N-H stretching (amide)

    • ~1710-1730: C=O stretching (ketone)

    • ~1660-1680: C=O stretching (amide I band)

    • ~1590-1610 and ~1480-1500: C=C stretching (aromatic ring)

    • ~1530-1550: N-H bending (amide II band)

    • ~1080-1100: C-Cl stretching

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (m/z):

    • [M]+ at approximately 225.05, corresponding to the molecular formula C11H12ClNO2.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion peak cluster ([M]+ and [M+2]+).

Table 2: Summary of Expected Spectroscopic Data

TechniqueKey FeatureExpected Value
¹H NMR Chemical Shifts (ppm)See section 3.1.1
IR Absorption Bands (cm⁻¹)See section 3.1.2
MS Molecular Ion (m/z)~225.05 ([M]+)

Applications and Industrial Relevance

This compound is a crucial intermediate in the synthesis of a variety of organic pigments.[3] These pigments are widely used in the manufacturing of printing inks, paints, plastics, and textiles due to their excellent color properties and stability.[2] The presence of the chloro and methyl groups on the aromatic ring influences the final pigment's properties, contributing to the wide range of colors and performance characteristics available in the market.

Conclusion

The synthesis of this compound via the acetoacetylation of 2-methyl-4-chloroaniline with diketene is a well-established and efficient industrial process. This guide has provided a detailed, step-by-step protocol, including critical safety considerations and a comprehensive overview of the analytical techniques required for its characterization. The structural confirmation through NMR, IR, and MS is paramount to ensure the quality and purity of the final product, which is essential for its application in the pigment industry. By following the methodologies outlined in this document, researchers and professionals can confidently and safely synthesize and characterize this important chemical intermediate.

References

  • TradeIndia. ACETOACETANILIDE for Synthesis 98%. [Link]

  • PubChemLite. This compound (C11H12ClNO2). [Link]

  • PubChem. 4-Chloro-2-methylacetanilide | C9H10ClNO | CID 78877. [Link]

  • NIST WebBook. 4'-chloro-2',5'-dimethoxyacetoacetanilide. [Link]

  • LookChem. The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. [Link]

  • ChemBK. This compound. [Link]

  • Google Patents. CN106518705A - Synthesis of acetoacetanilide.
  • ChemBK. diketene. [Link]

  • Wikipedia. Diketene. [Link]

  • Wikipedia. Acetoacetanilide. [Link]

  • SpectraBase. 4'-chloro-2-methyl-1-piperidinecarboxanilide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • Google Patents.
  • International Journal of ChemTech Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

  • University of Nebraska–Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • NIST WebBook. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. [Link]

  • LookChem. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4'-Chloro-2'-methylacetoacetanilide is a member of the acetoacetanilide family, characterized by an acetoacetyl moiety attached to a substituted aniline ring. Specifically, the aniline ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This class of compounds serves as important intermediates in the synthesis of various pharmaceuticals and pigments. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and data from analogous structures.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of similar compounds, such as 2'-methylacetoacetanilide[1] and 4'-chloroacetoacetanilide[2][3][4][5], as well as established substituent effects on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene and methyl protons of the acetoacetyl group, the methyl group on the aromatic ring, and the amide proton. The presence of both keto and enol tautomers in solution can lead to the observation of two sets of signals for the acetyl and methylene protons, as well as the amide/enol proton.

Table 1: Predicted ¹H NMR Data for this compound (Keto Tautomer)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Amide N-H~9.2 - 9.5Singlet (broad)1H
Aromatic H (H-6')~7.8 - 8.0Doublet1H
Aromatic H (H-5')~7.2 - 7.4Doublet of doublets1H
Aromatic H (H-3')~7.1 - 7.3Doublet1H
Methylene (-CH₂-)~3.6Singlet2H
Aromatic Methyl (-CH₃)~2.3Singlet3H
Acetyl Methyl (-CH₃)~2.2Singlet3H

Solvent: CDCl₃

Causality Behind Predictions: The chemical shifts are predicted based on the ¹H NMR data for 2'-methylacetoacetanilide[1]. The electron-withdrawing nature of the chlorine atom at the 4'-position is expected to deshield the aromatic protons, causing a downfield shift compared to the unsubstituted analog. The ortho-methyl group will influence the chemical shift of the adjacent aromatic protons and the amide proton due to steric and electronic effects.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O, acetyl)~205
Carbonyl (C=O, amide)~165
Aromatic C (C-1')~136
Aromatic C (C-2')~133
Aromatic C (C-4')~130
Aromatic C (C-6')~129
Aromatic C (C-5')~127
Aromatic C (C-3')~125
Methylene (-CH₂-)~51
Acetyl Methyl (-CH₃)~31
Aromatic Methyl (-CH₃)~18

Solvent: CDCl₃

Causality Behind Predictions: The predicted chemical shifts are based on general values for acetoacetanilides and the known effects of chloro and methyl substituents on the benzene ring. The carbonyl carbons are the most downfield signals. The aromatic carbon signals are influenced by the substitution pattern, with the carbon bearing the chlorine (C-4') and the methyl group (C-2') showing characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3250 - 3300Strong, sharpN-H Stretch (amide)
~3050 - 3100MediumC-H Stretch (aromatic)
~2850 - 2950MediumC-H Stretch (aliphatic)
~1710 - 1730StrongC=O Stretch (keto)
~1660 - 1680StrongC=O Stretch (Amide I)
~1600, ~1480MediumC=C Stretch (aromatic ring)
~1530 - 1550StrongN-H Bend (Amide II)
~1090 - 1110StrongC-Cl Stretch

Sample Preparation: KBr pellet or Nujol mull

Causality Behind Predictions: The predicted IR bands are characteristic of the functional groups present in this compound. The N-H stretch of the secondary amide is expected in the region of 3250-3300 cm⁻¹. The two carbonyl groups (ketone and amide) will give rise to strong absorptions. The aromatic C=C stretching and C-H stretching vibrations, as well as the C-Cl stretch, are also predicted in their respective typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Predicted Identity
225/227[M]⁺ (Molecular ion peak, ~3:1 ratio)
183/185[M - CH₂CO]⁺
141/143[Cl-C₆H₃(CH₃)-NH₂]⁺
126[C₆H₄(CH₃)-NCO]⁺
106[C₆H₄(CH₃)-NH]⁺
43[CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Causality Behind Predictions: The molecular ion peak is expected at m/z 225, with an isotopic peak at m/z 227 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the m/z 225 peak. Common fragmentation pathways for acetoacetanilides include the loss of ketene (CH₂CO) and cleavage of the amide bond, leading to the formation of the substituted aniline radical cation and the acylium ion.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report Documentation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive profile for this compound. While experimental verification is essential, these predictions, based on established principles and data from analogous compounds, offer a robust framework for researchers in the fields of synthetic chemistry and drug development to identify and characterize this molecule with a high degree of confidence. The provided experimental protocols and workflow visualization further serve as a practical resource for the systematic spectroscopic analysis of this and similar chemical entities.

References

Solubility and Stability of 4'-Chloro-2'-methylacetoacetanilide: A Practical and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4'-Chloro-2'-methylacetoacetanilide is a chemical intermediate recognized for its application in the synthesis of dyes and pigments.[1] As with any chemical entity in a development pipeline, a thorough understanding of its solubility and stability is paramount for ensuring process efficiency, formulation success, and shelf-life integrity. This guide provides a comprehensive framework for characterizing these critical physicochemical properties. While extensive public data on this specific molecule is limited, this document leverages fundamental chemical principles and established industry-standard methodologies to empower researchers. It details not just what to measure, but how and, most importantly, why. We present theoretical solubility predictions, detailed experimental protocols for solubility determination and forced degradation studies, and guidance on interpreting the resulting data.

Introduction to this compound

This compound (CMAA) is an organic compound with the CAS number 20139-55-3.[2][3] It presents as a white to off-white crystalline solid with a melting point range of 101-105°C.[4] Its molecular structure is key to understanding its behavior in various chemical environments.

  • Molecular Formula: C₁₁H₁₂ClNO₂[2]

  • Molecular Weight: 225.67 g/mol [2][3]

  • Key Structural Features:

    • An aromatic ring substituted with a chloro and a methyl group, contributing to its nonpolar character.

    • An acetoacetamide side chain, which includes a polar amide linkage and a ketone group, providing sites for hydrogen bonding.

This dual hydrophobic/hydrophilic nature suggests a nuanced solubility profile, making solvent selection a critical parameter in its handling and application. Its primary documented use is in the synthesis of organic dyes and pigments.[1]

Solubility Profile: From Theory to Practice

A compound's solubility dictates its utility, from reaction kinetics in a synthesis vessel to bioavailability in a potential pharmaceutical formulation. Here, we outline a scientifically-grounded approach to fully characterizing the solubility of CMAA.

Theoretical Solubility Prediction

The principle of "like dissolves like" is a foundational concept in chemistry that predicts solubility based on the polarity of the solute and solvent.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The substituted benzene ring of CMAA suggests it will exhibit appreciable solubility in nonpolar aromatic solvents like toluene. The overall nonpolar character of the molecule should allow for favorable van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents can engage in dipole-dipole interactions with the amide and ketone groups of CMAA. Acetone and ethyl acetate are expected to be effective solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ketone is a hydrogen bond acceptor. Therefore, CMAA is expected to have some solubility in alcohols like ethanol and methanol. Its solubility in water is predicted to be low due to the significant nonpolar surface area of the chlorotoluene moiety.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. This protocol ensures accuracy and reproducibility.

Causality Behind the Protocol: The core principle is to create a saturated solution at a constant temperature, ensuring that the system has reached equilibrium. Any excess, undissolved solid is then removed, and the concentration of the dissolved solute in the clear supernatant is quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of CMAA (e.g., 50-100 mg) to several vials. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2-5 mL) of each selected solvent to the vials. The solvent list should span a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle. This step is critical to avoid contamination of the supernatant with undissolved particles.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous/alcohol) into a clean, pre-weighed vial. Filtration removes any remaining microscopic solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved CMAA.

    • Chromatographic Method: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of CMAA using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve of known standards. This is the preferred method for higher accuracy.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_quant Sampling & Quantification A Add Excess CMAA to Vials B Add Precise Volume of Solvent A->B C Seal & Agitate in Isothermal Shaker (24-48h @ 25°C) B->C D Settle Undisturbed (24h) C->D E Withdraw Supernatant D->E F Filter (0.22 µm Syringe Filter) E->F G Quantify by HPLC-UV or Gravimetric Analysis F->G H Final Solubility Data G->H Calculate Solubility (mg/mL)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent Solvent Polarity Index Solubility (mg/mL) Method
Hexane 0.1 [Experimental Value] HPLC-UV
Toluene 2.4 [Experimental Value] HPLC-UV
Ethyl Acetate 4.4 [Experimental Value] HPLC-UV
Acetone 5.1 [Experimental Value] HPLC-UV
Ethanol 5.2 [Experimental Value] HPLC-UV
Methanol 6.6 [Experimental Value] HPLC-UV

| Water | 10.2 | [Experimental Value] | HPLC-UV |

Stability Analysis: Uncovering Potential Liabilities

Stability testing is essential for defining storage conditions, retest periods, and identifying potential degradation products.[5] Forced degradation (or stress testing) is a systematic way to accelerate this process.

Potential Degradation Pathways

The CMAA structure contains functional groups susceptible to degradation:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-chloro-2-methylaniline and acetoacetic acid (which is itself unstable and may decarboxylate to acetone).

  • Oxidation: While the molecule lacks highly susceptible groups, strong oxidative conditions (e.g., exposure to peroxides) could potentially modify the aromatic ring or the methyl group.

  • Photolysis: Aromatic systems can absorb UV light, potentially leading to photolytic degradation. The presence of a chlorine atom can sometimes create photolabile sites.

  • Thermal Degradation: As noted in safety data, the compound will decompose at high temperatures, emitting toxic vapors.[2]

Experimental Protocol for Forced Degradation Studies

This protocol is designed to evaluate the intrinsic stability of CMAA by subjecting it to accelerated environmental conditions. A prerequisite is a validated, stability-indicating analytical method (typically HPLC) that can resolve the parent CMAA peak from all potential degradation product peaks.

Causality Behind the Protocol: The goal is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%). This allows for the reliable detection and identification of degradation products that are likely to form under long-term storage conditions.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of CMAA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor agent. Include a control sample (unstressed stock solution) for comparison at each time point.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose the stock solution in a photostability chamber to a defined light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Store the stressed samples under their respective conditions and pull aliquots for analysis at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: For acid/base hydrolysis samples, neutralize the aliquot with an equivalent amount of base/acid before analysis to halt the degradation reaction.

  • Analysis: Analyze all samples (including controls) by the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of CMAA remaining at each time point.

    • Determine the percentage of total impurities and the relative percentage of each new degradation peak.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradation product peaks.

Visualization: Forced Degradation Workflow

G cluster_stress Apply Stress Conditions A Prepare CMAA Stock Solution (e.g., 1 mg/mL) B Acid (0.1M HCl) A->B C Base (0.1M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (60°C) A->E F Photolytic (ICH Light) A->F G Sample at Time Points (0, 4, 8, 24, 48h) B->G C->G D->G E->G F->G H Quench Reaction (if necessary) G->H I Analyze via Stability-Indicating HPLC H->I J Evaluate Data: - % Assay Remaining - % Degradants - Mass Balance I->J K Stability Profile & Degradation Pathway ID J->K

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Recommended Storage and Handling

Based on commercial supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to ensure long-term stability:

  • Temperature: Room temperature is generally acceptable, but storage in a cool (<15°C) environment is recommended for long-term preservation.[4]

  • Light: Store in a dark place or in light-resistant containers to prevent potential photolytic degradation.[4]

  • Atmosphere: Keep in a well-sealed container to protect from moisture and atmospheric contaminants.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By combining theoretical predictions with rigorous, well-designed experimental protocols, researchers can generate the critical data needed to support process development, formulation, and regulatory activities. The methodologies outlined herein are designed to be self-validating and provide a clear path to understanding the physicochemical behavior of this important chemical intermediate, ensuring its effective and reliable application.

References

  • ChemBK. This compound. [Link]

  • PubChem. 4-Chloro-2-methylacetanilide. National Institutes of Health. [Link]

  • ChemBK. 4-Chloro-2-Methyl-N-Acetoacet Anilide. [Link]

  • Chem-Impex. 4'-Chloro-2'-methylacetophenone. [Link]

  • Lemley, A. T., et al. Degradation of chloroacetanilide herbicides by anodic fenton treatment. Journal of Agricultural and Food Chemistry, 2006. [Link]

  • Li, H., et al. Sustained anaerobic degradation of 4-chloro-2-methylphenoxyacetic acid by acclimated sludge in a continuous-flow reactor. Chemosphere, 2023. [Link]

  • INIS-IAEA. RADIOLYTIC DEGRADATION OF HERBICIDE 4-CHLORO-2-METHYLPHENOXYACETIC ACID BY GAMMA RADIATION FOR ENVIRONMENTAL PROTECTION. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]

Sources

Keto-Enol Tautomerism in Substituted Acetoacetanilides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many molecules of pharmaceutical interest.[1][2] Substituted acetoacetanilides, a class of β-ketoamides, are particularly noteworthy due to their versatile applications as intermediates in the synthesis of various heterocyclic compounds and their potential as bioactive agents.[3] The position of the keto-enol equilibrium in these molecules is exquisitely sensitive to a variety of factors, including the electronic and steric nature of substituents on the anilide ring, the polarity of the solvent, and temperature. A thorough understanding and ability to manipulate this equilibrium are therefore critical for rational drug design and development. This guide provides a comprehensive exploration of the core principles governing keto-enol tautomerism in substituted acetoacetanilides, detailed experimental methodologies for its investigation, and insights into the structural factors that influence this dynamic process.

Introduction: The Significance of Tautomeric Control in Drug Discovery

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] Keto-enol tautomerism is a specific type of prototropic tautomerism involving the migration of a proton and the shifting of bonding electrons.[1] In the context of drug discovery, the predominant tautomeric form of a molecule can significantly impact its biological activity. Different tautomers may exhibit distinct binding affinities for a target receptor, altered metabolic stability, and varied solubility profiles. Consequently, the ability to predict and control the tautomeric equilibrium is a key aspect of modern medicinal chemistry.

Substituted acetoacetanilides (general structure shown below) are characterized by a β-dicarbonyl moiety, which imparts the ability to exist as either a keto or an enol tautomer. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group and the aromatic ring.[1][3]

The Keto-Enol Equilibrium in Substituted Acetoacetanilides

The tautomeric equilibrium between the keto and enol forms of a substituted acetoacetanilide is a dynamic process. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers.

Caption: Keto-enol tautomeric equilibrium in substituted acetoacetanilides.

The Influence of Substituents on the Anilide Ring

The electronic properties of substituents on the phenyl ring of the anilide moiety play a crucial role in modulating the keto-enol equilibrium.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, at the para or ortho positions increase the acidity of the N-H proton and can influence the electron density of the entire conjugated system. This can lead to a stabilization of the enol form.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, at the para or ortho positions can have the opposite effect, potentially favoring the keto form.[4]

The position of the substituent also has a significant impact. Ortho substituents can exert steric effects, which may favor or disfavor the planarity of the enol form and thus influence the equilibrium.

The Role of the Solvent

The solvent environment has a profound effect on the position of the keto-enol equilibrium.[1] This is primarily due to differential solvation of the more polar keto tautomer and the less polar, intramolecularly hydrogen-bonded enol tautomer.

  • Non-polar solvents , such as carbon tetrachloride (CCl₄) or cyclohexane, tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol is not disrupted by solvent interactions, providing a significant stabilizing factor.[1]

  • Polar aprotic solvents , like dimethyl sulfoxide (DMSO) and acetone, can act as hydrogen bond acceptors. They can interact with the N-H proton of the keto form and the O-H proton of the enol form, leading to a more complex interplay of interactions. Generally, the enol form is still significantly present.[3]

  • Polar protic solvents , such as water and methanol, are capable of forming strong hydrogen bonds with both the keto and enol tautomers. This can disrupt the intramolecular hydrogen bond of the enol, thereby stabilizing the keto form and shifting the equilibrium in its favor. For instance, the enol content of ethyl acetoacetate is significantly lower in water (0.4%) compared to toluene (19.8%).[5]

Caption: Influence of solvent polarity on the enol content of acetoacetanilides.

Experimental Methodologies for Studying Keto-Enol Tautomerism

A combination of spectroscopic and computational techniques is employed to quantitatively and qualitatively assess the keto-enol tautomerism in substituted acetoacetanilides.

Synthesis of Substituted Acetoacetanilides

A general and efficient method for the synthesis of acetoacetanilides involves the reaction of a substituted aniline with a β-keto ester, such as ethyl acetoacetate, often in the presence of a catalyst.[6][7][8]

Experimental Protocol: General Synthesis of a Substituted Acetoacetanilide

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 equivalent) in a suitable solvent like toluene.

  • Addition of β-Keto Ester: To the stirred solution, add ethyl acetoacetate (1.0-1.2 equivalents).

  • Catalyst Addition (Optional): A catalytic amount of an acid or base catalyst, such as 4-dimethylaminopyridine (DMAP), can be added to facilitate the reaction.[8]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

¹H NMR Spectroscopy: A Quantitative Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used technique for the quantitative determination of the keto-enol equilibrium.[9][10] The interconversion between the keto and enol tautomers is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.[9]

Key ¹H NMR Signals for Tautomer Identification:

  • Keto Form:

    • A singlet for the methylene protons (-CH₂-) typically appears in the range of δ 3.4-3.8 ppm.

    • A singlet for the methyl protons (-CH₃) is observed around δ 2.2-2.3 ppm.

  • Enol Form:

    • A singlet for the vinylic proton (=CH-) is found downfield, usually in the range of δ 5.0-5.5 ppm.

    • A singlet for the methyl protons (-CH₃) appears slightly upfield compared to the keto form, around δ 1.9-2.1 ppm.

    • A broad singlet for the enolic hydroxyl proton (-OH) is observed at a significantly downfield chemical shift, often between δ 12-15 ppm, due to strong intramolecular hydrogen bonding.

Experimental Protocol: Determination of Enol Content by ¹H NMR

  • Sample Preparation: Prepare a solution of the substituted acetoacetanilide of a known concentration (e.g., 0.05 M) in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • NMR Acquisition: Acquire the ¹H NMR spectrum at a constant temperature.

  • Integration: Integrate the well-resolved signals corresponding to the keto and enol forms. The methylene protons of the keto form (integrating to 2H) and the vinylic proton of the enol form (integrating to 1H) are commonly used.

  • Calculation of Enol Percentage: The percentage of the enol tautomer can be calculated using the following formula:

    % Enol = [Integral of enol signal / (Integral of enol signal + (Integral of keto signal / 2))] * 100

Table 1: Enol Content of Representative Substituted Acetoacetanilides in Different Solvents

Substituent (R)Solvent% Enol ContentReference
HCDCl₃~15-20%[3]
HDMSO-d₆~10-15%[3]
4-OCH₃CDCl₃Lower than H[4] (Qualitative)
4-ClCDCl₃Higher than H[4] (Qualitative)
4-NO₂CDCl₃Significantly Higher[3]
2-ClCDCl₃Higher than H[3]

Note: The exact percentages can vary depending on concentration and temperature. The data presented is a compilation and approximation from multiple sources.

UV-Vis Spectroscopy: A Qualitative and Semi-Quantitative Approach

UV-Visible spectroscopy can also be employed to study keto-enol tautomerism. The keto and enol tautomers have different chromophores and thus exhibit distinct absorption maxima.[11][12]

  • The keto form typically shows a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength.

  • The enol form , with its conjugated system, generally displays a strong π → π* transition at a longer wavelength compared to the keto form.

By analyzing the changes in the absorption spectra in different solvents, qualitative information about the shift in the tautomeric equilibrium can be obtained.[11][13] While quantitative analysis is more challenging than with NMR, it can be performed by deconvolution of the overlapping absorption bands.[11]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare dilute solutions of the substituted acetoacetanilide in various solvents of differing polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the position (λmax) and intensity (absorbance) of the absorption bands. A shift in λmax and changes in absorbance upon varying the solvent can be correlated with a shift in the keto-enol equilibrium.

Computational Chemistry: A Predictive and Mechanistic Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies.[14][15] These methods can be used to:

  • Calculate the relative energies of the keto and enol tautomers, thereby predicting the position of the equilibrium.

  • Model the transition state for the interconversion between the two tautomers and calculate the activation energy barrier.

  • Simulate the effects of different substituents and solvents on the tautomeric equilibrium.

Caption: A simplified workflow for the computational study of keto-enol tautomerism.

Conclusion and Future Perspectives

The keto-enol tautomerism of substituted acetoacetanilides is a finely balanced equilibrium governed by a complex interplay of electronic and steric effects of substituents, as well as solvent interactions. A comprehensive understanding of these factors is paramount for the rational design of molecules with desired physicochemical and biological properties. The methodologies outlined in this guide, from synthesis to spectroscopic and computational analysis, provide a robust framework for researchers in drug discovery and related fields to investigate and harness the phenomenon of tautomerism.

Future research in this area will likely focus on the development of more accurate predictive models for tautomeric equilibria, the exploration of novel substituent effects, and the investigation of the role of tautomerism in biological systems at a molecular level. The continued synergy between experimental and computational approaches will undoubtedly be at the forefront of these advancements.

References

  • Allen, G., & Dwek, R. A. (1966). The study of keto-enol tautomerism by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society B: Physical Organic, 161-163.
  • Boese, A. B. (1940). Acetoacetanilide. Organic Syntheses, 20, 4.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Kabi, A. K., et al. (2020). A green and efficient synthesis of β-oxo amides from amines and β-keto esters using 1,1,1,3,3,3-hexafluoroisopropanol as a catalyst and solvent. Tetrahedron Letters, 61(46), 152535.
  • Laurella, S. L., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(3), 138-147.
  • Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.
  • Masato Koreeda. (2011).
  • N/A. (2017). Synthesis of acetoacetanilide. CN106518705A.
  • N/A. (2019).
  • Nanalysis Corp. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

  • Olivieri, A. C. (2020). Tautomerism Detected by NMR. Encyclopedia, 1(1), 1-8.
  • Pramanik, A., et al. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.
  • ResearchGate. (n.d.). Approximate keto and enol percentage in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. Retrieved from [Link]

  • Shah, S. B., & Badshah, A. (1971). The Bromometric Determination of Enol Contents of Benzoylacetanilide and Acetoacetanilide. Chimia, 25(7/8), 245-246.
  • The Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]

  • Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(25), 5537-5546.
  • Zutterman, F., et al. (2018).
  • Tayyari, S. F., et al. (2009). Substituent effects on the keto-enol equilibria of some β-diketones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(1), 19-25.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Greenhill, J. V., & Loghmani-Khouzani, H. (1987). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1561-1566.
  • Gawinecki, R., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929.
  • Li, Y., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(12), 1185-1196.
  • ResearchGate. (n.d.). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Retrieved from [Link]

  • Hong, W., et al. (2021). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.
  • Al-Hussaini, A. J., & Al-Amery, M. H. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 133-140.
  • Fokendt, M. M., et al. (1985). Gas-Phase 'H NMR Studies of Keto-Enol Tautomerism of Acetylacetone, Methyl Acetoacetate, and Ethyl Acetoacetate. The Journal of Physical Chemistry, 89(16), 3594-3598.
  • Nanalysis Corp. (2018). To D2O or not to D2O? Retrieved from [Link]

  • Vishnyakov, A., et al. (2019). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics, 21(1), 221-230.
  • Chemistry Stack Exchange. (2018). Why enol content of ethyl acetoacetate is more in toluene than water? Retrieved from [Link]

  • Mahmoudi Aval, M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Journal of the Chinese Chemical Society, 68(5), 833-844.
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). Retrieved from [Link]

  • Laurella, S. L., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(3), 138-147.
  • Ulrich, N., & Sander, M. (2010). Tautomer Identification and Tautomer Structure Generation Based on the InChI Code.
  • Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.
  • Dhaked, D. K., et al. (2020). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses.
  • Al-Hussaini, A. J., & Al-Amery, M. H. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 133-140.

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A Technical Guide to the Potential Biological Activities of 4'-Chloro-2'-methylacetoacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic promise is a cornerstone of drug discovery. The 4'-Chloro-2'-methylacetoacetanilide core, a readily accessible and modifiable scaffold, presents a compelling starting point for the development of a diverse array of biologically active compounds. The presence of the chloro and methyl groups on the aniline ring, coupled with the reactive β-ketoamide functionality, offers a rich chemical playground for the synthesis of derivatives with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This technical guide provides an in-depth exploration of the plausible biological activities of derivatives synthesized from this compound, grounded in established synthetic routes and biological screening methodologies for analogous compounds. We will delve into the rationale behind the synthesis of key derivative classes, namely pyrazolones and Schiff bases, and elucidate the experimental pathways to evaluate their therapeutic potential.

I. The this compound Scaffold: A Foundation for Bioactive Derivatives

The this compound molecule is characterized by an acetanilide backbone with a chlorine atom at the 4'-position and a methyl group at the 2'-position of the phenyl ring. This substitution pattern influences the electronic and steric properties of the molecule, which can in turn modulate the biological activity of its derivatives. The active methylene group flanked by two carbonyl groups in the acetoacetyl moiety is a key site for chemical modification, enabling the synthesis of a wide range of heterocyclic and acyclic derivatives.

dot graph "4_Chloro_2_methylacetoacetanilide_Scaffold" { layout=neato; node [shape=plaintext]; "4-Chloro-2-methylacetoacetanilide" [ label = < this compound > ]; }

Figure 1: The core chemical structure of this compound.

II. Potential Anti-inflammatory and Analgesic Derivatives: The Pyrazolone Pathway

Acetoacetanilides are well-established precursors for the synthesis of pyrazolone derivatives, a class of compounds known for their anti-inflammatory and analgesic properties.[1][2] The synthesis typically involves the condensation of the β-ketoamide with a hydrazine derivative.

A. Synthetic Strategy for Pyrazolone Derivatives

The reaction of this compound with hydrazine hydrate or substituted hydrazines is expected to yield corresponding pyrazolone derivatives. The general synthetic scheme is outlined below.

dot graph "Pyrazolone_Synthesis" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: General synthetic route to pyrazolone derivatives.

B. Rationale for Anti-inflammatory and Analgesic Activity

Pyrazolone-containing compounds have a long history as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.[3] The specific substituents on the pyrazolone ring, inherited from the starting acetoacetanilide and hydrazine, can influence the potency and selectivity of COX inhibition.

C. Experimental Protocol: Synthesis and Evaluation of Anti-inflammatory Activity

1. Synthesis of a Representative Pyrazolone Derivative:

  • Step 1: Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Step 2: Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

  • Step 3: Reflux the reaction mixture for 4-6 hours.

  • Step 4: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 5: Upon completion, pour the reaction mixture into crushed ice.

  • Step 6: Filter the precipitated solid, wash with cold water, and dry.

  • Step 7: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone derivative.

  • Step 8: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[4]

2. In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema Model): [2]

  • Animal Model: Use healthy adult Wistar rats (150-200 g).

  • Grouping: Divide the animals into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of the synthesized pyrazolone derivative).

  • Procedure:

    • Administer the test compound or standard drug orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

    • Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Potential Activity Screening Model Key Parameters Measured
Anti-inflammatoryCarrageenan-induced rat paw edemaPaw volume, percentage inhibition of edema
AnalgesicAcetic acid-induced writhing testNumber of writhes, percentage protection

III. Potential Antimicrobial and Anticancer Derivatives: The Schiff Base and Metal Complex Pathway

The active methylene group in this compound can be leveraged to synthesize Schiff base ligands, which are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6] Furthermore, these Schiff bases can be used to form metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[2][7]

A. Synthetic Strategy for Schiff Base and Metal Complex Derivatives

Schiff bases can be synthesized by the condensation of the active methylene group of this compound with an aromatic aldehyde in the presence of a primary amine, or by first converting the acetoacetanilide to a keto-imine which is then condensed with an aldehyde. A more direct approach involves the reaction of this compound with a primary amine to form an enamine, which can then be derivatized. For the purpose of this guide, we will focus on the synthesis of Schiff bases derived from the condensation of a primary amine with the keto group of the acetoacetanilide, followed by complexation with metal ions.

dot graph "Schiff_Base_Metal_Complex_Synthesis" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3: General synthetic route to Schiff base and metal complex derivatives.

B. Rationale for Antimicrobial and Anticancer Activity

The imine or azomethine group (-C=N-) in Schiff bases is a crucial pharmacophore responsible for their biological activities.[8] The presence of the 4'-chloro and 2'-methyl substituents on the phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration. Chelation with metal ions can further enhance the biological activity by several mechanisms, including increased lipophilicity, altered redox potentials, and interaction with biological macromolecules like DNA and enzymes.[7]

C. Experimental Protocols: Synthesis and Evaluation of Biological Activities

1. Synthesis of a Representative Schiff Base Ligand:

  • Step 1: Reflux a mixture of this compound (1 equivalent) and a primary amine (e.g., aniline, 1 equivalent) in ethanol for 2-4 hours.

  • Step 2: Monitor the reaction by TLC.

  • Step 3: Cool the reaction mixture to room temperature.

  • Step 4: Filter the precipitated Schiff base, wash with cold ethanol, and dry.

  • Step 5: Characterize the product using FT-IR, ¹H-NMR, and Mass Spectrometry.[1]

2. Synthesis of a Representative Metal Complex:

  • Step 1: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol).

  • Step 2: Add a solution of a metal salt (e.g., copper(II) chloride, 0.5 equivalent) in the same solvent dropwise to the ligand solution.

  • Step 3: Reflux the mixture for 3-5 hours.

  • Step 4: Cool the solution, and collect the precipitated metal complex by filtration.

  • Step 5: Wash the complex with the solvent and dry.

  • Step 6: Characterize the metal complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.[2]

3. In Vitro Evaluation of Antimicrobial Activity (Agar Disc Diffusion Method): [6][9]

  • Microbial Strains: Use a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare agar plates inoculated with the test microorganisms.

    • Impregnate sterile paper discs with known concentrations of the synthesized Schiff base and its metal complex.

    • Place the discs on the surface of the agar plates.

    • Use a standard antibiotic and a solvent control.

    • Incubate the plates under appropriate conditions.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc.

4. In Vitro Evaluation of Anticancer Activity (MTT Assay): [7]

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Activity Screening Model Key Parameters Measured
AntibacterialAgar disc diffusion, Broth microdilutionZone of inhibition, Minimum Inhibitory Concentration (MIC)
AntifungalAgar disc diffusion, Broth microdilutionZone of inhibition, Minimum Inhibitory Concentration (MIC)
AnticancerMTT assay on cancer cell linesCell viability, IC50 value

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound derivatives will be intricately linked to their structural features. For pyrazolone derivatives, the nature of the substituent on the hydrazine moiety will be critical in determining their anti-inflammatory and analgesic potency. In the case of Schiff bases and their metal complexes, the type of primary amine used for condensation and the choice of the metal ion will significantly influence their antimicrobial and anticancer efficacy.

Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and systematic evaluation of their biological activities. In-depth mechanistic studies, including enzyme inhibition assays (e.g., COX-1/COX-2), DNA binding studies, and molecular docking, will be crucial to understand their mode of action and to optimize the lead compounds for further drug development.

V. Conclusion

This compound is a promising and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. By targeting the synthesis of pyrazolone and Schiff base derivatives, researchers can explore a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The experimental protocols and rationale outlined in this guide provide a solid framework for initiating such investigations. The systematic exploration of the chemical space around this scaffold holds the potential to yield novel drug candidates to address unmet medical needs.

References

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
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The Alchemist's Precursor: A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from Acetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetoacetanilide, a readily accessible and versatile β-ketoamide, stands as a cornerstone in the edifice of synthetic organic chemistry. Its unique structural motif, featuring a reactive methylene group flanked by two carbonyl functionalities, provides a fertile ground for a diverse array of cyclization and condensation reactions. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the synthetic pathways emanating from acetoacetanilide precursors to yield a rich tapestry of novel heterocyclic compounds. We will delve into the mechanistic underpinnings of classical multicomponent reactions, provide field-proven experimental protocols, and illuminate the pathway from precursor to potent pharmaceutical scaffolds.

Introduction: The Enduring Versatility of Acetoacetanilide

Acetoacetanilide (CH₃C(O)CH₂C(O)NHC₆H₅) is more than a simple organic compound; it is a testament to the power of a well-positioned functional group.[1] As an acetoacetamide derivative of aniline, its true value lies in the nucleophilic and electrophilic potential of its 1,3-dicarbonyl system.[1] This inherent reactivity makes it an ideal starting material for the construction of complex molecular architectures, particularly heterocyclic rings which form the core of a vast number of pharmaceuticals.[2] This guide will navigate the key synthetic transformations that leverage the unique chemical personality of acetoacetanilide to forge a diverse array of heterocyclic systems, many with pronounced biological activity.[3]

Multicomponent Reactions: A Symphony of Synthesis

Multicomponent reactions (MCRs) represent a paradigm of efficiency in organic synthesis, allowing for the construction of complex molecules in a single pot from three or more starting materials.[4] Acetoacetanilide is a star player in several seminal MCRs.

The Biginelli Reaction: Crafting Dihydropyrimidinones

First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed three-component reaction provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These scaffolds are of significant pharmacological interest, with applications as calcium channel blockers and antihypertensive agents.[5] The classical Biginelli reaction involves the condensation of an aryl aldehyde, a β-dicarbonyl compound (like acetoacetanilide or ethyl acetoacetate), and urea or thiourea.[5][6][7]

Mechanism of Action: A Stepwise Cascade

The reaction mechanism is a cascade of bimolecular reactions.[5] While several pathways have been proposed, a widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of acetoacetanilide. Subsequent cyclization and dehydration yield the final dihydropyrimidinone.[5]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aryl Aldehyde Aryl Aldehyde N-Acyliminium Ion N-Acyliminium Ion Aryl Aldehyde->N-Acyliminium Ion + Urea, H+ Acetoacetanilide Acetoacetanilide Enol Intermediate Enol Intermediate Acetoacetanilide->Enol Intermediate Tautomerization Urea Urea Open-Chain Adduct Open-Chain Adduct N-Acyliminium Ion->Open-Chain Adduct + Enol Intermediate Dihydropyrimidinone Dihydropyrimidinone Open-Chain Adduct->Dihydropyrimidinone Cyclization & Dehydration

Caption: Generalized workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

  • Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

  • Materials:

    • Acetoacetanilide (1.77 g, 10 mmol)

    • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

    • Urea (0.72 g, 12 mmol)

    • Ethanol (25 mL)

    • Concentrated Hydrochloric Acid (0.5 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve acetoacetanilide, 4-methoxybenzaldehyde, and urea in ethanol.

    • Add the concentrated hydrochloric acid catalyst to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Reactant Ratios (mmol)CatalystSolventReaction Time (h)Yield (%)
10:10:12HClEthanol4~85
10:10:12p-TSAMicrowave0.25>90[8]
10:10:12InBr₃Sulfolane18Variable[9]

Table 1: Comparison of reaction conditions for Biginelli synthesis.

The Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers

The Hantzsch synthesis, first reported in 1881, is a multicomponent reaction that produces 1,4-dihydropyridine derivatives.[10][11] These compounds are of immense pharmaceutical importance, with many serving as calcium channel blockers for the treatment of hypertension, such as nifedipine and amlodipine.[10] The reaction typically involves an aldehyde, two equivalents of a β-ketoester (or in our case, acetoacetanilide), and a nitrogen source like ammonia or ammonium acetate.[10]

Mechanism of Action: Convergent Synthesis

The mechanism of the Hantzsch synthesis is thought to proceed through two main pathways that converge. In one pathway, the aldehyde condenses with one equivalent of acetoacetanilide to form a Knoevenagel condensation product. In a parallel pathway, a second equivalent of acetoacetanilide reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[10]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product + Acetoacetanilide (1 eq.) Acetoacetanilide1 Acetoacetanilide (1 eq.) Acetoacetanilide1->Knoevenagel_Product Acetoacetanilide2 Acetoacetanilide (1 eq.) Enamine Enamine Acetoacetanilide2->Enamine + Ammonia Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Enamine (Michael Addition) Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Caption: The convergent mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Protocol: One-Pot Synthesis of a Hantzsch 1,4-Dihydropyridine

  • Objective: To synthesize 2,6-dimethyl-N,N-bis(phenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide.

  • Materials:

    • Acetoacetanilide (3.54 g, 20 mmol)

    • 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

    • Ammonium acetate (1.54 g, 20 mmol)

    • Ethanol (30 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, combine acetoacetanilide, 4-nitrobenzaldehyde, and ammonium acetate in ethanol.

    • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the product with cold ethanol and dry under vacuum to obtain the pure 1,4-dihydropyridine derivative.[12]

Aldehyde SubstituentSolventReaction Time (h)Yield (%)Reference
4-NO₂Ethanol8~85[12]
4-ClEthanol10~80[12]
4-OCH₃Ethanol12~75[12]

Table 2: Yields for Hantzsch synthesis with various aromatic aldehydes.

Classical Cyclizations: Building Blocks of Heterocyclic Chemistry

Beyond multicomponent reactions, acetoacetanilide serves as a key precursor in several classical named reactions for the synthesis of five- and six-membered heterocycles.

The Knorr Pyrrole Synthesis: Constructing the Pyrrole Nucleus

The Knorr pyrrole synthesis is a widely used method for preparing substituted pyrroles.[13] The reaction involves the condensation of an α-amino-ketone with a β-ketoester or β-diketone.[13] In a variation relevant to our discussion, an α-aminoacetoacetanilide can be reacted with another molecule of a β-dicarbonyl compound. The α-amino ketone is often generated in situ from an oxime precursor.[13][14]

Mechanism of Action: Condensation and Cyclization

The mechanism begins with the formation of an enamine from the β-dicarbonyl compound, which then attacks the carbonyl group of the α-amino ketone. The resulting intermediate undergoes cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[13]

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Amino Ketone α-Amino Ketone Cyclized Adduct Cyclized Adduct alpha-Amino Ketone->Cyclized Adduct + Enamine beta-Ketoester β-Ketoester (Acetoacetanilide) Enamine Enamine beta-Ketoester->Enamine Tautomerization Enamine->Cyclized Adduct Substituted Pyrrole Substituted Pyrrole Cyclized Adduct->Substituted Pyrrole Dehydration & Aromatization

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

The Gewald Aminothiophene Synthesis: Accessing Thiophene Scaffolds

The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes.[15][16] It involves the condensation of a ketone or aldehyde, an α-cyanoester (or a related active methylene compound like cyanoacetamide derived from acetoacetanilide), and elemental sulfur in the presence of a base.[15][17]

Mechanism of Action: A Sulfur-Mediated Cyclization

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound.[15] Elemental sulfur then adds to the resulting adduct, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[15]

Novel Synthetic Frontiers and Pharmacological Relevance

Research into the synthetic utility of acetoacetanilide is continually evolving. Recent advancements include the use of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign solvents, to improve the efficiency and sustainability of these classical reactions.[8][17][18]

The heterocyclic compounds derived from acetoacetanilide precursors exhibit a broad spectrum of biological activities. For instance, 4H-pyran and 1,4-dihydropyridine derivatives synthesized from acetoacetanilide have shown promising antitumor activities.[3] Similarly, thienopyridine derivatives have been investigated for their potential as antibacterial agents.[19][20] The inherent versatility of the acetoacetanilide scaffold allows for the generation of large libraries of diverse heterocyclic compounds, which are invaluable in modern drug discovery programs.[2]

Conclusion

Acetoacetanilide has proven to be an exceptionally valuable and versatile precursor in the synthesis of a diverse range of novel heterocyclic compounds. Through well-established multicomponent reactions like the Biginelli and Hantzsch syntheses, as well as classical cyclizations such as the Knorr and Gewald reactions, chemists have been able to construct complex molecular architectures with significant pharmacological potential. The continued exploration of new synthetic methodologies and the application of green chemistry principles will undoubtedly further expand the synthetic utility of this remarkable building block, paving the way for the discovery of new therapeutic agents.

References

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  • Hussein, A. M., El-Adasy, A. A. M., & El-Shahat, M. (2006). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2247-2262. [Link]

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  • Journal of Internal Medicine & Pharmacology. (2021). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. [Link]

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An In-depth Technical Guide to the Reactivity of the Active Methylene Group in 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the reactivity of the active methylene group in 4'-Chloro-2'-methylacetoacetanilide, a versatile building block in modern organic synthesis. Moving beyond theoretical concepts, this document offers practical insights and detailed protocols to empower researchers in harnessing the synthetic potential of this compound for applications in medicinal chemistry and materials science.

Introduction: The Unique Chemical Landscape of this compound

This compound, with the chemical formula C₁₁H₁₂ClNO₂, is a fascinating molecule characterized by a highly reactive active methylene group.[1] This reactivity stems from the positioning of the methylene bridge between two electron-withdrawing carbonyl groups, which significantly increases the acidity of the α-protons. This heightened acidity facilitates the formation of a stabilized carbanion, or enolate, a potent nucleophile that serves as the gateway to a diverse array of chemical transformations.

The aromatic portion of the molecule, a 4-chloro-2-methylphenyl group, further modulates the reactivity of the active methylene center. The electron-withdrawing nature of the chlorine atom at the para position and the electron-donating methyl group at the ortho position create a unique electronic environment that influences both the acidity of the methylene protons and the reactivity of the resulting enolate. Understanding these substituent effects is paramount for predicting and controlling the outcomes of synthetic transformations.

This guide will delve into the key reactions of the active methylene group in this compound, providing not only the mechanistic underpinnings but also field-proven experimental protocols.

The Heart of Reactivity: Enolate Formation

The journey into the chemical versatility of this compound begins with the deprotonation of the active methylene group to form a resonance-stabilized enolate. The choice of base and reaction conditions is critical in controlling the extent of enolate formation and subsequent reactions.

Caption: Deprotonation of the active methylene group to form a resonance-stabilized enolate.

Key Synthetic Transformations of the Active Methylene Group

The nucleophilic enolate of this compound is a versatile intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail some of the most significant transformations.

Alkylation: Building Molecular Complexity

Alkylation of the active methylene group provides a straightforward method for introducing alkyl substituents, thereby expanding the molecular framework. The reaction proceeds via an SN2 mechanism, where the enolate anion attacks an alkyl halide.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation of the active methylene group, minimizing self-condensation side reactions. A polar aprotic solvent such as dimethylformamide (DMF) is employed to solvate the cation and enhance the nucleophilicity of the enolate.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the alkylated product.

Experimental Protocol: C-Alkylation

  • Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Enolate Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction for the formation of carbon-carbon double bonds. It involves the reaction of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base.[2][3]

Causality Behind Experimental Choices: A weak base like piperidine or an ammonium salt (e.g., ammonium acetate) is used as a catalyst to generate a sufficient concentration of the enolate without promoting self-condensation of the aldehyde or ketone. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.

Caption: Stepwise workflow of the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.

Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines

The Hantzsch pyridine synthesis is a classic multi-component reaction that allows for the construction of dihydropyridine rings.[4][5][6] In this reaction, two equivalents of a β-ketoester (in this case, this compound), an aldehyde, and an ammonia source condense to form the dihydropyridine core.[6]

Causality Behind Experimental Choices: The use of a simple ammonia source like aqueous ammonia and a protic solvent like ethanol facilitates the various condensation and cyclization steps. The reaction is typically heated to drive the multiple equilibria towards the final product.

Experimental Protocol: Hantzsch Synthesis of Dihydropyridine Derivatives

Adapted from a procedure for a similar p-chloro acetoacetanilide.[6]

  • Reaction Mixture: In a round-bottom flask, combine this compound (2.0 equivalents), an aromatic aldehyde (1.0 equivalent), and ethanol.

  • Ammonia Addition: Add an excess of aqueous ammonia solution.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The dihydropyridine product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Table 1: Representative Yields for Hantzsch Dihydropyridine Synthesis

AldehydeProductYield (%)
Benzaldehyde4-Phenyl-2,6-bis(N-(4-chloro-2-methylphenyl)carbamoyl)-3,5-dimethyl-1,4-dihydropyridine~85%
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-2,6-bis(N-(4-chloro-2-methylphenyl)carbamoyl)-3,5-dimethyl-1,4-dihydropyridine~90%
4-Nitrobenzaldehyde4-(4-Nitrophenyl)-2,6-bis(N-(4-chloro-2-methylphenyl)carbamoyl)-3,5-dimethyl-1,4-dihydropyridine~88%

Yields are based on analogous reactions with p-chloro acetoacetanilide and are for illustrative purposes.[6]

Japp-Klingemann Reaction: Synthesis of Hydrazones

The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto esters or amides and diazonium salts.[7][8][9] This reaction involves an initial azo coupling followed by cleavage of an acyl group.

Causality Behind Experimental Choices: The reaction is typically carried out in a basic medium to facilitate the initial coupling of the diazonium salt to the active methylene position. The subsequent cleavage of the acetyl group is often spontaneous under the reaction conditions.

Experimental Protocol: Japp-Klingemann Reaction

  • Diazotization: Prepare a solution of the desired aryldiazonium salt by treating an aromatic amine with sodium nitrite in the presence of a mineral acid at 0-5 °C.[10]

  • Coupling: In a separate flask, dissolve this compound in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium acetate) to create a buffered solution.

  • Reaction: Slowly add the cold diazonium salt solution to the solution of this compound with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation: After the addition is complete, continue stirring for a few hours. The hydrazone product usually precipitates from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.

Synthesis of Heterocycles: Pyrazoles and Pyrimidines

The active methylene group in this compound is a key synthon for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrazoles: Reaction with hydrazine or its derivatives leads to the formation of pyrazole rings through a cyclocondensation reaction.[11][12]

Experimental Protocol: Pyrazole Synthesis

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in glacial acetic acid or ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.0 equivalent) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pyrazole derivative.

Synthesis of Pyrimidines: Condensation with amidines, ureas, or thioureas provides access to pyrimidine scaffolds.[13][14]

Experimental Protocol: Pyrimidine Synthesis

  • Reaction Mixture: In a suitable solvent like ethanol, dissolve this compound (1.0 equivalent) and a suitable amidine hydrochloride (e.g., acetamidine hydrochloride, 1.0 equivalent).[13]

  • Base Addition: Add a base such as potassium hydroxide to neutralize the hydrochloride and catalyze the reaction.[13]

  • Reaction: Reflux the mixture for an extended period, monitoring by TLC.

  • Isolation and Purification: After cooling, the product can be isolated by filtration or extraction, followed by recrystallization.

Characterization Data

Accurate characterization of this compound and its derivatives is essential for confirming their identity and purity.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR Signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the active methylene protons, and the terminal methyl protons.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H bond, C=O (amide and ketone), and C-Cl bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Conclusion

The active methylene group of this compound serves as a versatile handle for a wide range of synthetic transformations, enabling the construction of complex molecular architectures. The strategic positioning of the chloro and methyl substituents on the phenyl ring provides a unique electronic and steric landscape that can be exploited for fine-tuning reactivity and directing the course of chemical reactions. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to unlock the full synthetic potential of this important building block in their drug discovery and materials science endeavors.

References

Methodological & Application

Application Notes & Protocols: Strategic Cyclocondensation of Substituted Acetoacetanilides in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide delineates the strategic application of cyclocondensation reactions involving substituted acetoacetanilides, a cornerstone in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Moving beyond a mere recitation of procedures, this document provides an in-depth exploration of the underlying mechanisms, the causal factors dictating experimental choices, and the practical applications of the resulting compounds in contemporary drug development. Detailed, field-tested protocols for key transformations, including the Conrad-Limpach and Knorr quinoline syntheses, are presented, alongside troubleshooting insights and optimization strategies. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the versatility of acetoacetanilide building blocks in their synthetic campaigns.

The Acetoacetanilide Scaffold: A Privileged Intermediate in Medicinal Chemistry

Substituted acetoacetanilides (Ar-NH-CO-CH₂-CO-CH₃) represent a class of highly versatile and readily accessible bifunctional reagents. Their inherent structural features—a nucleophilic enol or enolate, an electrophilic β-keto group, and a modifiable anilide moiety—render them ideal precursors for a wide array of cyclocondensation reactions. The anilide ring, in particular, offers a convenient handle for introducing chemical diversity, allowing for the fine-tuning of steric and electronic properties of the final heterocyclic product. This capability is of paramount importance in drug discovery, where subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

The strategic importance of acetoacetanilides is underscored by their role in the synthesis of quinolones, a prominent class of antibacterial agents. For instance, the core of many fluoroquinolone antibiotics is assembled via cyclocondensation pathways originating from appropriately substituted acetoacetanilides.

Core Cyclocondensation Strategies: Mechanisms and Protocols

The reactivity of the β-ketoanilide moiety can be strategically directed by varying the reaction conditions and the nature of the condensing partner. This section will explore two of the most powerful and widely employed cyclocondensation reactions: the Conrad-Limpach synthesis for the formation of 4-quinolones and the Knorr synthesis for accessing 2-quinolones.

The Conrad-Limpach Quinolone Synthesis: Accessing the 4-Quinolone Core

The Conrad-Limpach synthesis is a cornerstone for the construction of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The reaction proceeds in two distinct, thermally-driven stages: an initial condensation of an aniline with a β-ketoester (or in our case, the related acetoacetanilide) to form a β-aminoacrylate, followed by a high-temperature cyclization.

The choice of acidic or basic catalysis in the initial condensation step is critical and directs the regiochemical outcome. However, the classical Conrad-Limpach pathway involves an initial, often uncatalyzed, condensation followed by a thermal cyclization. The high temperature required for the final ring-closing step is a key feature of this reaction, necessary to overcome the activation energy for the intramolecular electrophilic attack on the aniline ring.

Workflow for Conrad-Limpach Synthesis

Conrad_Limpach_Workflow sub_aceto Substituted Acetoacetanilide intermediate β-Anilino Crotonate Intermediate sub_aceto->intermediate Condensation aniline Aniline (or derivative) aniline->intermediate cyclization High-Temperature Thermal Cyclization intermediate->cyclization Intramolecular Attack product Substituted 4-Quinolone cyclization->product

Caption: Workflow of the Conrad-Limpach reaction.

This protocol describes the synthesis of a key intermediate for various pharmaceutical targets. The choice of Dowtherm A as a high-boiling solvent is critical for achieving the necessary temperature for efficient cyclization.

Materials:

  • 4-Chloroacetoacetanilide (1.0 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dowtherm A (high-boiling solvent)

  • Methanol (for washing)

  • Sodium bicarbonate solution (saturated)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional)

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloroacetoacetanilide (e.g., 10.0 g).

  • Solvent and Catalyst Addition: Add Dowtherm A to create a slurry that is easily stirrable (approx. 50-100 mL). While stirring, carefully add polyphosphoric acid (typically 5-10 times the weight of the acetoacetanilide). Note: The addition of PPA is exothermic.

  • Thermal Cyclization: Heat the reaction mixture to 240-250 °C. The high temperature is crucial for the intramolecular Friedel-Crafts type acylation to occur. Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent).

  • Work-up:

    • Allow the mixture to cool to approximately 100 °C.

    • Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Collect the precipitated solid by vacuum filtration.

  • Purification:

    • Wash the solid product thoroughly with water and then with cold methanol to remove any residual Dowtherm A and other impurities.

    • Dry the product under vacuum to yield the 7-chloro-2-methyl-4(1H)-quinolone. The product can be further purified by recrystallization if necessary.

The Knorr Quinolone Synthesis: A Pathway to 2-Quinolones

The Knorr synthesis provides a complementary route to the Conrad-Limpach, yielding 2-hydroxyquinolines (2-quinolones). This reaction is typically performed under strong acid catalysis and at lower temperatures than the Conrad-Limpach cyclization. The key mechanistic step involves a cyclization onto the nitrogen of the anilide followed by dehydration.

Under strong acid conditions (e.g., concentrated sulfuric acid), the β-ketoanilide is protonated, which enhances the electrophilicity of the carbonyl carbon. The anilide nitrogen then acts as the nucleophile, attacking the carbonyl to form a cyclic intermediate. Subsequent dehydration leads to the formation of the aromatic quinolone ring. The choice of a strong protic acid is therefore not merely a catalyst but an essential reagent that dictates the reaction pathway.

Mechanism of the Knorr Quinolone Synthesis

Knorr_Mechanism start Substituted Acetoacetanilide protonation Protonation of β-Keto Group (H₂SO₄) start->protonation intramolecular Intramolecular Nucleophilic Attack by Anilide N protonation->intramolecular cyclic_inter Cyclic Hemiaminal Intermediate intramolecular->cyclic_inter dehydration Dehydration cyclic_inter->dehydration product Substituted 2-Quinolone dehydration->product

Caption: Key steps in the Knorr 2-quinolone synthesis.

This protocol illustrates the use of concentrated sulfuric acid to drive the cyclization. Careful control of the reaction temperature is essential to prevent unwanted side reactions such as sulfonation of the aromatic ring.

Materials:

  • Acetoacet-4-bromoanilide (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Large beaker with ice water

  • Sodium hydroxide solution (e.g., 2M)

  • pH paper or meter

  • Buchner funnel and filter paper

Procedure:

  • Initial Cooling: Place the required volume of concentrated sulfuric acid in a flask and cool it to 0-5 °C in an ice bath.

  • Substrate Addition: Slowly and portion-wise, add the acetoacet-4-bromoanilide to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition to control the exotherm.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The mixture will typically become a dark, viscous solution. Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will precipitate the product.

    • Neutralize the acidic slurry by the slow addition of a sodium hydroxide solution until the pH is neutral.

    • Collect the solid precipitate by vacuum filtration.

  • Purification:

    • Wash the filter cake extensively with water to remove all inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 6-bromo-4-methyl-2(1H)-quinolone.

Influence of Substituents on Reaction Outcomes

The nature and position of substituents on the anilide ring have a profound impact on the course and efficiency of cyclocondensation reactions. This is a critical consideration in library synthesis and lead optimization.

  • Electron-donating groups (EDGs) such as -OCH₃ or -CH₃ on the aniline ring activate the ring towards electrophilic attack, generally facilitating the Conrad-Limpach cyclization and often allowing for lower reaction temperatures.

  • Electron-withdrawing groups (EWGs) like -NO₂ or -Cl deactivate the ring, making the cyclization step more challenging. In such cases, stronger catalysts (e.g., Eaton's reagent over PPA) or higher temperatures may be required. For the Knorr synthesis, the nucleophilicity of the anilide nitrogen is also modulated by these substituents.

Table 1: Qualitative Effect of Anilide Substituents on Cyclization

Substituent (Position)Group TypeEffect on Conrad-LimpachEffect on Knorr SynthesisRationale
4-MethoxyEDGRate AcceleratingRate AcceleratingIncreases electron density of the ring and nucleophilicity of nitrogen
4-MethylEDGRate AcceleratingRate AcceleratingInductive and hyperconjugative donation
Unsubstituted-BaselineBaselineReference point
4-ChloroEWGRate RetardingRate RetardingInductive withdrawal deactivates the ring and reduces N nucleophilicity
4-NitroStrong EWGSignificantly RetardingSignificantly RetardingStrong deactivation of the aromatic ring by resonance and induction

Applications in Drug Development

The heterocyclic cores synthesized from acetoacetanilides are prevalent in a multitude of approved drugs and clinical candidates.

  • Quinolones: As mentioned, this class is dominated by antibacterial agents (e.g., ciprofloxacin, levofloxacin) that target bacterial DNA gyrase. The modularity of the Conrad-Limpach and related syntheses allows for systematic variation of substituents to optimize antibacterial spectrum and safety.

  • Pyrazolones: While not detailed in the protocols above, reaction of acetoacetanilides with hydrazines leads to pyrazolones, a scaffold found in non-steroidal anti-inflammatory drugs (NSAIDs) like Phenylbutazone.

  • Other Heterocycles: The versatility of the acetoacetanilide synthon extends to the synthesis of benzodiazepines, pyrimidines, and other important pharmacophores through condensation with appropriate partners.

Conclusion and Future Outlook

Substituted acetoacetanilides remain an indispensable tool in the arsenal of the medicinal and synthetic chemist. Their low cost, high reactivity, and tunable nature allow for the efficient construction of complex heterocyclic systems. The mastery of classical cyclocondensation reactions like the Conrad-Limpach and Knorr syntheses provides a robust platform for the discovery of new chemical entities. Future developments in this field will likely focus on milder reaction conditions, catalytic enantioselective variants, and the expansion of the substrate scope to generate even greater molecular diversity for drug discovery programs.

References

  • Conrad-Limpach-Knorr-Quinoline Synthesis. Organic-Chemistry.org. [Link]

  • Knorr Quinoline Synthesis. Name-Reaction.com. [Link]

  • Hantzsch Pyridine Synthesis. Organic-Chemistry.org. [Link]

  • Synthesis of Quinolone Derivatives. Synthetic Communications, 43(15), 2013, pp. 2051-2059. [Link]

  • Recent Advances in the Synthesis of Quinolines. RSC Advances, 5(6), 2015, pp. 4124-4147. [Link]

Application Notes and Protocols for Researchers: Leveraging 4'-Chloro-2'-methylacetoacetanilide in Biginelli Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining the Biginelli Reaction with Substituted Acetoacetanilides

The Biginelli reaction, a cornerstone of multicomponent reactions (MCRs) since its discovery by Pietro Biginelli in 1891, provides a robust and atom-economical pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. These heterocyclic scaffolds are of immense interest in medicinal chemistry, forming the core of numerous pharmacologically active agents, including calcium channel blockers, antihypertensive agents, and antiviral compounds[1][2]. The classical setup involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea[1][3].

While the traditional Biginelli reaction most commonly employs ethyl acetoacetate, the substitution of this β-dicarbonyl component opens up avenues for vast structural diversification. This guide focuses on the strategic use of a non-standard reactant, 4'-Chloro-2'-methylacetoacetanilide (also known as N-(4-chloro-2-methylphenyl)-3-oxobutanamide), in the Biginelli reaction. The incorporation of this moiety introduces a synthetically versatile handle, allowing for the generation of a library of novel C5-carboxamido-dihydropyrimidinones.

The presence of the chloro and methyl substituents on the N-aryl ring provides a unique electronic and steric profile. The 4'-chloro group, being electron-withdrawing, can influence the acidity of the active methylene protons, while the 2'-methyl group introduces steric hindrance that may affect reaction kinetics and product conformation. Understanding these nuances is key to successfully employing this substrate in drug discovery and development.

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for both the synthesis of the key starting material, this compound, and its subsequent application in a generalized Biginelli multicomponent reaction.

Part 1: Synthesis of the Key Precursor: this compound

The successful application of any building block begins with its reliable synthesis. This compound is readily prepared via the acetoacetylation of 4-chloro-2-methylaniline. The most common and efficient methods involve reaction with either diketene or an acetoacetic ester like ethyl acetoacetate. Below is a detailed protocol based on the highly efficient reaction with diketene.

Diagram of Synthesis Workflow

cluster_0 Synthesis of this compound A 4-Chloro-2-methylaniline D Reaction Vessel A->D B Diketene B->D C Inert Solvent (e.g., Toluene) C->D E Heating & Stirring (e.g., 80-100°C) D->E Acetoacetylation F Reaction Workup (Cooling, Filtration) E->F G Recrystallization (e.g., from Ethanol) F->G H Pure this compound G->H Purification

Caption: Workflow for the synthesis of the target acetoacetanilide precursor.

Experimental Protocol: Synthesis of N-(4-chloro-2-methylphenyl)-3-oxobutanamide

This protocol is adapted from general procedures for the synthesis of N-aryl acetoacetamides from anilines and diketene.

Materials:

  • 4-Chloro-2-methylaniline (1.0 eq)

  • Diketene (1.05 eq, freshly distilled if necessary)

  • Toluene (or another suitable inert solvent like xylene)

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-chloro-2-methylaniline (1.0 eq) in toluene (approx. 3-4 mL per gram of aniline).

  • Addition of Diketene: Begin stirring the solution and heat to approximately 80-90°C. Add diketene (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 100°C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue heating the mixture under reflux for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Remove the heat source and allow the reaction mixture to cool to room temperature. The product may begin to precipitate. Cool the mixture further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene or hexane to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound as a white to off-white solid.

Safety Precautions:

  • Diketene is a toxic and highly reactive lachrymator. This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 2: Application in the Biginelli Multicomponent Reaction

With the precursor in hand, it can now be employed as the 1,3-dicarbonyl component in the Biginelli reaction. The protocol provided below is a generalized method that has proven effective for a range of substituted acetoacetanilides and aromatic aldehydes. Researchers are encouraged to optimize conditions, particularly the choice of catalyst and solvent, for their specific aldehyde substrate.

Proposed Reaction Mechanism

The Biginelli reaction can proceed through several proposed mechanisms. The most widely accepted is the "iminium" pathway, which is depicted below. The acid catalyst plays a crucial role in activating the aldehyde and promoting the key condensation steps.

Biginelli_Mechanism Aldehyde Ar-CHO Iminium [Ar-CH=NH-C(O)NH₂]⁺ (N-Acyliminium Ion) Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Acetoacetanilide 4'-Cl, 2'-Me-Ph-NH(C=O)CH₂C(O)CH₃ Enol Enol of Acetoacetanilide Acetoacetanilide->Enol Tautomerization Adduct Open-chain Ureide Iminium->Adduct Enol->Adduct + Iminium Ion Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Final DHPM Product Cyclized->DHPM - H₂O

Caption: The proposed N-acyliminium ion pathway for the Biginelli reaction.

Experimental Protocol: One-Pot Synthesis of DHPMs

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., conc. HCl, p-Toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Charging the Flask: To a round-bottom flask, add this compound (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq).

  • Solvent and Catalyst Addition: Add the solvent of choice (e.g., ethanol, 5-10 mL per mmol of aldehyde). Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of p-TSA).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting materials are consumed (typically 4-16 hours, depending on the substrates and catalyst).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and/or add cold water to induce precipitation.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol or water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) to afford the pure dihydropyrimidinone derivative.

Influence of Substituents and Expected Outcomes

The choice of aromatic aldehyde will significantly impact the properties of the final DHPM product. The electronic nature of the substituents on the aldehyde can affect reaction rates and yields[4].

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aldehyde generally lead to faster reaction rates due to increased electrophilicity of the carbonyl carbon.

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the aldehyde may slow down the initial condensation step with urea.

The table below summarizes the expected products from the reaction with various aldehydes.

Aldehyde (Ar-CHO)Expected Product NamePotential Application Area
BenzaldehydeN-(4-chloro-2-methylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxamideGeneral DHPM scaffold
4-NitrobenzaldehydeN-(4-chloro-2-methylphenyl)-1,2,3,4-tetrahydro-6-methyl-4-(4-nitrophenyl)-2-oxopyrimidine-5-carboxamidePrecursor for further functionalization
4-MethoxybenzaldehydeN-(4-chloro-2-methylphenyl)-1,2,3,4-tetrahydro-4-(4-methoxyphenyl)-6-methyl-2-oxopyrimidine-5-carboxamideBiologically active compound
2-Chlorobenzaldehyde4-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamideSterically hindered DHPM

Part 3: Characterization of the Final Products

The synthesized dihydropyrimidinone products should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Spectroscopic Data

The following are expected chemical shifts for the core structure of a 4-aryl-N-(4-chloro-2-methylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide , based on data from analogous structures[3].

¹H NMR (in DMSO-d₆):

  • N1-H: A broad singlet typically appearing between δ 9.0 and 9.4 ppm.

  • N3-H: A singlet or broad singlet, often found between δ 7.7 and 7.9 ppm.

  • Amide N-H: A singlet expected in the region of δ 9.5-10.0 ppm.

  • Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.6 ppm.

  • C4-H (Benzylic Proton): A doublet or singlet around δ 5.1-5.3 ppm.

  • C6-CH₃: A sharp singlet typically appearing near δ 2.2-2.3 ppm.

  • 2'-CH₃ (on anilide ring): A singlet around δ 2.1-2.2 ppm.

¹³C NMR (in DMSO-d₆):

  • C2 (C=O of urea): ~152-153 ppm

  • C4 (Benzylic Carbon): ~54-55 ppm

  • C5 (Carboxamide-bearing carbon): ~99-101 ppm

  • C6 (Methyl-bearing carbon): ~148-150 ppm

  • C=O (Amide): ~165-167 ppm

  • C6-CH₃: ~18 ppm

  • Aromatic Carbons: In the typical range of δ 115-145 ppm.

Conclusion

The use of this compound as a β-dicarbonyl component in the Biginelli reaction represents a strategic expansion of this classic multicomponent reaction. It provides a straightforward entry into a diverse library of novel C5-carboxamido-dihydropyrimidinones, which are promising scaffolds for drug discovery and development. The protocols detailed in this guide offer a reliable starting point for researchers to synthesize both the key precursor and the final heterocyclic products. By understanding the underlying mechanisms and the influence of various substituents, scientists can effectively harness this methodology to generate new chemical entities with significant therapeutic potential.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319. [Link]

  • Murata, H., Ishitani, H., & Iwamoto, M. (n.d.). Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminum-planted mesoporous silica catalyst: Supporting Information. Royal Society of Chemistry. [Link]

  • Song, H., et al. (2018). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. PubMed Central. [Link]

  • Wikipedia. (n.d.). 4-Chloro-o-toluidine. [Link]

  • Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • Chauhan, N., Nimavat, K., & Vyas, K. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Biginelli reaction – Knowledge and References. [Link]

  • Heravi, M. M., Asadi, S., & Malekzadeh Lashkariani, B. (2013). Recent progress in asymmetric Biginelli reaction. Molecular Diversity, 17(2), 389–407. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Determination of 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the profiling of related substances for 4'-Chloro-2'-methylacetoacetanilide. This compound is a key intermediate in the synthesis of various organic materials, including pharmaceuticals and pigments.[1] Ensuring its purity is critical for the quality and safety of the final products. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and manufacturing environments. The method validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction

This compound (CAS No. 20139-55-3) is a chemical intermediate with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol .[4][5] It is utilized in the synthesis of various organic compounds, where its purity can directly influence the reaction yield, impurity profile, and overall quality of the final product. Therefore, a reliable analytical method for its purity assessment is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for impurity profiling in the pharmaceutical industry.[6][7] This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method, designed to separate this compound from its potential process-related impurities and degradation products.

The causality behind the experimental choices is explained throughout the protocol. For instance, a C18 column is selected for its versatility and effectiveness in retaining moderately non-polar compounds like the target analyte. The gradient elution is optimized to ensure adequate separation of the main peak from any closely eluting impurities. The method is validated to ensure its reliability and adherence to regulatory expectations.[8][9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity determination of this compound.

Materials and Reagents
  • This compound reference standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and DAD detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 25 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A combination of acidified water and acetonitrile is a common and effective mobile phase for reverse-phase chromatography of moderately polar to non-polar compounds.[10][11] Phosphoric acid is used to control the pH and sharpen the peak shape.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities and to provide a stable baseline for accurate integration.

  • Detection Wavelength: The selection of 245 nm is based on the UV absorbance maximum of the analyte, providing optimal sensitivity.

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution as described for the standard solution.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate specificity, a solution of the diluent was injected, followed by the standard and sample solutions. The chromatograms were examined for any interfering peaks at the retention time of this compound.

For forced degradation studies, the sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products. The resulting chromatograms showed that the main peak was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture. The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. Acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]

  • Repeatability: Six replicate injections of the sample solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the intermediate precision.

The acceptance criterion for the %RSD for both repeatability and intermediate precision is not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters were checked after each variation. The method is considered robust if the system suitability parameters remain within the acceptance criteria.

Data Presentation

The results of the method validation are summarized in the following tables.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
%RSD of 6 Injections ≤ 1.0%0.4%

Table 2: Summary of Method Validation Data

Validation ParameterResult
Specificity No interference from diluent or degradation products.
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD)
- Repeatability0.5%
- Intermediate Precision0.8%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness Passed

Visualizations

The following diagrams illustrate the experimental workflow for this application note.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (ACN:Water 50:50) prep_start->dissolve vol_adjust Adjust to Final Volume dissolve->vol_adjust filter Filter through 0.45 µm Syringe Filter vol_adjust->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Method_Validation_Process Validation {Method Validation | Following ICH Q2(R2) Guidelines} Specificity Specificity Forced Degradation Peak Purity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Spike Recovery %Recovery: 98-102% Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Signal-to-Noise Ratio Calibration Curve Validation->LOD_LOQ Robustness Robustness Varied Conditions System Suitability Check Validation->Robustness

Caption: Key Parameters of HPLC Method Validation.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the purity determination of this compound. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control analysis. The validation according to ICH guidelines ensures its suitability for use in a regulated environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important chemical intermediate.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Chloro-2-methylacetanilide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2-methylacetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylacetanilide. PubChem. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12ClNO2). Retrieved from [Link]

  • ChemBK. (n.d.). 4-Chloro-2-Methyl-N-Acetoacet Anilide. Retrieved from [Link]

  • Oxford Academic. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Method Development. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2014). Development and Validation of RP-HPLC and HPTLC Method for the Simultaneous Estimation of Lawsone and its Metabolites. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • News-Medical.Net. (n.d.). CMC006 - Analytical method development - Colman Byrne. Retrieved from [Link]

  • PubMed Central. (2023). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Retrieved from [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 4'-Chloro-2'-methylacetoacetanilide in High-Performance Arylide Yellow Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylide Yellows and the Contribution of 4'-Chloro-2'-methylacetoacetanilide

Arylide yellows, also known as Hansa yellows, are a major class of synthetic organic pigments that have become indispensable in a vast array of applications, including industrial coatings, plastics, printing inks, and artists' paints.[1][2] First discovered in Germany in 1909, their commercial adoption grew significantly after 1950 as a safer, non-toxic alternative to heavy metal-based pigments like cadmium yellow.[1][2][3] These pigments are characterized by the presence of a monoazo chromophore (-N=N-) and are prized for their bright, vibrant hues, good lightfastness, and strong tinting strength.[1][3][4]

The final properties of an arylide yellow pigment—such as its exact hue, transparency, and fastness to light, weather, and solvents—are determined by the specific chemical structures of its two primary precursors: a diazotized aromatic amine and a coupling component. This guide focuses on a key coupling component, This compound . The strategic placement of the chloro and methyl groups on the anilide ring of this molecule significantly influences the resulting pigment's stability and color characteristics, making it a crucial intermediate for producing high-performance greenish-yellow pigments, most notably C.I. Pigment Yellow 3.[3]

This document provides a detailed exploration of the chemical principles, synthesis protocols, and characterization methods for producing arylide yellow pigments using this compound, offering field-proven insights for reproducible, high-quality pigment synthesis.

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of arylide yellow pigments is a classic example of a two-step electrophilic aromatic substitution reaction.[5]

Step 1: Diazotization. The process begins with the conversion of a primary aromatic amine into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[5][6] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[5]

Step 2: Azo Coupling. The resulting diazonium salt acts as a weak electrophile.[6] It readily attacks an electron-rich coupling partner—in this case, the active methylene group of this compound.[7] This reaction, known as azo coupling, forms the stable azo (-N=N-) bond that defines the pigment's chromophore and is responsible for its color.[7] The reaction is typically carried out in a mildly acidic or neutral solution to ensure the coupling component is sufficiently nucleophilic while the diazonium salt remains stable.[8]

Below is a diagram illustrating the fundamental synthesis workflow.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Post-Synthesis Processing A Primary Aromatic Amine (e.g., 4-Chloro-2-nitroaniline) B NaNO₂ + HCl (aq) 0-5 °C A->B Reacts with C Aryl Diazonium Salt (Electrophile) B->C Forms F Crude Arylide Yellow Pigment C->F Couples with D in E D This compound (Coupling Component) E Aqueous Solution (pH Control) D->E Dissolved in G Filtration & Washing F->G H Drying & Milling G->H I Final Pigment Powder H->I

Caption: General workflow for arylide yellow pigment synthesis.

Key Intermediate Profile: this compound

The selection of this compound as the coupling component is a deliberate choice to impart specific properties to the final pigment. Its structure directly influences the electronic environment of the resulting azo molecule, which in turn dictates its absorption of light and overall stability.

PropertyValueSource
IUPAC Name N-(4-chloro-2-methylphenyl)-3-oxobutanamideChemicalBook[9]
CAS Number 20139-55-3ChemicalBook[9]
Molecular Formula C₁₁H₁₂ClNO₂ChemBK[10]
Molar Mass 225.67 g/mol ChemBK[10]
Appearance White to off-white solid/powderChemBK[10]
Toxicity Moderately toxic by ingestionChemicalBook[9]

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring modifies the pigment's properties, often enhancing its lightfastness and shifting the hue towards a greener shade of yellow compared to unsubstituted acetoacetanilide derivatives.

Detailed Protocol: Synthesis of C.I. Pigment Yellow 3

This protocol details the synthesis of C.I. Pigment Yellow 3 (Hansa Yellow 10G), a bright, greenish-yellow pigment, which utilizes 4-chloro-2-nitroaniline as the diazo component and this compound as the coupling component.[2][3]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • All procedures should be performed in a well-ventilated fume hood.

  • Aromatic amines and diazonium salts are potentially hazardous; handle with care. Dry diazonium salts can be explosive and should always be kept in solution.[5]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity
4-Chloro-2-nitroaniline172.5717.26 g (0.1 mol)
This compound225.6722.57 g (0.1 mol)
Sodium Nitrite (NaNO₂)69.007.25 g (0.105 mol)
Hydrochloric Acid (37%, conc.)36.46~30 mL
Sodium Hydroxide (NaOH)40.00~8 g
Sodium Acetate (CH₃COONa)82.03As needed for pH buffer
Distilled Water18.02~1500 mL
Ice-As needed
Part A: Preparation of the Diazo Component
  • Amine Suspension: In a 1 L beaker, add 17.26 g (0.1 mol) of 4-chloro-2-nitroaniline to 250 mL of distilled water.

  • Acidification: While stirring vigorously, slowly add 25 mL of concentrated hydrochloric acid. The mixture will form a fine, non-sticky slurry.

  • Cooling: Cool the slurry to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.[5]

  • Nitrite Addition: Separately, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of distilled water. Add this solution dropwise to the cold amine slurry over 20-30 minutes, keeping the tip of the addition funnel below the surface of the liquid. The temperature must not exceed 5 °C.

  • Reaction Completion: Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. A slight excess of nitrous acid should be present (test with potassium iodide-starch paper, which will turn blue). If the test is negative, add a small amount of additional nitrite solution.

  • Clarification: Filter the resulting clear, cold diazonium salt solution to remove any impurities. Keep the solution cold for immediate use in the next step.

Part B: Preparation of the Coupling Component
  • Dissolution: In a separate 2 L beaker, dissolve 22.57 g (0.1 mol) of this compound and 8 g of sodium hydroxide in 500 mL of water. Stir until a clear solution is obtained.

  • Precipitation & Buffering: Add approximately 500 g of crushed ice to the solution, followed by the addition of a sodium acetate solution to act as a pH buffer. This will precipitate the coupling component as a very fine, milky suspension, ideal for a uniform reaction.

Part C: The Azo Coupling Reaction
  • Coupling: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold suspension of the coupling component (from Part B) over approximately 45-60 minutes.

  • pH Control: Throughout the addition, monitor the pH of the reaction mixture. It should be maintained between 4.5 and 5.5 for optimal coupling. Add sodium acetate or dilute sodium hydroxide solution as needed. This pH range represents a critical control point, balancing the reactivity of the coupling component with the stability of the diazonium salt.[8]

  • Pigment Formation: A bright yellow precipitate will form immediately.

  • Completion: After the addition is complete, continue stirring the slurry for 1-2 hours to ensure the reaction goes to completion.

Part D: Post-Synthesis Treatment
  • Heating (Optional): Some protocols involve heating the pigment slurry to 90-95 °C to improve the crystalline structure and particle size of the pigment, which can enhance its coloristic properties and stability.[11]

  • Filtration: Filter the pigment slurry using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with hot water until the filtrate is free of chloride ions (test with silver nitrate solution). This step is essential to remove residual salts that can impair the pigment's performance.

  • Drying: Dry the pigment in an oven at 60-80 °C until a constant weight is achieved.

  • Milling: The dried pigment is typically a hard cake. It must be mechanically ground or milled into a fine powder for use.

Caption: Step-by-step experimental workflow for Pigment Yellow 3.

Characterization and Quality Control

To validate the synthesis and ensure the quality of the final pigment, several analytical techniques can be employed:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., N=N azo stretch, C=O amide stretch, N-H bonds) and the absence of starting materials.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent, which corresponds to the pigment's color.

  • Colorimetry: To quantitatively measure the color coordinates (e.g., using the CIELAB system) and compare them against a standard.

  • Particle Size Analysis: To determine the particle size distribution, which affects properties like opacity, dispersibility, and tinting strength.

Conclusion

This compound is a vital building block in the synthesis of high-performance arylide yellow pigments. Its specific molecular structure allows for the production of pigments with desirable properties, such as the bright, greenish-yellow hue and good fastness of C.I. Pigment Yellow 3. By carefully controlling the fundamental reaction conditions of diazotization and azo coupling—particularly temperature and pH—researchers can reliably synthesize high-purity pigments for a wide range of scientific and industrial applications. The protocols and principles outlined in this guide provide a robust framework for achieving reproducible and high-quality results in the laboratory.

References

Protocol for synthesizing antimicrobial agents from acetoacetanilide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Efficacy Synthesis of Novel Antimicrobial Agents from Acetoacetanilide Derivatives

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Acetoacetanilide derivatives represent a versatile and promising scaffold in medicinal chemistry due to their established broad-spectrum biological activities and synthetic accessibility. This guide provides a comprehensive, field-proven protocol for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from acetoacetanilide. We delve into the underlying chemical principles, offering not just a methodology, but a strategic framework for researchers, scientists, and drug development professionals to design and validate new antimicrobial candidates. The protocols are designed to be self-validating, incorporating rigorous characterization and standardized biological screening to ensure reproducibility and trustworthiness of results.

Scientific Rationale & Strategic Overview

Acetoacetanilide is a unique chemical scaffold characterized by an active methylene group flanked by two carbonyl groups, and an amide linkage. This arrangement provides multiple reactive sites for chemical modification, making it an ideal starting point for generating a diverse library of compounds. The core hypothesis is that by strategically modifying the acetoacetanilide structure—specifically through Knoevenagel condensation with various aromatic aldehydes—we can modulate the molecule's lipophilicity, electronic properties, and steric profile. These factors are critical determinants of antimicrobial activity, as they govern the molecule's ability to penetrate bacterial cell membranes and interact with intracellular targets.[1][2]

The presence of halogens or strong electron-withdrawing groups on the aromatic ring of the aldehyde has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[3] This is often attributed to increased lipophilicity, facilitating passage across the lipid-rich bacterial cell wall, or by altering the electronic nature of the molecule to favor interaction with biological targets.[3] Our protocol focuses on this strategy to maximize the potential for discovering highly active derivatives.

The overall workflow is designed as a multi-stage process, beginning with the synthesis of the core scaffold, followed by diversification, rigorous purification, structural confirmation, and finally, biological validation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Validation A Starting Materials (Aniline, Ethyl Acetoacetate) B Protocol 1: Synthesis of Acetoacetanilide Scaffold A->B C Purification (Recrystallization/Chromatography) B->C D Protocol 2: Condensation with Aromatic Aldehydes C->D E Final Purification & Isolation D->E F Structural Characterization (FT-IR, NMR, Mass Spec) E->F Characterize Product G Protocol 3: Antimicrobial Screening (Agar Diffusion) F->G Test Biological Activity H Protocol 4: MIC Determination (Broth Microdilution) G->H Quantify Potency I Data Analysis & SAR H->I

Caption: High-level workflow from synthesis to biological validation.

Synthesis Protocols & Mechanistic Insights

Protocol 1: Synthesis of the Core Acetoacetanilide Scaffold

This protocol details the synthesis of acetoacetanilide via the reaction of an aniline with ethyl acetoacetate. This reaction is a nucleophilic acyl substitution where the amino group of aniline attacks the ester carbonyl of ethyl acetoacetate, leading to the formation of the amide bond and elimination of ethanol.

Materials:

  • Aniline (5.31 mmol, 1.0 eq)

  • Ethyl acetoacetate (5.31 mmol, 1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.531 mmol, 0.1 eq)

  • Toluene (20 mL)

  • Ethyl acetate

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Combine aniline (5.31 mmol), ethyl acetoacetate (5.31 mmol), and the catalyst DMAP (0.531 mmol) in a 50 mL round-bottom flask.[4]

  • Add 20 mL of toluene to the flask. Toluene serves as a suitable high-boiling solvent to drive the reaction to completion.

  • Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Heat the mixture to reflux (approx. 110°C) for 24-36 hours.

    • Expert Insight: The reaction progress should be monitored using TLC (eluent: petroleum ether:ethyl acetate = 4:1). The disappearance of the starting material spots indicates reaction completion.[4] DMAP is used as a nucleophilic catalyst to accelerate the acylation of the aniline.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. Wash with water (20 mL) and then with saturated sodium chloride solution (20 mL) to remove any remaining water-soluble impurities.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the resulting crude product by column chromatography (eluent: petroleum ether:ethyl acetate = 10:1) or recrystallization from ethanol to yield pure acetoacetanilide as a white solid.[4]

G cluster_reaction Protocol 1: Acetoacetanilide Synthesis Aniline Aniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS + EAA Ethyl Acetoacetate (Electrophile) EAA->TS Product Acetoacetanilide TS->Product - Ethanol Ethanol Ethanol (Leaving Group) Catalyst DMAP (Catalyst) Catalyst->TS Accelerates Reaction

Caption: Nucleophilic acyl substitution mechanism for acetoacetanilide synthesis.

Protocol 2: Synthesis of a 2-((4-chlorophenyl)methylene)-3-oxo-N-phenylbutanamide Derivative

This protocol describes the Knoevenagel condensation of the active methylene group of acetoacetanilide with an aromatic aldehyde. A base catalyst, such as piperidine, is used to deprotonate the active methylene carbon, generating a carbanion which then acts as a nucleophile.

Materials:

  • Acetoacetanilide (from Protocol 1) (1.0 mmol, 1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 mmol, 1.0 eq)

  • Piperidine (0.1 mmol, 0.1 eq)

  • Ethanol (15 mL)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve acetoacetanilide (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in 15 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

    • Expert Insight: Piperidine is a sufficiently strong base to generate the nucleophilic enolate from the active methylene group of acetoacetanilide, which then attacks the electrophilic carbonyl carbon of the aldehyde. This is a classic Knoevenagel condensation mechanism.

  • Stir the mixture at room temperature for 8-12 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction via TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Structural Characterization & Validation

It is imperative to confirm the structure and purity of all synthesized compounds before biological testing.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Expect to see characteristic peaks for N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), multiple C=O stretching (amide and ketone, ~1640-1720 cm⁻¹), and C=C stretching (aromatic and alkene, ~1500-1600 cm⁻¹).[5][6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the proton environment. Expect to see signals in the aromatic region (7-8 ppm), a singlet for the amide N-H proton, and signals for the methyl and methylene protons, with chemical shifts dependent on the final structure.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound via the molecular ion peak [M]+.

Antimicrobial Activity Screening Protocols

Protocol 3: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of the antimicrobial activity.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Synthesized compounds dissolved in DMSO (e.g., 1 mg/mL)

  • Positive control (e.g., Streptomycin, 10 µg/mL)[7]

  • Negative control (DMSO)

  • Sterile cotton swabs, micropipettes, and cork borer

Step-by-Step Methodology:

  • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate to create a bacterial lawn.

  • Using a sterile cork borer, punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Add a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).

G A Prepare Bacterial Lawn on Agar Plate B Create Wells in Agar A->B C Add Test Compounds & Controls to Wells B->C D Incubate Plate (37°C, 24h) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative Analysis)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL)

  • Synthesized compounds (stock solution in DMSO)

  • Positive and negative controls

Step-by-Step Methodology:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • The final volume in each well should be 100 µL after dilution.

  • Add 10 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation & Interpretation

Results should be tabulated to facilitate structure-activity relationship (SAR) analysis. This allows researchers to correlate specific chemical modifications with changes in antimicrobial potency.

Table 1: Representative Antimicrobial Activity Data

Compound IDR-Group (from Aldehyde)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureus
SYN-001 H129256
SYN-002 4-Cl221864
SYN-003 4-NO₂252032
SYN-004 4-OCH₃1410128
Streptomycin (Control)28268

Data are hypothetical and for illustrative purposes only.

The illustrative data suggest that derivatives with electron-withdrawing groups (Cl, NO₂) at the para-position of the phenyl ring (SYN-002, SYN-003) exhibit significantly higher antimicrobial activity compared to the unsubstituted analog (SYN-001) or the derivative with an electron-donating group (SYN-004). This provides a clear direction for future optimization efforts.

Conclusion

This guide provides a robust and validated framework for the synthesis and evaluation of novel antimicrobial agents based on the acetoacetanilide scaffold. By following these detailed protocols, researchers can systematically generate and screen compound libraries, identify promising lead candidates, and contribute to the critical effort of combating antimicrobial resistance. The emphasis on mechanistic understanding and rigorous validation ensures that the generated data is reliable, reproducible, and serves as a solid foundation for further drug development.

References

  • Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. [Link]

  • ResearchGate. (n.d.). Chemical basis for the antimicrobial activity of acetanilides | Request PDF. [Link]

  • Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (n.d.). *G. Muthu Bhupathi 1 , K. Padmalatha, Akkiraju Anusha, Abdul Rameeza, Makina Geethika Sravanthi, Sunnam Praneetha. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Synthesis of acetoacetanilide derivatives. | Download Scientific Diagram. [Link]

  • Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. [Link]

  • ResearchGate. (n.d.). antimicrobial screening of novel saccharin acetamide derivatives. [Link]

  • Serra, E., et al. (2021). Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. Molecules. [Link]

  • Kumar, V., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]

  • Ullah, H., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]

  • Al-Salahi, R., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International Journal of Molecular Sciences. [Link]

  • Liu, G., et al. (2016). Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Iacob, A. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences. [Link]

  • Zhang, N., & Ma, S. (2020). Recent development of membrane-active molecules as antibacterial agents. European Journal of Medicinal Chemistry. [Link]

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Topic: Experimental Setup for the Synthesis and Evaluation of Anti-Inflammatory Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their derivatives are particularly renowned for potent anti-inflammatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of anti-inflammatory pyrazoles. We present a detailed, field-proven protocol for the synthesis of a celecoxib analog, a cornerstone of selective COX-2 inhibitors. Furthermore, we outline the essential characterization techniques and provide standardized protocols for in vitro and in vivo assays to determine anti-inflammatory efficacy. This document is designed to equip researchers with the foundational knowledge and practical steps required to advance the development of novel pyrazole-based anti-inflammatory drugs.

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation underpins numerous diseases. A key mediator of the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1, a constitutive enzyme involved in homeostatic functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but many non-selectively inhibit both isoforms, leading to gastrointestinal side effects.

The five-membered heterocyclic pyrazole ring has emerged as a critical pharmacophore for developing selective COX-2 inhibitors.[2][4] The structural arrangement of the pyrazole core allows for precise interactions within the active site of the COX-2 enzyme, leading to potent and selective inhibition. The commercial success of drugs like Celecoxib (Celebrex®) validates the therapeutic potential of this chemical class.[5][6] This guide focuses on the practical synthesis and evaluation of such compounds.

Foundational Synthesis Strategies

The construction of the pyrazole ring is a well-established area of organic synthesis. Two primary and highly reliable methods are the Knorr/Paal-Knorr synthesis and the cyclocondensation of hydrazines with α,β-unsaturated carbonyls (chalcones).

  • Knorr Pyrazole Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9] The reaction proceeds under acidic or neutral conditions and is highly efficient due to the formation of a stable aromatic pyrazole ring.[10] The choice of substituents on both the dicarbonyl and hydrazine precursors allows for the creation of diverse libraries of pyrazole derivatives.[11]

  • Synthesis from Chalcones: An alternative route involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine.[2][12][13] The chalcone itself is readily synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[2] This two-step sequence is robust and offers another versatile entry point to highly substituted pyrazoles.

The protocol detailed below utilizes the principles of the Knorr synthesis, which is the foundational route for producing celecoxib and its analogs.[14]

Detailed Protocol: Synthesis of a Celecoxib Analog

This section provides a step-by-step methodology for the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (Celecoxib), a potent and selective COX-2 inhibitor.[5] The synthesis is a two-step process: a Claisen condensation to form the 1,3-dicarbonyl intermediate, followed by a cyclocondensation to form the pyrazole ring.[14]

Required Materials and Equipment
  • Reagents: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium hydride (NaH) or Sodium methoxide, Toluene, Hydrochloric acid (HCl), 4-Sulfamoylphenylhydrazine hydrochloride, Ethanol.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, pH meter, standard laboratory glassware.

Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This step creates the essential β-diketone intermediate. The causality behind using a strong base like sodium hydride is to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of the ethyl trifluoroacetate.

Protocol:

  • Set up a dry 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Suspend sodium hydride (25 g) in 400 mL of anhydrous toluene.[15]

  • With stirring, control the internal temperature to 20-25°C and slowly add 40 g of 4'-methylacetophenone dropwise.[15]

  • Simultaneously, add 50 g of ethyl trifluoroacetate dropwise from a separate funnel.[15]

  • After the addition is complete, heat the mixture to 40-45°C and maintain for 5 hours to ensure the reaction goes to completion.[15]

  • Cool the reaction mixture to 30°C and cautiously quench by adding 120 mL of 15% hydrochloric acid dropwise. This step neutralizes the base and protonates the product.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic (toluene) layer.

  • Evaporate the organic layer to dryness under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 200 mL of petroleum ether to induce crystallization of the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[15]

  • Isolate the solid product by vacuum filtration, wash with cold petroleum ether, and air dry. A typical yield is around 85-91%.[15]

Step 2: Cyclocondensation to Synthesize Celecoxib

This is the key pyrazole-forming step, where the synthesized β-diketone reacts with 4-sulfamoylphenylhydrazine hydrochloride. The hydrazine acts as a dinucleophile, attacking both carbonyls of the diketone, followed by dehydration to form the aromatic pyrazole ring.

Protocol:

  • In a 500 mL round-bottom flask, dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate (e.g., 23 g) in 250 mL of ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (e.g., 21 g) to the solution.[5]

  • Heat the mixture to reflux (approximately 78°C) and stir for 5-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the crude product.

  • If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of water can be added.

  • Collect the crude product by vacuum filtration.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or aqueous ethanol, to yield pure Celecoxib.[5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of the target pyrazole.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation A 1. Charge Toluene & NaH to Reactor B 2. Add 4'-Methylacetophenone & Ethyl Trifluoroacetate A->B C 3. Heat Reaction (40-45°C, 5h) B->C D 4. Acidic Quench (HCl) C->D E 5. Phase Separation D->E F 6. Evaporation & Crystallization E->F G 7. Dissolve Diketone & Hydrazine in Ethanol F->G Diketone Intermediate H 8. Reflux Reaction (5-10h) G->H I 9. Cool & Precipitate H->I J 10. Filter Crude Product I->J K 11. Recrystallize & Purify J->K L Final Product K->L Pure Celecoxib Analog G A Inflammatory Stimuli (e.g., Cytokines, LPS) D COX-2 Enzyme A->D Upregulates B Cell Membrane Phospholipids C Arachidonic Acid B->C via PLA₂ C->D Substrate E Prostaglandins (PGE₂, etc.) D->E Catalyzes F Inflammation (Pain, Fever, Swelling) E->F Mediates G Synthesized Pyrazole (e.g., Celecoxib) G->D Inhibits

References

Application Note: Advanced Analytical Strategies for Real-Time Monitoring and Kinetic Analysis of Acetoacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetoacetanilide is a vital intermediate in the synthesis of various pharmaceuticals and arylide yellow pigments.[1] The efficiency, purity, and safety of its production are paramount, necessitating robust analytical monitoring of the reaction progress. This guide provides a comprehensive overview of modern analytical techniques for real-time monitoring and kinetic evaluation of acetoacetanilide synthesis, primarily focusing on the reaction between aniline and a beta-keto ester like ethyl acetoacetate or diketene.[1][2][3] We delve into the principles, advantages, and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is designed to equip researchers with the expertise to select and implement the most suitable analytical strategy, aligning with the principles of Process Analytical Technology (PAT) to enhance process understanding and control.[4][5][6]

The Imperative for Reaction Monitoring in Acetoacetanilide Synthesis

The synthesis of acetoacetanilide, while straightforward in principle, involves variables that can significantly impact yield and impurity profiles. Inadequate temperature control, incorrect stoichiometry, or catalyst inefficiencies can lead to the formation of byproducts. Consequently, monitoring the reaction is not merely a quality control step but a fundamental component of process optimization and kinetic understanding.

The core objectives of monitoring this reaction are:

  • Tracking Reactant Consumption: To determine the rate of disappearance of starting materials such as aniline and ethyl acetoacetate.

  • Quantifying Product Formation: To measure the concentration of acetoacetanilide over time, allowing for yield calculations and endpoint determination.

  • Identifying Byproducts: To detect and identify potential impurities that may affect the final product quality.

  • Elucidating Reaction Kinetics: To gather data for determining reaction order, rate constants, and activation energy, which is crucial for process scale-up and optimization.[7]

Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[8][9] The techniques described herein are central to implementing a successful PAT strategy for acetoacetanilide synthesis.

G cluster_0 Reaction Monitoring Workflow reaction Acetoacetanilide Synthesis Reactor sampling In-situ Probe (FTIR) or Automated/Manual Sampling reaction->sampling Real-time or discrete prep Sample Preparation (Dilution, Quenching, Filtration) sampling->prep For offline analysis data Data Acquisition & Processing (Chromatograms, Spectra) sampling->data For in-line analysis analysis Analytical Instrumentation (HPLC, GC-MS, NMR) prep->analysis analysis->data decision Process Control & Decision Making (Adjust Parameters, End Reaction) data->decision decision->reaction Feedback Loop

Caption: General workflow for monitoring acetoacetanilide synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for quantitative analysis of acetoacetanilide reactions due to its high resolution, sensitivity, and reproducibility.[10] It excels at separating the non-volatile reactants, product, and potential byproducts in the reaction mixture.

Principle of Application: A reverse-phase HPLC method separates compounds based on their polarity. The less polar acetoacetanilide will be retained longer on a nonpolar stationary phase (like C18) compared to the more polar aniline reactant. By monitoring the peak areas of each component over time, one can accurately quantify their concentrations.

Protocol: HPLC Monitoring of Acetoacetanilide Synthesis
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • The parameters below provide a starting point and should be optimized for your specific system.

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidProvides good separation and peak shape. Acid suppresses ionization.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection (UV) 245 nmAn isosbestic point or a wavelength with good absorbance for all key components.
Injection Vol. 10 µLA typical volume that balances sensitivity and column loading.
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at timed intervals.

    • Immediately quench the reaction by diluting the aliquot in a known, large volume (e.g., 5 mL) of the mobile phase. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Calibration & Quantification:

    • Prepare standard solutions of pure aniline, ethyl acetoacetate, and acetoacetanilide of known concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Use the regression equation from the calibration curve to determine the concentration of each component in the reaction samples.

  • Data Interpretation:

    • Plot the concentration of reactants and product versus time.

    • Calculate the percent conversion using the formula: % Conversion = ([Aniline]₀ - [Aniline]t) / [Aniline]₀ * 100

    • The resulting kinetic profiles can be used to determine the reaction rate law and constants.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile components. While acetoacetanilide has a relatively high boiling point, it can be analyzed by GC, especially for identifying volatile impurities or byproducts that might be missed by HPLC.

Principle of Application: The reaction mixture is vaporized and separated based on boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, providing a molecular fingerprint for definitive identification.[13]

Protocol: GC-MS Analysis for Impurity Profiling
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 minSeparates components based on boiling points.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas for carrying the sample through the column.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Scan Range 40 - 450 m/zCovers the expected mass range of reactants, product, and fragments.
  • Sample Preparation:

    • Withdraw an aliquot from the reaction.

    • Dilute with a suitable solvent like dichloromethane or ethyl acetate.

    • Filter with a 0.45 µm syringe filter.

    • Note on Derivatization: For certain byproducts with poor volatility (e.g., dicarboxylic acids), derivatization (e.g., silylation) may be necessary to improve chromatographic performance.[14][15]

  • Data Interpretation:

    • Identify peaks in the total ion chromatogram (TIC) by comparing their mass spectra to a reference library (e.g., NIST).

    • Confirm the identity of acetoacetanilide (Molar Mass: 177.20 g/mol ) and aniline (Molar Mass: 93.13 g/mol ) by their respective mass spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally well-suited for in-situ, real-time reaction monitoring. By immersing an Attenuated Total Reflectance (ATR) probe directly into the reactor, one can continuously collect spectra without sampling.[16]

Principle of Application: This technique monitors the change in concentration of functional groups. The reaction is tracked by observing the decrease in the intensity of the N-H stretching bands of the primary amine (aniline) and the simultaneous increase in the amide C=O (Amide I) and N-H (Amide II) stretching bands of the acetoacetanilide product.[17][18]

G cluster_1 Analytical Technique Synergy HPLC HPLC (Quantitative) Info1 Concentration vs. Time (Kinetics, Yield) HPLC->Info1 GCMS GC-MS (Identification) Info2 Impurity Identity (Volatile Byproducts) GCMS->Info2 FTIR FTIR (Real-time, In-situ) Info3 Functional Group Conversion (Reaction Endpoint) FTIR->Info3 NMR NMR (Structural Confirmation) Info4 Definitive Structure (Reactant/Product Verification) NMR->Info4

Caption: Synergy between different analytical techniques.

Protocol: In-Line FTIR-ATR Monitoring
  • Instrumentation:

    • FTIR spectrometer equipped with a fiber-optic cable and an ATR immersion probe (e.g., Diamond or SiComp).

  • Data Acquisition:

    • Background Spectrum: Collect a background spectrum of the reaction solvent at the reaction temperature before adding the reactants.

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 32 scans for a good signal-to-noise ratio.

    • Time Interval: Collect a spectrum every 1-2 minutes.

  • Data Analysis:

    • Monitor the key vibrational bands over time.

CompoundFunctional GroupVibrational Band (cm⁻¹)Change During Reaction
AnilineN-H Stretch~3450 - 3300Decreases
AcetoacetanilideAmide C=O Stretch~1660Increases
AcetoacetanilideAmide N-H Bend~1540Increases
Ethyl AcetoacetateEster C=O Stretch~1740Decreases
Ethyl AcetoacetateKeto C=O Stretch~1720Decreases

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information, making it invaluable for confirming the identity of the final product and for mechanistic studies. While typically an offline technique, it can be adapted for kinetic analysis by sampling the reaction over time.[19][20]

Principle of Application: ¹H NMR is used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals. The integration of these signals is directly proportional to the molar concentration of the species, allowing for quantitative analysis.

Protocol: ¹H NMR for Kinetic Analysis
  • Sample Preparation:

    • At specific time points, withdraw an aliquot from the reaction.

    • Immediately quench the reaction (e.g., by cooling and dilution).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene) for accurate quantification.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ for accurate integration.

  • Data Interpretation:

    • Identify the characteristic peaks for the reactants and product.

CompoundProton EnvironmentApprox. Chemical Shift (δ, ppm in CDCl₃)
AnilineAromatic C-H 6.7 - 7.2
Ethyl AcetoacetateMethylene (-CO-CH ₂-CO-)~3.4
Acetoacetanilide Methyl (-CO-CH ₃)~2.3
Acetoacetanilide Methylene (-CO-CH ₂-CO-)~3.6
Acetoacetanilide Aromatic C-H 7.1 - 7.6
Acetoacetanilide Amide N-H ~8.5 (can be broad)

Analytical Method Validation

For applications in regulated environments, such as pharmaceutical development, any analytical method used must be validated to ensure it is fit for its intended purpose.[21][22] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of acetoacetanilide. Key validation parameters are defined by guidelines such as ICH Q2(R1).[23][24][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (reactants, impurities).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The effective monitoring of acetoacetanilide synthesis is a multi-faceted task that can be addressed by a suite of powerful analytical techniques. HPLC stands out for its quantitative accuracy, GC-MS for its impurity identification capabilities, in-situ FTIR for its real-time process control advantages, and NMR for its definitive structural elucidation. The choice of technique depends on the specific goal, whether it is routine process monitoring, kinetic modeling, or impurity profiling. By integrating these methods within a PAT framework, researchers and drug development professionals can achieve a deeper understanding of the reaction, leading to more robust, efficient, and higher-quality manufacturing processes.

References

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  • Google Patents. (2017). CN106518705A - Synthesis of acetoacetanilide.
  • Journal of the Chemical Society, Perkin Transactions 2. Reactions of β-ketoamides. Part 1. Kinetics of enolisation of acetoacetamide in water and of acetoacetamide and acetoacetanilide in ethanol–water. [Link]

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  • SIELC Technologies. Separation of Acetoacetanilide on Newcrom R1 HPLC column. [Link]

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  • U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. [Link]

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  • PubMed. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. [Link]

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  • PubMed Central. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. [Link]

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The Versatile Scaffolding Potential of 4'-Chloro-2'-methylacetoacetanilide in the Synthesis of Novel Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity from a Multifunctional Building Block

In the landscape of modern drug discovery, the efficient synthesis of diverse molecular scaffolds is paramount. The identification of versatile building blocks that can be readily transformed into a variety of complex heterocyclic systems is a key strategy for generating compound libraries for high-throughput screening. 4'-Chloro-2'-methylacetoacetanilide is one such building block, possessing a unique combination of reactive functional groups that make it an ideal starting point for the synthesis of a range of pharmaceutically relevant compounds.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices and the chemical principles that govern its reactivity. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for harnessing the potential of this valuable synthetic intermediate.

The core of this compound's utility lies in its β-ketoamide functionality. This arrangement provides three primary points of reactivity: the electrophilic acetyl carbonyl group, the nucleophilic amide nitrogen, and the highly reactive α-methylene (active methylene) group situated between the two carbonyls. This electronic setup allows for a diverse array of cyclocondensation and multicomponent reactions, which are powerful tools for rapidly building molecular complexity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 20139-55-3[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 102 °C[1]
Solubility Soluble in ethanol, DMF, and other common organic solvents.General Knowledge

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns influenced by the chloro and methyl substituents), a singlet for the methyl group on the aromatic ring, a singlet for the acetyl methyl group, a singlet for the active methylene protons, and a broad singlet for the amide N-H proton.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ketone and amide), the carbons of the aromatic ring, the two methyl carbons, and the active methylene carbon. Based on analogous structures, the key resonances would be in the regions of δ 190-205 ppm (ketone C=O), δ 160-170 ppm (amide C=O), δ 110-140 ppm (aromatic carbons), δ 40-55 ppm (active methylene), and δ 15-30 ppm (methyl carbons).[2]

  • IR (KBr, cm⁻¹): The infrared spectrum will be characterized by strong absorption bands for the N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone and amide (typically in the 1640-1720 cm⁻¹ region), and C-Cl stretching in the fingerprint region.

Core Reactivity and Application in Heterocyclic Synthesis

The true value of this compound is realized in its application to multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a cornerstone of heterocyclic synthesis, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] This scaffold is of significant medicinal interest, with derivatives exhibiting a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[3]

The reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-dicarbonyl compound (in this case, this compound), and urea or thiourea. The mechanism proceeds through the formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enol of the acetoacetanilide. Subsequent cyclization and dehydration yield the final DHPM product.

Biginelli_Reaction sub This compound + Aldehyde + Urea/Thiourea cat Acid Catalyst (e.g., HCl) sub->cat One-pot Reflux prod N-Aryl Dihydropyrimidinone cat->prod caption Biginelli Reaction Workflow

Caption: Biginelli Reaction Workflow.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridines (DHPs) and, subsequently, pyridines.[4] The DHP core is a well-established pharmacophore, most notably found in a class of calcium channel blockers used to treat hypertension (e.g., Nifedipine, Amlodipine).[4]

In a modified Hantzsch synthesis, this compound can react with an aldehyde and a source of ammonia (like ammonium acetate) to form a dihydropyridine scaffold. The reaction typically involves the initial formation of an enamine from one equivalent of the β-ketoamide and ammonia, and a Knoevenagel condensation product from another equivalent and the aldehyde. These two intermediates then combine in a Michael addition followed by cyclization and dehydration.

Hantzsch_Synthesis sub 2 eq. This compound + Aldehyde + NH₃ source intermediate 1,4-Dihydropyridine (DHP) sub->intermediate Cyclocondensation oxidant Oxidizing Agent (e.g., HNO₃, DDQ) intermediate->oxidant Aromatization prod Substituted Pyridine oxidant->prod caption Hantzsch Pyridine Synthesis Workflow

Caption: Hantzsch Pyridine Synthesis Workflow.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful method for synthesizing highly substituted 2-aminothiophenes.[5] This heterocyclic motif is a "privileged structure" in medicinal chemistry, found in drugs like the antipsychotic Olanzapine and the anti-inflammatory Tinoridine.[6]

The reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. While the classic Gewald reaction uses a ketone or aldehyde as the carbonyl component, variations exist where the active methylene group of a β-ketoamide like this compound can participate in the formation of the thiophene ring, especially when reacted with other active methylene compounds and sulfur. More directly, the ketone functionality of the acetoacetyl group can react with a cyano-active methylene compound (like malononitrile or ethyl cyanoacetate) and sulfur.[7]

Gewald_Synthesis sub This compound + Active Methylene Nitrile + Sulfur cat Base Catalyst (e.g., Morpholine) sub->cat One-pot Condensation prod Polysubstituted 2-Aminothiophene cat->prod caption Gewald Aminothiophene Synthesis Workflow

Caption: Gewald Aminothiophene Synthesis Workflow.

Exemplary Protocols

The following protocols are illustrative examples of how this compound can be used in the synthesis of heterocyclic scaffolds. Researchers should adapt and optimize these procedures based on their specific substrates and equipment.

Protocol 1: Synthesis of a Dihydropyrimidinone via Biginelli Reaction

Objective: To synthesize 5-acetoamido-4-(4-nitrophenyl)-6-methyl-N-(4-chloro-2-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • This compound (1.0 mmol, 225.7 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Urea (1.5 mmol, 90.1 mg)

  • Concentrated Hydrochloric Acid (0.1 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 25 mL round-bottom flask, add this compound (225.7 mg), 4-nitrobenzaldehyde (151.1 mg), and urea (90.1 mg).

  • Add 10 mL of ethanol to the flask, followed by the magnetic stir bar.

  • Carefully add 0.1 mL of concentrated hydrochloric acid to the stirring mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

  • Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Safety Precautions: Handle concentrated hydrochloric acid in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Synthesis of a 1,4-Dihydropyridine via Hantzsch Reaction

Objective: To synthesize a 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide derivative.

Materials:

  • This compound (2.0 mmol, 451.4 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Ammonium acetate (1.5 mmol, 115.6 mg)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (451.4 mg) and benzaldehyde (106.1 mg) in 15 mL of ethanol.

  • Add ammonium acetate (115.6 mg) to the solution and stir to dissolve.

  • Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A yellow precipitate is expected to form.

  • Place the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dry the purified product and characterize by appropriate spectroscopic methods.

Safety Precautions: Work in a well-ventilated area or fume hood. Wear appropriate PPE.

Structure-Activity Relationship (SAR) Insights

The utility of this compound extends beyond its role as a mere scaffold. The substituents on the N-aryl ring—the chloro and methyl groups—can significantly influence the biological activity of the final heterocyclic products.[8][9]

  • Lipophilicity and Membrane Permeability: The chloro and methyl groups increase the overall lipophilicity of the resulting molecules. This can enhance their ability to cross biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets.

  • Metabolic Stability: The methyl group at the ortho position can provide steric hindrance, potentially blocking metabolically labile sites on the aromatic ring and increasing the metabolic stability of the compound.

  • Receptor Binding Interactions: The chlorine atom can act as a hydrogen bond acceptor or participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.[10] The specific placement of these groups provides a vector for exploring structure-activity relationships during lead optimization. By synthesizing analogues with different substitution patterns, researchers can probe the steric and electronic requirements of the target's binding pocket.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds with significant potential in pharmaceutical research. Its inherent reactivity, particularly in powerful multicomponent reactions like the Biginelli, Hantzsch, and Gewald syntheses, allows for the efficient construction of molecular complexity. The protocols and principles outlined in this guide serve as a comprehensive resource for chemists to explore the rich synthetic landscape offered by this compound, paving the way for the discovery of novel therapeutic agents. The strategic placement of the chloro and methyl substituents provides an additional layer of utility, offering a handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. RSC.
  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Arkat USA. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.
  • Al-Mousawi, S. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 58.
  • Karimi-Jaberi, Z., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264.
  • Kumar, R., et al. (n.d.).
  • Chovatia, P. T., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European Journal of Medicinal Chemistry, 46(9), 4378-4385.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Structural Activity Relationship of Drugs and its Applications. Journal of Pharmaceutical Chemistry & Chemical Science.
  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Biginelli conditions for the synthesis of compound 4a, reagents: Benzaldehyde, Ethylacetoacetate/Urea.
  • ResearchGate. (n.d.). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material).
  • Taylor & Francis Online. (n.d.). Structure activity relationship.
  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of PDE5 inhibitors.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis from 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyrazole derivatives from 4'-Chloro-2'-methylacetoacetanilide. This resource is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize this critical chemical transformation. The synthesis is a cornerstone for creating key intermediates for various active pharmaceutical ingredients (APIs) and agrochemicals, such as Chlorantraniliprole.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges encountered during this process, ensuring you can achieve higher yields, better purity, and more consistent results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the pyrazole synthesis to provide a solid foundation for troubleshooting.

Q1: What is the underlying reaction mechanism for synthesizing a pyrazole from this compound?

The reaction is a classic example of the Knorr pyrazole synthesis .[4][5][6] It involves the condensation of a β-ketoamide (this compound) with a hydrazine derivative. The mechanism proceeds in two main stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the acetoacetanilide, forming a hydrazone intermediate. This step is often catalyzed by a small amount of acid.[7]

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the amide carbonyl. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic pyrazole ring.

// Reactants Reactants [label="this compound\n+ Hydrazine Derivative", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates & Products Hydrazone [label="Hydrazone Intermediate"]; Cyclic_Intermediate [label="Tetrahedral Intermediate"]; Pyrazole [label="Final Pyrazole Product", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels Reactants -> Hydrazone [label=" Condensation\n(-H₂O) "]; Hydrazone -> Cyclic_Intermediate [label=" Intramolecular\nCyclization "]; Cyclic_Intermediate -> Pyrazole [label=" Dehydration\n(-H₂O) "]; } .enddot Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: What are the critical reagents and their roles in this synthesis?

  • This compound: This is the 1,3-dicarbonyl equivalent substrate that provides the core carbon backbone for the pyrazole ring.

  • Hydrazine Derivative: This reagent provides the two nitrogen atoms for the heterocyclic ring. For syntheses related to compounds like chlorantraniliprole, a substituted hydrazine such as (3-chloropyridin-2-yl)-hydrazine is commonly used.[2][8] The purity of the hydrazine is critical for high yield.

  • Catalyst: The reaction is typically catalyzed by a Brønsted acid (e.g., acetic acid, sulfuric acid, p-toluenesulfonic acid) to facilitate the initial condensation and subsequent dehydration steps.[7] In some industrial processes, base catalysis may also be employed depending on the specific substrates and desired outcome.[9]

  • Solvent: The choice of solvent is crucial for ensuring all reactants remain in solution and for controlling the reaction temperature. Common solvents include alcohols (ethanol, propanol), acetic acid, or toluene.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.

  • Setup: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product.

  • Analysis: Spot the reaction mixture alongside the starting acetoacetanilide and hydrazine (if stable). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the pyrazole product indicate reaction progression. The product is typically more polar than the acetoacetanilide but this can vary.

Section 2: Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and solving common issues that lead to poor reaction outcomes.

Q4: My reaction yield is extremely low or I'm getting no product. What are the first things to check?

Low yield is a common problem that can often be traced back to fundamental experimental parameters. A systematic approach is key to identifying the root cause.

// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Verify Reagent Quality & Stoichiometry\n- Purity of hydrazine?\n- Anhydrous conditions?\n- Accurate molar ratios?"]; Check_Conditions [label="2. Assess Reaction Conditions\n- Temperature too low?\n- Incorrect catalyst/amount?\n- Inefficient mixing?"]; Check_Side_Rxns [label="3. Analyze for Side Reactions\n- TLC/LCMS show impurities?\n- Evidence of decomposition?"]; Solution_Reagents [label="Solution:\n- Use high-purity reagents.\n- Dry solvent.\n- Re-weigh reactants.", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Solution_Conditions [label="Solution:\n- Increase temperature.\n- Screen catalysts/solvents.\n- Improve stirring.", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Solution_Side_Rxns [label="Solution:\n- Adjust pH.\n- Lower temperature after initiation.\n- Modify workup.", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections Start -> Check_Reagents; Check_Reagents -> Check_Conditions [label="Reagents OK"]; Check_Conditions -> Check_Side_Rxns [label="Conditions OK"]; Check_Reagents -> Solution_Reagents [label="Issue Found", style=dashed]; Check_Conditions -> Solution_Conditions [label="Issue Found", style=dashed]; Check_Side_Rxns -> Solution_Side_Rxns [label="Issue Found", style=dashed]; } .enddot Caption: A logical workflow for troubleshooting low pyrazole yield.

Q5: I've confirmed my reagents are pure. Could the reaction temperature be the issue?

Yes, temperature is a critical parameter. The Knorr synthesis often requires heating to overcome the activation energy for both cyclization and dehydration.

  • Causality: If the temperature is too low, the reaction may stall after the initial hydrazone formation, failing to proceed to the crucial cyclization step. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the product, especially the hydrazine derivative.

  • Troubleshooting Steps:

    • Ensure your reaction is being heated to the temperature specified in your protocol (typically refluxing in a solvent like ethanol or acetic acid).

    • If the reaction is sluggish at a lower temperature, cautiously increase it in 5-10 °C increments while monitoring via TLC.

    • Consider switching to a higher-boiling solvent if the required temperature cannot be reached safely with the current one.

Q6: My TLC shows multiple spots, suggesting side products. What are these impurities and how can they be minimized?

The formation of byproducts is a common cause of reduced yield.

  • Possible Side Products:

    • Uncyclized Hydrazone: The reaction stalls before the ring-closing step. This is often due to insufficient heating or an ineffective catalyst.

    • Starting Material Decomposition: Hydrazines can be unstable at high temperatures or in the presence of strong acids.

    • Regioisomers: While less common with β-ketoamides compared to unsymmetrical β-diketones, incorrect regioselectivity can occur if the electronic and steric differences between the two carbonyls are not sufficiently pronounced.[10]

  • Strategies for Minimization:

    • Catalyst Optimization: The choice and amount of acid catalyst are crucial. Too little acid may result in a slow, incomplete reaction, while too much can cause degradation. Acetic acid is often a good starting point as it can also serve as the solvent.[7]

    • Temperature Control: A carefully controlled temperature profile can be effective. A moderate temperature might be sufficient for hydrazone formation, followed by an increase to drive the cyclization to completion.

    • pH Adjustment: The pH of the reaction medium influences the nucleophilicity of the hydrazine and the rate of dehydration. For some systems, a buffered solution or the use of a milder acid catalyst can prevent side reactions.

Table 1: Impact of Key Parameters on Reaction Yield

ParameterLow SettingOptimal RangeHigh SettingRationale
Temperature Incomplete reaction, stalled at hydrazone intermediate.Promotes cyclization and dehydration without significant degradation.Risk of starting material/product decomposition.The reaction requires sufficient thermal energy to overcome activation barriers.
Acid Catalyst Slow or incomplete reaction.Catalyzes both condensation and dehydration effectively.Can lead to hydrolysis of the amide or degradation of reagents.Proper protonation is necessary to activate the carbonyls and facilitate water elimination.[4][5]
Solvent Polarity Poor solubility of reactants can slow the reaction.Ensures all reactants are dissolved for a homogeneous reaction.May affect the energy of the transition state; empirical testing is needed.A homogeneous solution maximizes the collision frequency between reactant molecules.

Q7: I'm struggling with purifying the final product. What methods are most effective?

Purification can be challenging, but a clean product is achievable.

  • Crystallization: This is the most common and effective method.

    • Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find one in which the pyrazole product is soluble when hot but sparingly soluble when cold.

    • Procedure: Dissolve the crude material in a minimum amount of hot solvent, filter out any insoluble impurities, and allow the solution to cool slowly to form pure crystals.

  • Acid-Base Extraction: If your crude product contains acidic or basic impurities, a liquid-liquid extraction can be beneficial before crystallization. Pyrazoles are weakly basic and can be protonated. One patented method involves dissolving the crude pyrazole in a solvent, treating it with an acid to form the salt, crystallizing the salt, and then neutralizing it to recover the purified pyrazole.[11]

  • Column Chromatography: While effective, this method is less ideal for large-scale production. It is best used for small-scale synthesis or for isolating and identifying unknown impurities.

Section 3: Optimized Experimental Protocols

Protocol A: Standard Synthesis of 3-(4-chloro-2-methylphenyl)-1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole

This protocol provides a reliable baseline for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a suitable solvent, such as glacial acetic acid (5-10 volumes). Begin stirring.

  • Add (3-chloropyridin-2-yl)hydrazine (1.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the limiting starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid, followed by a cold, non-polar solvent (like hexane) to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or isopropanol to yield the pure pyrazole product.

Protocol B: High-Yield Optimized Synthesis

This protocol incorporates troubleshooting insights to maximize yield and purity.

  • Reaction Setup: In a flask equipped for reflux, dissolve this compound (1.0 eq) and (3-chloropyridin-2-yl)hydrazine (1.02 eq) in toluene (10 volumes).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Rationale: Using a strong acid catalyst in a non-participating solvent can accelerate the reaction at lower temperatures compared to refluxing in acetic acid.

  • Reaction & Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove water as it forms. Heat the mixture to reflux. Rationale: The removal of water drives the reaction equilibrium towards the product, leading to higher conversion and yield, as per Le Châtelier's principle.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Workup: Cool the reaction mixture. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to quench the acid catalyst) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to obtain a highly pure product.

References

  • CN102311424A - Method for synthesizing chlorantraniliprole key intermediate.
  • CN104844569A - Chlorantraniliprole synthesis method.
  • PROCESS FOR PREPARING CHLORANTRANILIPROLE - TREA. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof.
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones - ResearchGate. [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) - Slideshare. [Link]

  • Knorr pyrrole synthesis - Wikipedia. [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.

Sources

Side reactions and byproduct formation in acetoacetanilide cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acetoacetanilide Cyclization

Introduction for the Modern Researcher

Welcome to the technical support center dedicated to the cyclization of acetoacetanilide. As drug development professionals and synthetic chemists, we understand that while the synthesis of quinoline and quinolone scaffolds is a cornerstone of medicinal chemistry, the path from starting material to pure product is often complicated by a variety of side reactions and challenging purification hurdles. This guide is designed to move beyond simple protocols and provide a deeper, mechanistic understanding of the challenges you may encounter. Structured in a practical question-and-answer format, this document serves as both a troubleshooting manual and a repository of expert insights to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cyclization of acetoacetanilide, setting the stage for more complex troubleshooting scenarios.

Q1: What are the primary cyclization pathways for acetoacetanilide?

Acetoacetanilide is a β-ketoanilide, and its cyclization primarily follows two well-established named reactions, the Knorr quinoline synthesis and the Conrad-Limpach synthesis. The reaction conditions, particularly temperature and the strength of the acid catalyst, dictate which pathway is favored.[1][2]

  • Knorr Synthesis: This reaction typically involves treating the β-ketoanilide with a strong acid, such as concentrated sulfuric acid, often at elevated temperatures ( >100°C).[3][4] The primary product is a 2-hydroxyquinoline (or its tautomer, a 2-quinolone). For acetoacetanilide, this yields 4-methyl-2-hydroxyquinoline (4-methyl-2-quinolone).[5]

  • Conrad-Limpach Synthesis: This pathway involves the reaction of anilines with β-ketoesters. While acetoacetanilide is already an amide, under certain conditions that may favor fragmentation and recombination, or with different starting materials, this pathway can lead to 4-hydroxyquinolines (4-quinolones).[6][7] The key distinction is the regioselectivity of the final product.

Q2: What is the fundamental difference in mechanism that leads to either a 2-hydroxy or 4-hydroxyquinoline?

The regiochemical outcome is determined by the initial reaction site and the stability of the intermediates formed under different conditions.

  • Formation of 2-Hydroxyquinolines (Knorr): At higher temperatures and in the presence of a strong acid, the reaction proceeds via an intramolecular electrophilic aromatic substitution, where the enolized ketone attacks the aniline ring, followed by dehydration to form the 2-hydroxyquinoline.[2][3]

  • Formation of 4-Hydroxyquinolines (Conrad-Limpach): This pathway is favored at lower temperatures and involves the initial condensation between the aniline's amino group and the β-ketoester's ketone function. The resulting β-amino acrylate intermediate then undergoes thermal cyclization to yield the 4-hydroxyquinoline.[6][7]

Q3: Why is this reaction so prone to byproduct formation?

The conditions required for cyclization—strong acids and high temperatures—are inherently harsh. These conditions can promote a range of undesirable side reactions, including:

  • Hydrolysis: The amide bond of acetoacetanilide can be hydrolyzed back to aniline and acetoacetic acid (which is unstable and decarboxylates).[8]

  • Self-Condensation: The molecule contains both an electrophilic carbonyl group and a nucleophilic enolizable methylene group, making it susceptible to aldol-type self-condensation.[9]

  • Polymerization: The reactive intermediates and aromatic nature of the compounds can lead to the formation of complex, high-molecular-weight tars, especially if the reaction temperature is not carefully controlled.

Part 2: Troubleshooting Guide

This section provides direct answers to common experimental failures and unexpected results.

Q1: My reaction yielded a mixture of 2-hydroxy and 4-hydroxy isomers. How can I improve the selectivity?

This is a classic problem of competing reaction pathways. The key to controlling selectivity lies in managing the reaction conditions, particularly the acid catalyst and its concentration.

Answer: A 1964 study demonstrated that the concentration of the acid catalyst is critical.[2]

  • To favor the 2-hydroxyquinoline (Knorr product): Use a large excess of a strong dehydrating acid like polyphosphoric acid (PPA) or concentrated sulfuric acid. The excess acid promotes the formation of a dicationic intermediate that readily cyclizes to the 2-hydroxy isomer.[2]

  • To favor the 4-hydroxyquinoline (Conrad-Limpach product): Use a smaller, catalytic amount of acid. Under these conditions, a monocationic intermediate is favored, which can fragment. The fragments can then recombine in a manner that leads to the 4-hydroxy isomer.[2]

Table 1: Controlling Isomer Formation

Desired Product Recommended Condition Rationale
2-Hydroxyquinoline Large excess of strong acid (e.g., PPA, H₂SO₄) Favors a dicationic intermediate that proceeds to the Knorr product.[2]

| 4-Hydroxyquinoline | Catalytic or low amount of acid | Favors a monocationic intermediate and potential fragmentation-recombination leading to the Conrad-Limpach product.[2] |

Q2: My final product is contaminated with aniline. Where did it come from and how do I remove it?

Answer: The presence of aniline is a strong indicator of a hydrolysis side reaction. Under the harsh acidic conditions of the cyclization, the amide linkage in acetoacetanilide can break down, reverting to aniline and acetoacetic acid.[8] Aniline can also be formed from the fragmentation of a reaction intermediate, as described in the mechanism for 4-hydroxyquinoline formation.[2]

Troubleshooting & Purification:

  • Prevention: Ensure your starting materials are anhydrous and maintain strict temperature control to minimize degradation.

  • Removal: Aniline is a basic impurity. It can be removed during workup by washing the organic phase with a dilute acid solution (e.g., 1M HCl). However, since your quinoline product is also basic, this may lead to product loss. A more effective method is purification via conversion to a salt, as aniline and the desired quinoline will have different solubilities as salts. A common method involves dissolving the crude product in a suitable solvent and adding picric acid to selectively precipitate the quinoline picrate, which can then be isolated and converted back to the free base.[10]

Q3: The reaction mixture turned into a dark, intractable tar. What caused this and is it salvageable?

Answer: Tar formation is a common consequence of overheating or prolonged reaction times under strong acid catalysis. Aromatic compounds, especially with activating groups, are susceptible to polymerization and degradation under these conditions.

Troubleshooting & Prevention:

  • Strict Temperature Control: Use an oil bath and a contact thermometer to maintain the reaction temperature within a narrow, optimal range. Do not exceed the recommended temperature for the specific procedure.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the product from degrading.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.

  • Salvage: It is very difficult to recover the product from a heavily tarred reaction. The best course of action is to repeat the synthesis with stricter control over the reaction parameters.

Q4: I am having difficulty purifying my quinoline product using silica gel chromatography. Why?

Answer: Quinoline derivatives are basic compounds due to the nitrogen atom in the heterocyclic ring. This basicity causes strong interactions with the acidic silica gel surface.[11] This can lead to several problems:

  • Poor Separation: The product may streak or tail badly on the column, leading to broad fractions and poor separation from impurities.

  • Irreversible Adsorption: A significant portion of the product may bind irreversibly to the silica, resulting in low recovery.

  • Decomposition: The acidic nature of the silica can catalyze the degradation of sensitive quinoline derivatives.[11]

Troubleshooting & Alternative Purification:

  • Deactivating the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This neutralizes the acidic sites on the silica surface, reducing tailing and improving recovery.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which is more compatible with basic compounds.

  • Recrystallization/Salt Formation: The most reliable purification method is often recrystallization from a suitable solvent or through the formation and purification of a salt (e.g., hydrochloride or picrate), followed by neutralization to recover the pure free base.[10]

Part 3: Mechanistic Pathways and Byproduct Formation

Understanding the reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the key decision points and side reactions in acetoacetanilide cyclization.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways High_Acid High [Acid] High Temp (>100°C) Knorr_Int Dicationic Intermediate (Knorr Pathway) High_Acid->Knorr_Int Favors Low_Acid Low [Acid] Low Temp Conrad_Int Monocationic Intermediate (Conrad-Limpach Pathway) Low_Acid->Conrad_Int Favors Acetoacetanilide Acetoacetanilide Acetoacetanilide->Knorr_Int Acetoacetanilide->Conrad_Int Product_2OH 2-Hydroxyquinoline Knorr_Int->Product_2OH Intramolecular Cyclization Product_4OH 4-Hydroxyquinoline Conrad_Int->Product_4OH Fragmentation & Recombination

Figure 1: Control of Regioselectivity in Acetoacetanilide Cyclization.

G cluster_0 Starting Material & Conditions cluster_1 Reaction Products Start Acetoacetanilide Conditions H₂SO₄ / Heat Desired Desired Product (e.g., 4-Methyl-2-quinolone) Conditions->Desired Main Pathway Hydrolysis Hydrolysis Byproduct (Aniline) Conditions->Hydrolysis Side Reaction (Amide Cleavage) SelfCond Self-Condensation Byproduct Conditions->SelfCond Side Reaction (Aldol-type) Polymer Polymerization / Tar Conditions->Polymer Degradation

Figure 2: Major Side Reactions Originating from Acetoacetanilide.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-quinolone (Knorr Synthesis)

This protocol is a representative procedure for the acid-catalyzed cyclization of acetoacetanilide.

Materials:

  • Acetoacetanilide (10.0 g)

  • Concentrated Sulfuric Acid (98%, 50 mL)

  • Ice bath

  • Large beaker (1 L) containing crushed ice and water (500 mL)

  • Sodium hydroxide solution (10% w/v)

  • Buchner funnel and filter paper

Procedure:

  • Safety First: Perform this reaction in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive.

  • Reaction Setup: Place 50 mL of concentrated sulfuric acid in a 250 mL flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

  • Addition of Substrate: Slowly and portion-wise, add the acetoacetanilide (10.0 g) to the cold, stirring sulfuric acid. The addition should be slow enough to keep the internal temperature below 20°C.

  • Heating: Once the addition is complete, remove the ice bath and carefully heat the reaction mixture in an oil bath to 100°C. Maintain this temperature for 1 hour. The solution will darken significantly.

  • Quenching: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. In a fume hood, very slowly and carefully pour the reaction mixture onto the prepared ice/water slurry in the 1 L beaker with vigorous stirring. This step is highly exothermic.

  • Neutralization & Precipitation: The product will precipitate as a solid. Slowly neutralize the acidic slurry by adding 10% sodium hydroxide solution until the pH is approximately 7. Use litmus paper or a pH meter to monitor the pH.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight. The crude product can then be purified by recrystallization from ethanol.

Protocol 2: Purification of Crude 4-Methyl-2-quinolone by Recrystallization

Materials:

  • Crude 4-methyl-2-quinolone

  • Ethanol (95%)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol—just enough to dissolve the solid completely. Keep the solution heated on a hot plate while adding the solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the pure crystals in a vacuum oven. Determine the melting point and obtain analytical data (e.g., NMR, IR) to confirm purity and identity.

References

  • Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20708. [Link]

  • Pearson Education. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?[Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [Link]

  • Merck Index. (n.d.). Knorr Quinoline Synthesis. [Link]

  • Zhang, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports, 11(1), 23512. [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. [Link]

  • LookChem. (n.d.). Purification of Quinoline. [Link]

  • Slideshare. (n.d.). Acetanilide synthesis. [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Self-condensation. [Link]

  • Chemistry Stack Exchange. (2019). Why doesn't self condensation occur in acetoacetic ester synthesis. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

Sources

How to control regioselectivity in pyrazole synthesis with unsymmetrical diketones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-diketones. The formation of regioisomeric mixtures is a common bottleneck, complicating purification and reducing the effective yield of the desired product.

Here, we move beyond simple protocols to explore the underlying principles that govern the reaction's outcome. By understanding the interplay of electronic effects, steric hindrance, and reaction conditions, you can transform a non-selective reaction into a highly efficient and predictable synthesis. This resource combines frequently asked questions (FAQs) for foundational knowledge with detailed troubleshooting guides for specific experimental issues.

Frequently Asked questions (FAQs)

Q1: What exactly is regioselectivity in pyrazole synthesis and why is it a critical issue?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to yield multiple products. In the context of the Knorr pyrazole synthesis, an unsymmetrical 1,3-diketone (where R¹ ≠ R³) reacts with a substituted hydrazine, and the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons (C2 or C4). This leads to two possible regioisomeric pyrazole products.[1][2]

Controlling this selectivity is critical because regioisomers, despite having the same molecular formula, often possess vastly different physical, chemical, and biological properties. In drug development, for instance, only one regioisomer may exhibit the desired pharmacological activity, while the other could be inactive or even toxic. The inability to control this outcome leads to difficult-to-separate mixtures, reducing the yield of the target molecule and increasing downstream processing costs.[3]

G diketone Unsymmetrical 1,3-Diketone attack_C2 Attack at Carbonyl 1 (more electrophilic/less hindered) diketone->attack_C2 Pathway A attack_C4 Attack at Carbonyl 2 (less electrophilic/more hindered) diketone->attack_C4 Pathway B hydrazine Substituted Hydrazine (R²-NHNH₂) product_A Regioisomer A attack_C2->product_A Cyclization & Dehydration product_B Regioisomer B attack_C4->product_B Cyclization & Dehydration

Q2: What are the primary factors that determine the regiochemical outcome of the reaction?

A2: The regioselectivity is not random; it is governed by a delicate balance of three primary factors:

  • Electronic Effects: The intrinsic electrophilicity of the two carbonyl carbons is paramount. A carbonyl carbon adjacent to a strong electron-withdrawing group (EWG), such as a trifluoromethyl (-CF₃) group, becomes significantly more electron-deficient and, therefore, a harder electrophile. This makes it a more favorable target for nucleophilic attack by the hydrazine.[1][2]

  • Steric Effects: The size of the substituents (R¹ and R³) on the diketone and the substituent (R²) on the hydrazine play a crucial role. A bulky group near one carbonyl will sterically hinder the approach of the hydrazine, directing the nucleophilic attack to the less sterically encumbered carbonyl group.[1][4]

  • Reaction Conditions: This is the most powerful tool for a chemist to control the outcome. Key parameters include:

    • Solvent: The choice of solvent can dramatically alter selectivity.[1]

    • pH (Acid/Base Catalysis): The acidity or basicity of the reaction medium can change the nature of the nucleophile and influence the reaction pathway.[3][5]

    • Temperature: Can influence whether the reaction is under kinetic or thermodynamic control.

Q3: How does adjusting the pH influence which regioisomer is formed?

A3: The pH of the reaction medium directly influences the hydrazine nucleophile. In a substituted hydrazine (R-NH-NH₂), there are two nitrogen atoms with different nucleophilicities.

  • Under Neutral or Basic Conditions: The terminal -NH₂ group is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon. For instance, in methylhydrazine, the -NH₂ is the more nucleophilic nitrogen.

  • Under Acidic Conditions: The more basic nitrogen of the hydrazine gets protonated. This protonation can alter which nitrogen acts as the primary nucleophile during the initial attack or influence the rate of subsequent cyclization and dehydration steps. For substituted hydrazines like phenylhydrazine, acidic conditions can protonate the more basic N-phenyl nitrogen, leaving the terminal -NH₂ to act as the nucleophile. This can sometimes be used to reverse the selectivity observed under neutral conditions.[1][3] The Knorr synthesis often employs catalytic acid to facilitate the conversion.[5]

Troubleshooting Guides: From Mixed Isomers to Pure Product

Problem: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is the most common issue encountered. A 1:1 ratio indicates that the intrinsic electronic and steric differences between the two carbonyl groups are minimal under your current reaction conditions.

Solution: Solvent Optimization.

The single most effective strategy is to change the solvent. Standard protic solvents like ethanol often give poor regioselectivity because they are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl, leveling the selectivity.[6]

Recommended Action: Switch to a non-nucleophilic, polar, hydrogen-bond-donating solvent.

  • Primary Choice: Fluorinated Alcohols. Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity, often pushing ratios from ~1:1 to >95:5.[1][6][7] These solvents stabilize intermediates through strong hydrogen bonding without competing as nucleophiles, allowing the intrinsic reactivity of the hydrazine to dominate.[6]

Data Summary: The Impact of Solvent on Regioisomeric Ratio

Diketone Substituents (R¹ / R³)HydrazineSolventRegioisomeric Ratio (A:B)Reference
2-Furyl / CF₃MethylhydrazineEthanol (EtOH)15:85[7]
2-Furyl / CF₃MethylhydrazineTFE85:15[6]
2-Furyl / CF₃MethylhydrazineHFIP98:2[7]
Phenyl / CF₃PhenylhydrazineEthanol (EtOH)45:55[6]
Phenyl / CF₃PhenylhydrazineHFIP99:1[6]

Regioisomer A corresponds to the attack at the carbonyl adjacent to the R³ group.

G

Problem: The major regioisomer is the one I don't want. How can I reverse the selectivity?

This occurs when the inherent electronic and steric factors of your substrates favor the formation of the undesired isomer under standard conditions.[8]

Solution 1: pH Control.

As discussed in the FAQs, moving from neutral/basic to acidic conditions (or vice-versa) can sometimes reverse the selectivity by altering the hydrazine's nucleophilicity.

  • Action: Run the reaction with a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) and compare the outcome to a reaction run with a base (e.g., sodium acetate).[1]

Solution 2: Modify the Substrate (if possible).

While not always feasible, protecting groups or modifying substituents can be a powerful strategy.

  • Action: Consider if one of the diketone's R groups can be temporarily replaced with a bulkier group to sterically direct the reaction, followed by a deprotection/modification step. Alternatively, converting the 1,3-diketone to a β-enamino diketone can also be used to control the regiochemical outcome.[9][10]

Problem: How do I unambiguously determine which regioisomer I have synthesized?

Correctly identifying the product is as important as controlling the reaction. Relying on a single piece of data can be misleading.

Solution: Advanced 2D NMR Spectroscopy.

While ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between two closely related isomers. 2D NMR is the definitive, non-destructive method for structural assignment.[11]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space (< 5 Å). A key experiment is to look for a cross-peak between the protons of the N-substituent (e.g., N-CH₃) and the protons of the adjacent substituent on the pyrazole ring (at the C5 position). The presence of this correlation confirms one isomer, while its absence confirms the other.[11]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to definitively map the carbon skeleton. For example, a correlation from the N-CH₃ protons to the C5 carbon of the pyrazole ring provides unambiguous proof of that specific regioisomer.[11]

Experimental Protocols

Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP

This protocol is adapted from methodologies known to produce high regioselectivity.[6][8]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M solution, 5 mL).

  • Reagent Addition: To the stirring solution at room temperature, add the substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete in 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed.

  • Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (a typical eluent system is a hexane/ethyl acetate gradient) to isolate the pure major regioisomer.

  • Characterization: Confirm the structure and assess the purity of the isolated product using ¹H NMR, ¹³C NMR, HRMS, and, if necessary, 2D NMR (NOESY/HMBC) for unambiguous assignment of the regiochemistry.[11][12]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7545–7553. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 72(20), 7545-7553. [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2442-2451. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific Reaction Database. [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • Sharma, P., Kumar, A., & Kumar, A. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. RSC Advances, 12(45), 29355-29381. [Link]

  • da Silva, T. F., Silva, M. J. V., da Silva, R. G. M., Gonçalves, D. S., Simon, P. A., Jacomini, A. P., Basso, E. A., Moura, S., Martins, M. A. P., & Back, D. F. (2017). Regiochemical Control of Pyrazoles by Solvent and β-Enamino Diketone Structure: Regioselective Synthesis of 4,5-Disubstituted N-Phenylpyrazoles. Asian Journal of Organic Chemistry, 6(5), 627-633. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Iovine, V., G. Di Mauro, A., G. Pittalà, V., ... & D'Urso, A. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Bouabdallah, I., M'barek, L. A., Zyad, A., Ramadan, A., Melhaoui, A., & Chakchouk, M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 85(4), 49. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

  • El-Faham, A., Siddiqui, S. M., El-Reedy, A. A. M., & Fun, H.-K. (2012). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 17(5), 5326-5397. [Link]

Sources

Optimizing reaction conditions for the synthesis of 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloro-2'-methylacetoacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our approach is grounded in established chemical principles and validated experimental practices to ensure scientific integrity and successful outcomes.

I. Core Synthesis Protocol: Acetoacetylation of 4-Chloro-2-methylaniline

The most common and efficient industrial method for preparing this compound is through the acetoacetylation of 4-Chloro-2-methylaniline using diketene.[1] This reaction involves the nucleophilic attack of the amine on the highly reactive diketene molecule.

Reaction Mechanism Overview

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-Chloro-2-methylaniline attacks one of the carbonyl carbons of diketene. This is followed by the opening of the strained four-membered ring of diketene and subsequent proton transfer to form the stable amide product.

Reaction_Mechanism aniline 4-Chloro-2-methylaniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack diketene Diketene diketene->intermediate product This compound intermediate->product Ring Opening & Proton Transfer caption Fig. 1: Simplified Reaction Mechanism

Caption: Fig. 1: Simplified Reaction Mechanism

Experimental Protocol

This protocol is a baseline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Chloro-2-methylaniline

  • Diketene (stabilized)[2]

  • Inert solvent (e.g., toluene, benzene, or acetone)[1]

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-Chloro-2-methylaniline in an inert solvent like toluene.[3]

  • Reagent Addition: While stirring the aniline solution, add diketene dropwise from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain the desired reaction temperature.[1]

  • Reaction Conditions: Heat the mixture to reflux and maintain for a specified period to ensure the reaction goes to completion.[3]

  • Work-up: After the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.[3]

II. Optimization of Reaction Conditions

Achieving a high yield and purity of this compound depends on carefully controlling several reaction parameters. The following table summarizes key conditions for optimization.

ParameterRecommended RangeRationale & Key Considerations
Molar Ratio 1:1 to 1:1.2 (Aniline:Diketene)A slight excess of diketene can ensure complete conversion of the aniline.[4] However, a large excess can lead to byproducts.
Solvent Toluene, Benzene, AcetoneAn inert solvent is crucial to avoid side reactions. The choice of solvent can affect reaction rate and product solubility.[1]
Temperature 50-110°CThe reaction is often heated to reflux to increase the rate.[3] However, excessively high temperatures can promote side reactions.
Reaction Time 1-4 hoursMonitor the reaction progress using TLC or HPLC to determine the optimal time for completion.[4]
Agitation Vigorous stirringEnsures proper mixing of reactants, which is especially important during the dropwise addition of diketene.

III. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (Discolored/Oily) start->impure_product no_reaction No Reaction / Slow Conversion start->no_reaction incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction product_loss Product Loss During Work-up low_yield->product_loss side_reactions Side Reactions low_yield->side_reactions unreacted_sm Unreacted Starting Materials impure_product->unreacted_sm byproducts Byproducts (e.g., diacylation) impure_product->byproducts solvent_issues Recrystallization Solvent Issues impure_product->solvent_issues reagent_quality Poor Reagent Quality no_reaction->reagent_quality temp_issue Incorrect Temperature no_reaction->temp_issue catalyst_issue Catalyst Inefficiency (if applicable) no_reaction->catalyst_issue sol_incomplete Increase reaction time/temp. Check molar ratios. incomplete_reaction->sol_incomplete sol_loss Optimize recrystallization. Minimize transfers. product_loss->sol_loss sol_side Control temperature. Use slight excess of diketene. side_reactions->sol_side sol_unreacted Improve purification. Optimize reaction time. unreacted_sm->sol_unreacted sol_byproducts Adjust stoichiometry. Lower temperature. byproducts->sol_byproducts sol_solvent Select appropriate solvent. Use minimal hot solvent. solvent_issues->sol_solvent sol_reagent Use fresh, pure reagents. Ensure diketene is stabilized. reagent_quality->sol_reagent sol_temp Verify and calibrate temperature. temp_issue->sol_temp sol_catalyst Check catalyst activity/loading. catalyst_issue->sol_catalyst caption Fig. 2: Troubleshooting Workflow

Caption: Fig. 2: Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A: Low yield can stem from several factors:

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider increasing the reaction time or temperature.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. A slight excess of diketene (around 1.05 to 1.1 equivalents) is often beneficial.[4]

  • Product Loss During Work-up: Significant amounts of product can be lost during purification. When performing recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[5]

  • Moisture Contamination: Ensure all glassware is dry and use anhydrous solvents, as water can react with diketene.

Q2: The final product is discolored (yellow or brown). How can I obtain a white, crystalline solid?

A: Discoloration is typically due to impurities.

  • Oxidation of Aniline: The 4-Chloro-2-methylaniline starting material can oxidize over time, leading to colored impurities. Using freshly purified starting material is recommended.

  • Ineffective Purification: If the product remains colored after recrystallization, you can try treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before hot filtration.[6] Be cautious not to use too much charcoal as it can also adsorb your product.

Q3: My product is oily and does not crystallize properly. What should I do?

A: Oily products are often a sign of impurities that depress the melting point.

  • Purity Issues: The presence of unreacted starting materials or byproducts can prevent crystallization. Ensure the reaction has gone to completion and consider an additional purification step, like column chromatography, if recrystallization is ineffective.

  • Incorrect Recrystallization Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] You may need to screen different solvents or use a mixed-solvent system.

  • Inducing Crystallization: If the cooled solution is supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product.[8]

Q4: I am observing a significant byproduct in my reaction mixture. What could it be and how can I minimize it?

A: A common byproduct in acetoacetylation reactions is the di-acylated product, where a second molecule of diketene reacts with the initial product.

  • Minimizing Di-acylation: This side reaction is more likely to occur with a large excess of diketene or at very high temperatures. Carefully control the stoichiometry and consider a lower reaction temperature to improve selectivity for the mono-acylated product.

IV. Safety Precautions

  • 4-Chloro-2-methylaniline: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[9][10]

  • Diketene: Diketene is a highly reactive, flammable, and toxic lachrymator.[11] It can polymerize violently, especially in the presence of acids or bases.[12] It should be stored at low temperatures (0-5°C) and handled with extreme caution in a fume hood.[13] Ensure there are no ignition sources nearby.[2]

Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment.

V. References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Diketene (Acetyl Ketene) Safety and Storage for Optimal Chemical Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Diketene. Retrieved from [Link]

  • CHIMIA. (2022). Industrial Distillation Aspects of Diketene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diketene. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Acetylation of Primary Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]

  • YouTube. (2021, April 3). Acetylation of Aromatic primary amine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Semantic Scholar. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide. Retrieved from

  • Google Patents. (n.d.). US2152787A - Preparation of acetoacetyl aromatic acid amides. Retrieved from

  • ResearchGate. (2025, August 7). ChemInform Abstract: Enamine-Based Domino Strategy for C-Acylation/Deacetylation of Acetoacetamides: A Practical Synthesis of β-Keto Amides. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). US9227905B2 - Process for the production of 4-chloroacetoacetyl chloride, 4-chloroacetoacetic acid esters, amides and imides. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 4'-Chloro-2'-methylacetoacetanilide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Chloro-2'-methylacetoacetanilide. This valuable active methylene compound is a key building block in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1][2] However, its reactivity can also present challenges, often leading to frustratingly low conversion rates.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during its use. Here, we move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions for higher yields and purity.

Section 1: Foundational Issues & Reaction Setup

Q1: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted this compound even after extended reaction times. What are the primary causes?

A1: This is the most common issue and almost always points to suboptimal activation of the active methylene group. The key is to efficiently generate the nucleophilic enolate.

Core Technical Insight: The protons of the active methylene group (-CH₂-) in acetoacetanilides are acidic due to the electron-withdrawing effects of the two flanking carbonyl groups. Their pKa is estimated to be around 11.[3][4] For efficient deprotonation and enolate formation, the base you choose must have a conjugate acid with a pKa significantly higher than this value.

Troubleshooting Steps:

  • Evaluate Your Base: A weak base like triethylamine (TEA) or potassium carbonate may not be sufficient for complete deprotonation, leading to a low concentration of the reactive enolate and thus a slow or stalled reaction.

  • Strengthen the Base: Switch to a stronger base such as sodium ethoxide (pKa of ethanol ≈ 16) or sodium hydride (NaH, pKa of H₂ ≈ 35). These will irreversibly deprotonate the active methylene group, driving the reaction forward.[5]

  • Ensure Anhydrous Conditions: Moisture can quench strong bases (especially NaH) and hydrolyze the starting material or product. Always use anhydrous solvents and dry glassware.

  • Check Solubility: this compound has low solubility in water but is soluble in solvents like ethanol and DMF.[6][7] Ensure your starting material is fully dissolved before proceeding. If solubility is an issue, gentle heating or switching to a more suitable solvent like DMF or DMSO can be effective.

Q2: My TLC plate shows multiple product spots, and my final yield of the desired product is low. What are the most probable side reactions?

A2: The appearance of multiple products indicates a loss of reaction specificity. For acetoacetanilides, there are several common competing pathways.

Likely Side Reactions:

  • Hydrolysis: The amide bond in the acetoacetanilide is susceptible to cleavage under harsh acidic or basic conditions, especially when heated. This will break the molecule down into 4-chloro-2-methylaniline and acetoacetic acid (which is unstable and decarboxylates).[8][9]

    • Solution: Maintain moderate pH and temperature. If strong acid or base is required, consider running the reaction at a lower temperature for a longer duration.

  • O-Alkylation vs. C-Alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[10][11] While C-alkylation is typically the desired pathway to form new C-C bonds, O-alkylation can occur, leading to the formation of an enol ether byproduct.

    • Solution: C-alkylation is generally favored in protic solvents and with "softer" electrophiles (e.g., alkyl iodides). O-alkylation is more common in polar aprotic solvents (like DMF or DMSO) and with "harder" electrophiles (e.g., silyl halides, triflates).[5][12] The choice of counter-ion also matters; lithium enolates often favor C-alkylation.[5]

  • Self-Condensation: The enolate can potentially react with the ketone carbonyl of another molecule of the starting material.

    • Solution: This is more likely at higher concentrations. Employing high-dilution conditions or adding the base/starting material slowly to the reaction mixture can minimize this side reaction.[13][14]

Section 2: Troubleshooting Specific Synthetic Applications

Q3: I am attempting a Japp-Klingemann reaction to synthesize a hydrazone, but the yield is poor and the product is impure. What are the critical parameters to control?

A3: The Japp-Klingemann reaction is a powerful tool for C-C bond cleavage and hydrazone formation, which are precursors to important heterocycles like indoles.[15][16] However, its success is highly sensitive to reaction conditions.

Core Technical Insight: The reaction involves the coupling of an aryl diazonium salt with the enolate of the acetoacetanilide, followed by the hydrolytic cleavage of the acetyl group.[15]

Critical Control Points:

  • Diazonium Salt Stability: Diazonium salts are notoriously unstable, especially at elevated temperatures. The diazotization of the aniline precursor should be performed at 0-5 °C. The subsequent coupling reaction should also be maintained at a low temperature.

  • pH Control is Crucial: The reaction medium's pH is critical. The initial coupling reaction is often buffered, for example with sodium acetate, to maintain a mildly acidic to neutral pH.[17][18] If the pH is too low, the enolate concentration will be insufficient. If it's too high, the diazonium salt will decompose, and side reactions may occur.[17]

  • Hydrolysis Step: The final conversion of the azo intermediate to the hydrazone often requires a shift in pH, sometimes to more basic conditions, to facilitate the cleavage of the acetyl group.[15][18] This step must be carefully optimized; too harsh conditions can degrade the final product.

Q4: My goal is to synthesize a heterocyclic compound (e.g., a quinolone or pyrazole), but the final cyclization/dehydration step is failing. How can I drive this to completion?

A4: The synthesis of heterocycles often involves an initial condensation or coupling reaction followed by an intramolecular cyclization, which is frequently a dehydration step.[1][19][20] Failure at this stage is common.

Troubleshooting Cyclization:

  • Inadequate Dehydration: If the cyclization involves the removal of water, a sufficiently strong dehydrating agent is necessary.

    • Solution: For acid-catalyzed cyclizations (e.g., forming a quinolone from the anilide), strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are often used with heating.[2] Ensure the acid is fresh and the temperature is high enough to drive off water.

  • Reversibility: The cyclization may be reversible.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, thereby driving the equilibrium towards the cyclized product. This is particularly effective in solvents like toluene.

  • Steric Hindrance: The 2'-methyl group on the aniline ring of your starting material introduces some steric bulk, which might hinder the cyclization step compared to an unsubstituted analogue.

    • Solution: This may require more forcing conditions—higher temperatures or longer reaction times—to overcome the higher activation energy.

Section 3: Protocols and Data

Experimental Protocol: General Monitoring of Reaction Progress by TLC
  • Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting:

    • Spot 1: Dissolve a small amount of your starting material, this compound, in a suitable solvent (e.g., ethyl acetate). Touch a capillary tube to this solution and briefly touch it to the pencil line.

    • Spot 2 (Co-spot): Spot the starting material again at a different point. Then, using a different capillary, spot your reaction mixture directly on top of the starting material spot.

    • Spot 3: Using the capillary for the reaction mixture, make a separate spot on the line.

  • Develop Plate: Place the plate in a sealed chamber containing an appropriate eluent (e.g., a 4:1 mixture of petroleum ether:ethyl acetate is a common starting point).[21] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain for visualization.

  • Interpretation: The starting material should be visible in all three lanes. In a successful reaction, the spot corresponding to the reaction mixture (Lane 3) should show a new spot (your product) with a different Rf value, and the spot for the starting material should diminish over time.

Table 1: Recommended Starting Conditions for Common Reaction Types
Reaction TypeRecommended Base(s)Recommended Solvent(s)Key Considerations
C-Alkylation NaH, NaOEt, LDATHF, Dioxane, EthanolUse anhydrous conditions. Softer alkylating agents (R-I, R-Br) are preferred to minimize O-alkylation.[5][12]
Japp-Klingemann Sodium Acetate (buffer)Ethanol/WaterStrict temperature control (0-5 °C) is critical for diazonium salt stability.[18]
Condensation Piperidine, TEAEthanol, TolueneMay require a Dean-Stark trap to remove water and drive the reaction to completion.
Acid-Catalyzed Cyclization H₂SO₄, PPA, Eaton's ReagentNeat or high-boiling solventRequires heating; monitor carefully for decomposition/charring.[2]

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates.

Troubleshooting_Workflow start Low Conversion Rate Observed check_sm TLC Analysis: Significant Starting Material (SM) Remains? start->check_sm check_products TLC Analysis: Multiple Product Spots? start->check_products incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_reactions Side Reactions Occurring check_products->side_reactions Yes check_base Is the base strong enough? (pKa > 12) incomplete_rxn->check_base check_conditions Are conditions anhydrous? Is SM fully dissolved? check_base->check_conditions Yes solution_base Action: Use stronger base (NaH, NaOEt) check_base->solution_base No solution_conditions Action: Use anhydrous solvent. Consider DMF/DMSO or gentle heat. check_conditions->solution_conditions No check_hydrolysis Possible Hydrolysis? (Harsh pH / High Temp) side_reactions->check_hydrolysis check_alkylation Possible O-Alkylation? (Polar aprotic solvent?) side_reactions->check_alkylation check_condensation Possible Self-Condensation? (High concentration?) side_reactions->check_condensation solution_hydrolysis Action: Moderate pH and Temp. check_hydrolysis->solution_hydrolysis solution_alkylation Action: Change solvent/electrophile. Use protic solvent for C-alkylation. check_alkylation->solution_alkylation solution_condensation Action: Use high dilution. Slowly add reagents. check_condensation->solution_condensation

Caption: Troubleshooting Decision Tree for Low Yields.

References

  • Al-Etaibi, A. M., El-Apasery, M. A., & El-Hussainy, A. M. (2012). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2247-2257. [Link]

  • Hussein, A. M., & El-Apasery, M. A. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 20(7), 13534-13549. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Yang, Y. D., Lu, X., Liu, G., et al. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226. [Link]

  • ResearchGate. (n.d.). What are the special considerations for the Japp-Klingemann reaction? [Link]

  • Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
  • University of Bristol. (n.d.). Lecture 4 Enolates in Synthesis. [Link]

  • Haim, A. B., & Mo, Y. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3073-3080. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Approximate pKa's of Carbonyl Compounds and Other Functional Groups. [Link]

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Technical Support Center: Purification of 4'-Chloro-2'-methylacetoacetanilide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-Chloro-2'-methylacetoacetanilide and its related derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this class of compounds. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your critical applications.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pigments.[1][2][3] Achieving high purity of this compound is often crucial for the success of subsequent synthetic steps and the quality of the final product. The primary challenges in its purification often stem from the presence of unreacted starting materials, byproducts from side reactions, and degradation products. This guide provides a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-chloro-2-methylaniline and an acetoacetylating agent (e.g., diketene or ethyl acetoacetate).[4] Side products may arise from reactions such as the double acetoacetylation of the aniline. Additionally, hydrolysis of the amide bond under acidic or basic conditions can lead to the formation of 4-chloro-2-methylaniline and acetoacetic acid, which can further decompose.[5] The crude product often appears as a discolored solid (yellow to brown) due to these impurities.[6]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white to off-white or almost white crystalline powder.[7][8][9] The reported melting point is in the range of 101.0 to 105.0 °C.[8][9] A broad melting point range or a value significantly below this indicates the presence of impurities.

Q3: What are the recommended solvents for the recrystallization of this compound?

A3: Based on the purification of similar acetoacetanilides, aqueous ethanol or aqueous methanol mixtures are effective solvent systems for recrystallization.[10][11] These compounds typically exhibit good solubility in hot alcohols and poor solubility in cold water, making a mixed solvent system ideal. The process involves dissolving the crude product in a minimal amount of the hot solvent mixture and allowing it to cool slowly to promote the formation of pure crystals.[12][13]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be effectively removed by treating a hot solution of the crude product with activated charcoal before filtration.[6][11] The activated charcoal adsorbs the colored molecules, which are then removed by hot gravity filtration. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of the desired product through adsorption.[6]

Q5: How can I confirm the purity of my final product?

A5: The purity of your final product can be assessed using several analytical techniques. A sharp melting point that aligns with the literature value is a primary indicator of purity.[12] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify impurities. Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for detecting trace impurities.[14][15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - Using too much solvent during dissolution.- Cooling the solution too quickly.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[11]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[13]
Product "Oils Out" During Recrystallization - The solvent polarity difference is too great in a mixed solvent system.- The solution is supersaturated.- Ensure thorough mixing and consider adding the anti-solvent (water) dropwise to the hot alcohol solution until the cloud point is reached, then redissolve by adding a small amount of the primary solvent (alcohol).[16]- Try a different solvent system.
Final Product is Discolored (Yellow/Brown) - Colored impurities are co-crystallizing with the product.- Thermal degradation occurred due to excessive heating.- Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[6]- Avoid prolonged or excessive heating during the dissolution step.
Persistent Impurities After Recrystallization - The impurity has similar solubility to the product in the chosen solvent.- The impurity is trapped within the crystal lattice.- Attempt a second recrystallization with a different solvent system.- If recrystallization is ineffective, consider purification by column chromatography.[14]

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.[17]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and charcoal.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography

If recrystallization fails to yield a product of the desired purity, column chromatography can be employed.

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase (Eluent): Select an appropriate solvent system. The polarity should be optimized using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities (aim for a product Rf value of ~0.3). A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[14]

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Add Activated Charcoal (Optional) B->C D Hot Gravity Filtration B->D If no charcoal C->D E Cool to Crystallize D->E K Insoluble Impurities & Charcoal D->K Remove F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Impurities in Filtrate F->J Separate H Dry Crystals G->H I Pure Product H->I

Caption: A typical workflow for the purification of this compound by recrystallization.

Potential Impurity Formation

Impurity_Formation cluster_reactants Starting Materials cluster_products Reaction Products Aniline 4-Chloro-2-methylaniline DesiredProduct 4'-Chloro-2'- methylacetoacetanilide Aniline->DesiredProduct Reagent Acetoacetylating Agent Reagent->DesiredProduct SideProduct Di-acetoacetylated Product DesiredProduct->SideProduct Excess Reagent HydrolysisProduct Hydrolysis (forms starting aniline) DesiredProduct->HydrolysisProduct H₂O, Acid/Base

Caption: Potential pathways for the formation of impurities during the synthesis of this compound.

References

  • Organic Syntheses Procedure. acetoacetanilide. [Link]

  • LASCAB. Preparation of acetanilide. [Link]

  • Wikipedia. Acetoacetanilide. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. [Link]

  • Reddit. Recrystallization. [Link]

  • PrepChem.com. Synthesis of acetoacetanilide. [Link]

  • Google Patents. CN106518705A - Synthesis of acetoacetanilide.
  • ChemBK. This compound. [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • lookchem. Cas 18931-78-7,2'-Chloro-4'-methylacetanilide. [Link]

  • YouTube. Recrystallization. [Link]

  • Suvchem Laboratory Chemicals. ACETOACETANILIDE (FOR SYNTHESIS). [Link]

  • YouTube. [Orgo Lab] Recrystallization of Acetanilide. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • PubChemLite. This compound (C11H12ClNO2). [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • PubChem. 4-Chloro-2-methylacetanilide. [Link]

  • Analytical Methods. Analytical Methods. [Link]

  • Google Patents. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • PMC. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]

  • PubMed. Chromatography of proteins on columns of polyvinylpolypyrrolidone using adsorbed textile dyes as affinity ligands. [Link]

  • Organic & Biomolecular Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • PubMed. Purification of acetylcholinesterase by tacrine affinity chromatography. [Link]

  • PubMed. Thiophilic interaction chromatography for supercoiled plasmid DNA purification. [Link]

  • Semantic Scholar. Chromatographic purification methods used for rDNA products Reversed phase chromatography Size exclusion chromatography Hydrophobic interaction chromatography Charge transfer chromatography Ion exchange chromatography Anion Cation Affinity chromatography Chemical Dye / ligand Monoclonal antibodies M. [Link]

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Technical Support Center: A Researcher's Guide to Preventing Isomeric Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole ring formation. The formation of isomeric impurities is a common and often frustrating challenge in pyrazole synthesis, particularly when dealing with unsymmetrical precursors. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high regioselectivity and streamline your synthetic workflow.

Troubleshooting Guide: Addressing Specific Issues in Isomer Formation

This section tackles common problems encountered during pyrazole synthesis, offering explanations for their root causes and providing actionable solutions.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Root Cause Analysis:

A nearly equimolar mixture of regioisomers typically arises during the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons with similar ease, leading to two different hydrazone intermediates that then cyclize to form the respective pyrazole regioisomers.[2] Achieving high regioselectivity is often only possible when there are significant steric or electronic differences between the carbonyl groups.[2]

Solutions & Protocols:

1. Leverage Solvent Effects: The Power of Fluorinated Alcohols

The choice of solvent can dramatically influence the regioselectivity of the reaction.[3] While traditional syntheses often employ protic solvents like ethanol, which can lead to poor selectivity, fluorinated alcohols have been shown to significantly enhance the preference for one regioisomer.[4][5]

  • Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are highly effective due to their strong hydrogen-bond-donating ability and low nucleophilicity. This solvent environment can stabilize one of the transition states over the other, thereby directing the reaction toward a single isomer. In many cases, regioselectivities can be improved to >95:5 in favor of one isomer.[4]

Experimental Protocol: Regioselective Pyrazole Synthesis using HFIP [3]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Slowly add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

2. Exploit Steric and Electronic Differences

You can strategically design your 1,3-dicarbonyl precursor to favor the formation of a single isomer.

  • Steric Hindrance: Introducing a bulky substituent at one of the carbonyl groups will sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl.[3]

  • Electronic Effects: The presence of a strong electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[1][3]

3. pH Control

The pH of the reaction medium can be a critical factor in controlling regioselectivity.[2]

  • Acidic Conditions: In an acidic medium, the hydrazine can be protonated. This alters the relative nucleophilicity of the two nitrogen atoms, which can influence the initial site of attack.[3][6][7][8]

  • Basic Conditions: Basic conditions may favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[2]

Issue 2: I've tried optimizing reaction conditions, but I still have a mixture of isomers. What are my options for separation and characterization?

Separation Strategies:

Even with optimized protocols, complete regioselectivity may not be achievable. In such cases, efficient separation and robust characterization are crucial.

  • Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[9][10][11] A systematic screening of the eluent system using TLC is essential to find a solvent mixture that provides a good separation (a significant difference in Rf values) between the two isomers.[2]

  • Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective purification method.

Characterization Techniques:

Unambiguous identification of each regioisomer is critical.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers.[9][11] Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be particularly useful for confirming the spatial proximity of specific protons and thus assigning the correct structure to each isomer.[9]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive structural elucidation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis, and why does it lead to isomeric mixtures?

The Knorr pyrazole synthesis is a classic and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][13][14] The reaction is typically acid-catalyzed and proceeds through the formation of an imine at one of the carbonyl carbons, followed by an intramolecular attack of the second nitrogen atom on the other carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.[6][7][13]

The formation of a regioisomeric mixture is a common issue when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two possible reaction pathways and, consequently, two different pyrazole products.[1][2]

Q2: Are there alternative synthetic routes to the Knorr synthesis that offer better regioselectivity?

Yes, several alternative strategies can provide improved control over isomer formation.

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can offer excellent regioselectivity.[1][15]

  • 1,3-Dipolar Cycloadditions: The cycloaddition of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring with high regioselectivity.[1][16]

  • Synthesis from Tosylhydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[17]

Q3: How does temperature affect the regioselectivity of pyrazole synthesis?

Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the isomeric products.[3] It is often beneficial to run reactions at lower temperatures to favor the kinetically controlled product, which may be formed in a higher isomeric ratio. For some reactions, temperature can be a key parameter to switch the selectivity towards a desired isomer.[18]

Visualizing the Pathways: Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.

G cluster_0 Knorr Pyrazole Synthesis: Formation of Regioisomers start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathA Attack at Carbonyl 1 start->pathA pathB Attack at Carbonyl 2 start->pathB intermediateA Hydrazone Intermediate A pathA->intermediateA intermediateB Hydrazone Intermediate B pathB->intermediateB cyclizationA Cyclization & Dehydration intermediateA->cyclizationA cyclizationB Cyclization & Dehydration intermediateB->cyclizationB productA Regioisomer A cyclizationA->productA productB Regioisomer B cyclizationB->productB

Caption: Knorr synthesis pathways leading to regioisomers.

G cluster_1 Troubleshooting Workflow for Poor Regioselectivity start Low Regioselectivity Observed step1 Modify Reaction Conditions start->step1 step2 Solvent Screening (e.g., EtOH vs. HFIP) step1->step2 step3 Temperature Optimization step1->step3 step4 pH Adjustment step1->step4 step5 Evaluate Substrate Design (Steric/Electronic Effects) step2->step5 If still poor end High Regioselectivity Achieved step2->end Successful step3->step5 If still poor step3->end Successful step4->step5 If still poor step4->end Successful step6 Consider Alternative Synthetic Route step5->step6 If still poor step5->end Successful step6->end

Caption: Decision-making workflow for optimizing regioselectivity.

Quantitative Data Summary

The following table summarizes the impact of solvent choice on the regioselectivity of a model reaction between a 1,3-diketone and methylhydrazine.

SolventTemperature (°C)Ratio of Regioisomers (A:B)Reference
EthanolReflux~2:1[4]
2,2,2-Trifluoroethanol (TFE)Room Temp99:1[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp>99:1[4]

Table 1: Comparison of Solvent Effects on Regioselectivity.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (2015). Taylor & Francis Online. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Process for the preparation of pyrazoles. (n.d.).
  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). ACS Publications. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). ACS Publications. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2022). National Center for Biotechnology Information. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). The Journal of Organic Chemistry. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Center for Biotechnology Information. [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. (2018). ACS Publications. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.). ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Center for Biotechnology Information. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

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Technical Support Center: Catalyst Selection for Efficient Cyclization of Acetoacetanilide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted quinolines and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the efficient cyclization of acetoacetanilide precursors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.

I. Understanding the Core Chemistry: The Conrad-Limpach Synthesis

The cyclization of acetoacetanilide precursors to form 4-hydroxyquinolines is most classically achieved through the Conrad-Limpach synthesis.[1][2] This reaction involves the condensation of an aniline with a β-ketoester.[1] A critical step in this process is the thermal cyclization of the intermediate Schiff base, which typically requires high temperatures (around 250 °C) to proceed efficiently.[1][2]

The reaction mechanism involves several key stages, including the formation of a Schiff base, keto-enol tautomerization, and an electrocyclic ring closing, which is often the rate-determining step.[1] Strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are commonly used to catalyze the various proton transfer and tautomerization steps.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the cyclization of acetoacetanilide precursors.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Conrad-Limpach synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Initial Checks & Simple Fixes:

  • Reagent Purity: Ensure the purity of your starting materials, particularly the aniline and β-ketoester. Impurities can lead to side reactions and inhibit catalyst activity.

  • Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Catalyst & Reaction Conditions:

  • Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are critical. While strong mineral acids are traditional, Lewis acids or solid acid catalysts can offer advantages in certain cases.[3][4]

  • Sub-optimal Temperature: The electrocyclic ring closure requires significant thermal energy.[1] If the temperature is too low, the reaction will be slow or may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition. Precise temperature control is essential.

  • Solvent Choice: The solvent plays a crucial role in achieving high yields. Early work without a solvent resulted in moderate yields (below 30%).[1] High-boiling, inert solvents like mineral oil or Dowtherm A are often used to reach the required reaction temperatures and have been shown to increase yields to as high as 95%.[1][5]

Experimental Protocol: Optimizing Reaction Conditions

  • Reactant Purification: Distill the aniline and β-ketoester immediately before use.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas for 15-20 minutes.

  • Solvent Selection: Begin with a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[5]

  • Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., 230°C, 250°C, 270°C) to determine the optimal cyclization temperature for your specific substrate.

  • Catalyst Loading: Titrate the catalyst loading, starting from a literature-recommended value and adjusting in small increments.

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation is a common issue, often arising from competing reaction pathways. Understanding these pathways is key to mitigating them.

  • Knorr Synthesis Pathway: Under certain conditions, particularly at lower temperatures, the reaction can favor the Knorr synthesis pathway, leading to the formation of 2-hydroxyquinolines instead of the desired 4-hydroxyquinolines.[6] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group.[1]

    • Solution: Maintaining a sufficiently high reaction temperature for the cyclization step favors the Conrad-Limpach product.[1]

  • Polymerization: Acid-catalyzed polymerization of the starting materials or intermediates can occur, especially with sensitive substrates.[7]

    • Solution: Carefully control the rate of addition of the catalyst and ensure efficient stirring to maintain a homogeneous reaction mixture. Using a milder catalyst or a heterogeneous catalyst might also reduce polymerization.

Troubleshooting Workflow for Side Product Formation

start Side Product Observed identify Identify Side Product (e.g., NMR, MS) start->identify knorr Is it the Knorr product (2-hydroxyquinoline)? identify->knorr polymer Is it polymeric material? identify->polymer knorr->polymer No increase_temp Increase Cyclization Temperature knorr->increase_temp Yes optimize_catalyst Optimize Catalyst (milder, heterogeneous) polymer->optimize_catalyst Yes slow_addition Slower Catalyst Addition polymer->slow_addition Yes end Improved Selectivity increase_temp->end optimize_catalyst->end slow_addition->end

Caption: Troubleshooting Decision Tree for Side Product Formation.

III. Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for the cyclization of acetoacetanilide precursors?

A1: The most common catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1] These acids are effective at catalyzing the necessary proton transfers and tautomerizations in the reaction mechanism.[1] Lewis acids have also been explored as catalysts for similar cyclization reactions.[3][4] In some modern variations, solid acid catalysts and even microwave-assisted, catalyst-free conditions have been reported.[8][9][10]

Q2: Can I use a base catalyst for this reaction?

A2: While the Conrad-Limpach synthesis is traditionally acid-catalyzed, other named reactions for quinoline synthesis, like the Pfitzinger reaction, utilize basic conditions.[7] However, for the direct cyclization of acetoacetanilide precursors via the Conrad-Limpach pathway, acid catalysis is generally required to facilitate the key mechanistic steps.[1] Base-induced cyclizations are known for other types of precursors.[11]

Q3: What role does the solvent play in the reaction?

A3: The solvent has a significant impact on the reaction's success.[1] High-boiling, inert solvents are crucial for reaching the high temperatures necessary for the cyclization step without participating in the reaction.[5] The polarity of the solvent can also influence the rate of reaction and the stability of intermediates and transition states.[12][13][14][15]

Q4: Are there greener alternatives to traditional high-boiling solvents?

A4: Yes, research has explored more environmentally friendly options. A study identified ethyl benzoate as an inexpensive and user-friendly alternative to traditional solvents like mineral oil and diphenyl ether.[5] Additionally, microwave-assisted synthesis has emerged as a powerful technique that can significantly reduce reaction times and often allows for solvent-free conditions or the use of more benign solvents.[9][10][16][17][18][19]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics.

IV. Catalyst and Solvent Performance Data

The following table summarizes the performance of different catalytic systems and solvents for the synthesis of 4-hydroxyquinolines.

Catalyst SystemSolventTemperature (°C)Reported Yield (%)Reference
H₂SO₄Mineral Oil~250up to 95[1]
HClDowtherm A~250High[1][5]
None (Thermal)No Solvent~250< 30[1]
Lewis Acids (e.g., Sc(OTf)₃)VariesVariesVaries[3]
Microwave IrradiationSolvent-free/EthanolVaries88-96[10]

V. Alternative Synthetic Strategies

While the Conrad-Limpach synthesis is a cornerstone, other methods exist for accessing quinoline scaffolds.

  • Betti Reaction: This is a three-component reaction involving an 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine.[20][21][22] It allows for efficient one-step functionalization of the quinoline core.[20][21][23]

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatically reduced reaction times and often improved yields compared to conventional heating.[9][10][16][17][18][19]

Reaction Workflow: Conrad-Limpach Synthesis

start Start: Acetoacetanilide Precursor reagents Add: Aniline & β-ketoester start->reagents catalyst Add: Acid Catalyst (e.g., H₂SO₄) reagents->catalyst solvent Add: High-boiling Solvent (e.g., Mineral Oil) catalyst->solvent heat Heat to ~250°C solvent->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor workup Reaction Work-up & Purification monitor->workup Reaction Complete product Final Product: 4-Hydroxyquinoline workup->product

Caption: General Experimental Workflow for the Conrad-Limpach Synthesis.

VI. References

  • Conrad–Limpach synthesis. In: Wikipedia. [Link]

  • McDonough, M. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications, 51(84), 15458-15461. [Link]

  • McDonough, M. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications. [Link]

  • Betti Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • McDonough, M. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Nagy, L., et al. (2021). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 26(15), 4488. [Link]

  • Conrad-Limpach Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]

  • Belferdi, F., et al. (2015). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Mediterranean Journal of Chemistry, 4(4), 351-358. [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. ResearchGate. [Link]

  • Khan, I., et al. (2010). Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5204-5207. [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. [Link]

  • Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. National Institutes of Health. [Link]

  • El-Sayed, N. N. E., et al. (2020). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 10(52), 31213-31228. [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

  • Li, Z., et al. (2022). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports, 12(1), 210. [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(1), 53-56. [Link]

  • Cationic cyclization cascades and catalyst design concept to control them. ResearchGate. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Palladium-Catalyzed Cyclization Reaction of o-Iodoanilines, CO2 and CO: Access to Isatoic Anhydrides. ResearchGate. [Link]

  • Solvent effects in cis-trans isomerization. ResearchGate. [Link]

  • Muratore, M. E., et al. (2009). Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades. Journal of the American Chemical Society, 131(31), 10796-10797. [Link]

  • Synthesis of Quinoline and derivatives. University of Thi-Qar. [Link]

  • Base-Induced Cyclization of Derivatives of Bispropargylated Acetic Acid to m-Toluic Acid. ResearchGate. [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(5), 1254-1267. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health. [Link]

  • Precursors chosen for the study of acidic cyclization. ResearchGate. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. National Institutes of Health. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Studies in Cyclization of Aromatic Epoxy-acyclicpolyprenes: Lewis Superacids and Titanocene Chloride. ResearchGate. [Link]

  • Gao, Y., et al. (2014). Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines. Chemical Communications, 50(61), 8370-8373. [Link]

  • Gao, Y., et al. (2014). Pd-Catalyzed C–H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines. Chemical Communications. [Link]

  • Stereoselective Directed Cationic Cascades Enabled by Molecular Anchoring in Terpene Cyclases. National Institutes of Health. [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]

  • Mu, Y. (2022). Solvent Effects on Acid-Base Interactions in Zeolites. The Pennsylvania State University. [Link]

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. [Link]

  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. [Link]

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Technical Support Center: Managing Exothermic Reactions in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The synthesis of complex heterocyclic scaffolds is often accompanied by the release of significant heat, and managing these exotherms is critical for safety, reaction efficiency, and product purity.[1] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter in your laboratory.

Section 1: Understanding and Quantifying Exothermic Behavior

FAQ 1: Many protocols for heterocyclic synthesis, such as the Biginelli or Hantzsch reactions, call for heating. How can a reaction that requires heating also be dangerously exothermic?

This is a crucial point of potential confusion. A reaction's overall thermal profile is a balance between the energy required to initiate the reaction (activation energy) and the total energy released once the reaction begins (heat of reaction).

  • Activation Energy: Many multi-component reactions, like the Biginelli and Hantzsch syntheses, often require initial heating to overcome the activation energy barrier and initiate the condensation cascade.[2]

  • Heat of Reaction: Once the reaction is initiated, the formation of stable heterocyclic rings is often a highly exothermic process. The net energy released can be substantial.

The danger arises when the rate of heat generation from the exothermic reaction surpasses the rate of heat removal from the system. This can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway.[1] Even if a reaction requires initial heating, the subsequent exotherm can become self-sustaining and accelerate to hazardous levels if not properly controlled.

FAQ 2: How can I determine if a novel heterocyclic synthesis is likely to be dangerously exothermic before running it for the first time?

Proactive hazard assessment is a cornerstone of safe laboratory practice. Before embarking on a new synthesis, especially when scaling up, a thorough evaluation of potential thermal hazards is essential.

A multi-step approach is recommended:

  • Literature Review: Scrutinize the literature for any mention of exotherms, rapid temperature increases, or special cooling requirements for similar reaction classes.

  • Computational Analysis: If feasible, computational chemistry can provide estimates of the reaction enthalpy (ΔH). A highly negative ΔH suggests a strongly exothermic reaction.

  • Small-Scale Calorimetry: The most definitive method is to use reaction calorimetry. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) on a small scale can provide quantitative data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[3] This data is invaluable for safe scale-up.

Workflow for Preliminary Thermal Hazard Assessment

Caption: A decision-making workflow for assessing the potential thermal hazards of a new heterocyclic synthesis.

Section 2: Proactive Control Strategies

FAQ 3: What are the most effective methods for controlling the temperature of a highly exothermic heterocyclic synthesis?

Effective temperature control relies on a combination of strategic reaction setup and appropriate cooling methods. The goal is to ensure that the rate of heat removal always exceeds the rate of heat generation.

Key Control Strategies:

  • Semi-Batch or Gradual Addition: For highly exothermic reactions, adding one or more reagents slowly over time is a fundamental control measure. This limits the instantaneous concentration of reactants, thereby controlling the rate of heat generation.

  • Dilution: Performing the reaction in a larger volume of an appropriate solvent can increase the thermal mass of the system, helping to absorb the heat generated and buffer temperature changes.

  • Efficient Stirring: Good agitation is crucial to prevent the formation of localized hot spots and to ensure efficient heat transfer to the cooling surface of the reactor.

Comparison of Common Laboratory Cooling Methods

Cooling MethodTemperature Range (°C)AdvantagesDisadvantagesBest Suited For
Ice/Water Bath0 to 5Simple, inexpensive, readily available.Limited to temperatures at or above 0°C.Moderately exothermic reactions requiring cooling to 0°C.
Ice/Salt Bath-5 to -20Achieves sub-zero temperatures without specialized equipment.Temperature can be inconsistent. Corrosive to some materials.Reactions requiring temperatures between -5°C and -20°C.
Dry Ice/Solvent Bath-40 to -78Stable, low temperatures.Requires careful handling of dry ice and flammable solvents.Highly exothermic reactions requiring very low temperatures.
Recirculating Chiller-80 to 20Precise and stable temperature control over a wide range.Higher initial equipment cost.Reactions requiring precise temperature control and for extended periods.

FAQ 4: How does the choice of solvent impact the safety of an exothermic reaction?

Solvent selection is a critical, yet sometimes overlooked, aspect of managing exothermic reactions. The ideal solvent should not only be suitable for the reaction chemistry but also contribute to the overall safety of the process.

Key Solvent Properties to Consider:

  • Boiling Point: A solvent with a relatively low boiling point can act as a passive safety mechanism. If the reaction temperature starts to escalate, the solvent will begin to boil, dissipating heat through the enthalpy of vaporization. However, this also generates pressure, which must be safely managed.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, providing a better thermal buffer.

  • Thermal Stability: The solvent must be stable at the maximum potential temperature of the reaction to avoid decomposition, which could lead to pressure buildup or the formation of hazardous byproducts.

Section 3: Troubleshooting Unexpected Exotherms

Question: My reaction, a Fischer indole synthesis, showed a sudden and unexpected temperature spike. What could have caused this, and what should I do?

Answer: A sudden temperature spike in a reaction like the Fischer indole synthesis, which often requires heating, can be alarming and indicates a loss of control.[4][5] Several factors could be at play:

Potential Causes:

  • Induction Period Followed by Rapid Reaction: Some reactions have an induction period where the reaction proceeds slowly, followed by a rapid acceleration. If the initial heating was too aggressive, it could have pushed the reaction past its tipping point once the induction period ended.

  • Inadequate Mixing: If stirring is inefficient, localized concentrations of reactants can build up. When these finally mix, a rapid, uncontrolled reaction can occur.

  • Catalyst Activity: The acid catalyst used in the Fischer indole synthesis plays a crucial role.[4] If the catalyst was added too quickly or is more active than anticipated, it could lead to a much faster reaction rate and heat release than expected.

  • Phase Change: The formation of a solid or a more viscous phase can impede mixing and heat transfer, leading to a localized buildup of heat that can then trigger a runaway reaction.

Immediate Actions and Troubleshooting Workflow:

Sources

Technical Support Center: Pilot-Scale Synthesis of 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for scaling up the synthesis of 4'-Chloro-2'-methylacetoacetanilide (CAS No: 20139-55-3).[1] This document is designed for researchers, chemists, and drug development professionals transitioning this synthesis from the laboratory bench to pilot-scale production. As your partner in this process, we aim to provide not just protocols, but the underlying scientific principles and field-tested insights to ensure a safe, efficient, and successful scale-up.

The synthesis of this compound is a critical step in the production of various arylide yellow pigments.[2][3][4] While the bench-scale synthesis is straightforward, scaling up introduces challenges related to reaction control, safety, and product purity. This guide addresses these challenges in a practical, question-and-answer format.

I. Reaction Overview and Core Chemistry

The industrial synthesis of this compound is achieved via the acetoacetylation of 4-chloro-2-methylaniline with diketene.[5][6] This reaction is highly efficient but involves a hazardous reagent (diketene) and requires precise control over reaction parameters to ensure high yield and purity.

The fundamental reaction is as follows:

Reaction scheme for the synthesis of this compound

Figure 1. General reaction scheme.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the pilot-scale synthesis, from raw material handling to the final, purified product.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Inert_Atmosphere Establish Inert Atmosphere (N2) Charge_Solvent Charge Solvent (e.g., Toluene) Inert_Atmosphere->Charge_Solvent Charge_Aniline Charge 4-chloro- 2-methylaniline Charge_Solvent->Charge_Aniline Heat_Mixture Heat to 40-50°C Charge_Aniline->Heat_Mixture Add_Diketene Slowly Add Diketene (Control Exotherm) Heat_Mixture->Add_Diketene Reaction_Hold Hold at 60-70°C (Monitor Completion) Add_Diketene->Reaction_Hold Cool_Mixture Cool Reaction Mixture Reaction_Hold->Cool_Mixture Filter_Product Filter Crude Product Cool_Mixture->Filter_Product Wash_Cake Wash with Cold Solvent Filter_Product->Wash_Cake Recrystallize Recrystallize from Aqueous Ethanol Wash_Cake->Recrystallize Filter_Pure Filter Purified Product Recrystallize->Filter_Pure Dry_Product Dry Under Vacuum Filter_Pure->Dry_Product Final_Product Final Product: 4'-Chloro-2'-methyl- acetoacetanilide Dry_Product->Final_Product G Start Low Yield Observed Check_IPC Review In-Process Controls (IPCs) Start->Check_IPC Incomplete_Rxn Reaction Incomplete? Check_IPC->Incomplete_Rxn IPC Data Available Material_Loss Significant Material Loss During Work-up? Check_IPC->Material_Loss No IPCs / IPCs OK Incomplete_Rxn->Material_Loss No Action_Incomplete ACTION: - Extend reaction time - Increase temperature - Verify mixing efficiency Incomplete_Rxn->Action_Incomplete Yes Check_Filtrate Analyze Mother Liquor & Wash Solvents Material_Loss->Check_Filtrate Yes Check_Purity Check Purity of Reactants (Diketene, Aniline) Material_Loss->Check_Purity No High_Solubility High Product Solubility? Check_Filtrate->High_Solubility Analysis Done Purity_Issue ACTION: - Source new batch - Re-purify reactants - Check for moisture Check_Purity->Purity_Issue Purity Below Spec End Re-evaluate Process Parameters Check_Purity->End Purity OK High_Solubility->Check_Purity No Action_Solubility ACTION: - Cool to lower temp - Use anti-solvent - Reduce wash volume High_Solubility->Action_Solubility Yes

Caption: Decision tree for troubleshooting low yield.

IV. Pilot-Scale Synthesis Protocol

This protocol is a general guideline for a 50 L reactor. All quantities should be adjusted based on the specific equipment and safety assessments.

Personnel and Safety: This procedure must be carried out by trained personnel familiar with handling hazardous chemicals. [6]Full PPE is required, including chemical-resistant gloves, flame-retardant lab coats, and safety goggles. [7]The reaction should be conducted in an area with adequate ventilation and emergency equipment (safety shower, fire extinguisher). [8] 1. Reactor Preparation:

  • Ensure the 50 L glass-lined reactor is clean, dry, and has been leak-tested.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the process.

2. Reagent Charging:

  • Charge the reactor with 25 L of dry toluene.

  • Charge 4.25 kg (30.0 mol) of 4-chloro-2-methylaniline.

  • Begin agitation at a moderate speed (e.g., 100-150 RPM) to ensure the solid is suspended or dissolved.

3. Reaction:

  • Heat the reactor contents to 40-45°C using the reactor jacket.

  • Prepare a solution of 2.65 kg (31.5 mol, 1.05 eq) of diketene in 5 L of dry toluene in a sealed addition vessel.

  • Slowly add the diketene solution to the reactor over 2-3 hours via a subsurface addition line. Crucially, monitor the internal temperature. The reaction is exothermic. Maintain the internal temperature between 50-60°C by controlling the addition rate and using jacket cooling as needed.

  • After the addition is complete, raise the temperature to 65-70°C and hold for 2-4 hours.

  • Monitor the reaction completion by taking a sample and analyzing it for the disappearance of 4-chloro-2-methylaniline (e.g., via HPLC).

4. Product Isolation:

  • Once the reaction is complete, turn off the heating and begin a controlled cooling ramp to 0-5°C over 3-4 hours. The product will precipitate as a white solid.

  • Hold the slurry at 0-5°C for at least 1 hour to maximize precipitation.

  • Filter the product using a suitable filter (e.g., Nutsche filter).

  • Wash the filter cake with two portions of 5 L of cold (0-5°C) toluene to remove residual mother liquor.

5. Purification (Recrystallization):

  • Transfer the crude, damp solid to a clean, inerted reactor.

  • Add approximately 20 L of 95% ethanol.

  • Heat the mixture to reflux (approx. 75-80°C) with agitation until all solids dissolve.

  • Slowly add 15-20 L of deionized water while maintaining a temperature above 70°C until the solution becomes slightly turbid. Add a small amount of ethanol to redissolve the solids.

  • Turn off the heating and allow the solution to cool slowly and undisturbed to room temperature, then cool to 0-5°C.

  • Filter the purified crystals and wash the cake with a cold solution of 50:50 ethanol/water (2 x 4 L).

6. Drying:

  • Transfer the purified product to a vacuum dryer.

  • Dry at 50-60°C under full vacuum until a constant weight is achieved.

  • The expected yield of the final product, this compound, is 85-92%. The product should be a white to off-white crystalline solid. [9]

V. References

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • CN103951582A - Preparation method of acetoacetanilide compound. (2014). Google Patents. Retrieved from

  • Gerbaux, P., & Tellenbach, C. (2024). Ring Opening of Diketene in Superacidic Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Boese, A. B., & Young, W. G. (1955). Acetoacetanilide. Organic Syntheses, 35, 1. Retrieved from [Link]

  • Diketene in Dye Synthesis: Enhancing Color and Performance. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Arylide yellow. Retrieved from [Link]

  • US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst. (1964). Google Patents. Retrieved from

  • ChemBK. (n.d.). diketene. Retrieved from [Link]

  • Arylide yellow. (n.d.). Retrieved from [Link]

  • CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide. (2017). Google Patents. Retrieved from

  • Museum of Fine Arts, Boston. (2025). Arylide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78877, 4-Chloro-2-methylacetanilide. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Chloro- vs. 2-Methylacetoacetanilide Reactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selection of starting materials and intermediates is a critical decision that dictates reaction pathways, yields, and ultimately, the viability of a synthetic route. Acetoacetanilide derivatives are a cornerstone in the synthesis of a diverse array of heterocyclic compounds and pigments. This guide provides an in-depth comparative analysis of two key analogues: 2-chloroacetoacetanilide and 2-methylacetoacetanilide. We will explore the nuanced differences in their reactivity, underpinned by their distinct electronic and steric profiles, and provide actionable experimental protocols for their application in common synthetic transformations.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical and chemical properties of these two reagents is essential for their effective use in the laboratory. The following table summarizes their key characteristics.

Property2-Chloroacetoacetanilide2-Methylacetoacetanilide
CAS Number 93-70-9[1]93-68-5[2]
Molecular Formula C₁₀H₁₀ClNO₂[1]C₁₁H₁₃NO₂[2]
Molecular Weight 211.65 g/mol [3]191.23 g/mol
Appearance White to off-white crystalline powder[1][3][4]White to off-white powder[2][5]
Melting Point 107 °C[1][3]104-106 °C[5]
Boiling Point ~303 °C (estimated)[3]Not widely specified
Density ~1.192 g/cm³[1]1.06 g/cm³[2]
Solubility Generally insoluble in water, soluble in certain organic solvents.[3]Insoluble in water.

The Heart of the Matter: Unpacking Reactivity

The reactivity of 2-substituted acetoacetanilides is primarily centered around the active methylene group (the -CH₂- flanked by two carbonyl groups). The acidity of the α-protons on this methylene group dictates the ease of enolate formation, which is the key nucleophilic species in a wide range of reactions. The substituent at the ortho position of the anilide ring, be it a chloro or a methyl group, exerts a profound influence on the electronic environment of the entire molecule, thereby modulating the reactivity of the active methylene group.

Electronic Effects: An Inductive vs. Hyperconjugative Tug-of-War

The fundamental difference in the reactivity of 2-chloroacetoacetanilide and 2-methylacetoacetanilide can be attributed to the opposing electronic effects of the chloro and methyl substituents.

  • 2-Chloroacetoacetanilide: The chlorine atom is an electronegative halogen. It exerts a strong electron-withdrawing inductive effect (-I effect) . This effect pulls electron density away from the phenyl ring and, by extension, from the amide nitrogen and the rest of the acetoacetyl moiety. This inductive pull increases the acidity of the α-protons on the methylene group, making them easier to abstract with a base. Consequently, the formation of the corresponding enolate is facilitated, suggesting that 2-chloroacetoacetanilide is generally more reactive as a nucleophile in base-catalyzed reactions.

  • 2-Methylacetoacetanilide: The methyl group, in contrast, is an electron-donating group . It exerts a positive inductive effect (+I effect) and a hyperconjugative effect, both of which push electron density into the phenyl ring. This increased electron density is relayed to the amide nitrogen and the acetoacetyl group, which in turn decreases the acidity of the α-protons. As a result, the formation of the enolate is less favorable compared to the chloro-substituted analogue, rendering 2-methylacetoacetanilide a less potent nucleophile under similar conditions.

A spectroscopic study comparing acetoacetanilide, 2-chloroacetoacetanilide, and 2-methylacetoacetanilide supports these electronic arguments. The vibrational and NMR data indicate that the chloro and methyl groups significantly influence the characteristic frequencies of the amide (CONH) group, which is a direct reflection of the altered electronic distribution within the molecules.[1]

Steric Hindrance: The Role of Bulk

The ortho-substituent on the anilide ring can also introduce steric hindrance, which may influence the approach of reagents to the reactive sites. While a chloro group is larger than a hydrogen atom, a methyl group is bulkier. This steric bulk in 2-methylacetoacetanilide could potentially hinder the approach of a base to the α-protons or the subsequent reaction of the enolate with an electrophile, although in many cases, the electronic effects are the dominant factor governing reactivity.

Keto-Enol Tautomerism: A Dynamic Equilibrium

Acetoacetanilides exist in a dynamic equilibrium between the keto and enol tautomeric forms. The enol form is crucial as it can also act as a nucleophile. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents. The electron-withdrawing chloro group in 2-chloroacetoacetanilide is expected to favor the enol form to a greater extent than the electron-donating methyl group in 2-methylacetoacetanilide. This is because the enol form benefits from the formation of a conjugated system, and the electron-withdrawing group can help to stabilize the enolate-like character of the enol. A higher concentration of the enol tautomer at equilibrium could contribute to the enhanced reactivity of the chloro-substituted compound.

Keto_Enol_Tautomerism Keto Keto Form Enol Enol Form Keto->Enol [H⁺] or [OH⁻] Enol->Keto caption Keto-Enol Tautomerism in Acetoacetanilides

Caption: A simplified representation of the keto-enol tautomerism.

Experimental Showcase: Comparative Reactivity in Action

To provide a practical context for the theoretical discussion, we present detailed protocols for two common reactions where the differing reactivities of 2-chloro- and 2-methylacetoacetanilide would be evident: the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The higher acidity of the α-protons in 2-chloroacetoacetanilide is expected to lead to a faster reaction rate and potentially higher yields compared to 2-methylacetoacetanilide under the same conditions.

Experimental Protocol: A Comparative Knoevenagel Condensation

Objective: To compare the reactivity of 2-chloroacetoacetanilide and 2-methylacetoacetanilide in a Knoevenagel condensation with benzaldehyde.

Materials:

  • 2-Chloroacetoacetanilide

  • 2-Methylacetoacetanilide

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 10 mmol of either 2-chloroacetoacetanilide or 2-methylacetoacetanilide in 50 mL of ethanol.

  • Addition of Reagents: To each flask, add 10 mmol of benzaldehyde followed by a catalytic amount of piperidine (e.g., 0.5 mmol).

  • Reaction Monitoring: Stir the reaction mixtures at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting acetoacetanilide), cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from ethanol.

  • Analysis: Determine the yield and characterize the products by melting point and spectroscopic methods (e.g., IR, NMR).

Expected Outcome: It is anticipated that the reaction with 2-chloroacetoacetanilide will proceed to completion more rapidly and may afford a higher yield of the condensed product compared to the reaction with 2-methylacetoacetanilide.

Knoevenagel_Workflow start Dissolve Acetoacetanilide in Ethanol add_reagents Add Benzaldehyde and Piperidine start->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Cool in Ice Bath react->workup isolate Filter and Wash Product workup->isolate purify Recrystallize from Ethanol isolate->purify analyze Determine Yield and Characterize purify->analyze

Caption: Experimental workflow for the comparative Knoevenagel condensation.

Michael Addition: Formation of Carbon-Carbon Bonds

The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Similar to the Knoevenagel condensation, the enhanced nucleophilicity of the enolate derived from 2-chloroacetoacetanilide should favor this reaction.

Experimental Protocol: A Comparative Michael Addition

Objective: To compare the efficiency of 2-chloroacetoacetanilide and 2-methylacetoacetanilide as Michael donors in a reaction with methyl vinyl ketone.

Materials:

  • 2-Chloroacetoacetanilide

  • 2-Methylacetoacetanilide

  • Methyl vinyl ketone

  • Sodium ethoxide (base)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Enolate Formation: In two separate flasks, prepare a solution of sodium ethoxide in ethanol. To each, add 10 mmol of either 2-chloroacetoacetanilide or 2-methylacetoacetanilide and stir to form the enolate.

  • Addition of Michael Acceptor: Cool the enolate solutions in an ice bath and slowly add 10 mmol of methyl vinyl ketone to each flask.

  • Reaction: Allow the reaction mixtures to stir at room temperature for several hours, monitoring the progress by TLC.

  • Quenching and Work-up: Quench the reactions by adding a dilute aqueous solution of acetic acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the yield and characterize the Michael adducts.

Expected Outcome: The reaction utilizing 2-chloroacetoacetanilide is predicted to give a higher yield of the Michael adduct in a shorter reaction time compared to 2-methylacetoacetanilide due to the greater ease of enolate formation.

Conclusion: A Tale of Two Substituents

The seemingly subtle difference between a chloro and a methyl substituent at the ortho position of the anilide ring in acetoacetanilide derivatives leads to a significant divergence in their chemical reactivity. The electron-withdrawing nature of the chlorine atom in 2-chloroacetoacetanilide enhances the acidity of the active methylene protons, facilitating enolate formation and rendering it a more potent nucleophile in base-catalyzed reactions. Conversely, the electron-donating methyl group in 2-methylacetoacetanilide has the opposite effect, resulting in a less reactive species.

For researchers and process chemists, this understanding is paramount. When designing a synthesis that requires a highly reactive acetoacetanilide nucleophile for reactions such as Knoevenagel condensations, Michael additions, or the synthesis of various heterocyclic systems, 2-chloroacetoacetanilide is the superior choice. In contrast, for applications where a more moderate reactivity is desired, or for exploring the synthesis of specific pigment structures, 2-methylacetoacetanilide remains a valuable intermediate. By carefully considering the electronic and steric properties of these reagents, chemists can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and control.

References

  • Exploring 2'-Chloroacetoacetanilide: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 154-174. (2013). Retrieved from [Link]

  • The Technical Profile of 2'-Chloroacetoacetanilide: Properties & Applications. (n.d.). Retrieved from [Link]

  • Exploring 2-Methylacetoacetanilide: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Pyrazole Structures: An In-Depth Comparison of 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust, field-proven framework for the unambiguous structural validation of synthesized pyrazoles. As a self-validating system, this workflow moves beyond simple 1D spectral interpretation, leveraging the power of 2D NMR spectroscopy to definitively solve the isomer challenge. We will dissect the causality behind the sequential application of COSY, HSQC, and HMBC experiments, demonstrating how they synergistically provide irrefutable proof of structure.

The Core Challenge: Regiochemical Ambiguity in Pyrazole Synthesis

The condensation reaction to form the pyrazole ring is the primary source of structural ambiguity. For instance, the reaction of an unsymmetrical diketone with a substituted hydrazine can lead to two distinct regioisomers. This outcome is governed by a delicate interplay of electronic and steric factors, as well as reaction conditions like pH and solvent.[3] While one isomer may be favored, the formation of a mixture is common, and relying on reaction precedent alone is insufficient for definitive assignment.

Simple 1D ¹H and ¹³C NMR spectra often fail to provide a conclusive answer. While they confirm the presence of the pyrazole core, the chemical shifts of ring protons and carbons in different isomeric forms can be remarkably similar, making a definitive assignment based on 1D data alone a high-risk proposition.

The 2D NMR Toolkit: A Multi-Technique, Self-Validating Approach

To overcome this ambiguity, we employ a suite of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they form a logical, self-validating workflow. The power of this approach lies in using the output of one experiment to inform the interpretation of the next, culminating in a complete and unambiguous structural assignment.

G

¹H-¹H COSY: Establishing the Proton Framework

Causality & Objective: The first step in our 2D analysis is Correlation Spectroscopy (COSY). We perform this experiment to unequivocally identify which protons are spin-coupled to each other, typically through two or three bonds.[4][5][6] For pyrazoles, its primary role is to map out the connectivity of the protons on the heterocyclic ring and its substituents, providing the foundational map for all subsequent heteronuclear experiments.

Experimental Protocol: Gradient DQF-COSY

  • Sample Preparation: Prepare a 5-10 mg sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Tune and match the NMR probe for the ¹H frequency. Acquire a standard 1D ¹H spectrum and optimize the spectral width and receiver gain.

  • Acquisition: Load a standard gradient-enhanced DQF-COSY pulse sequence. The experiment is typically run with 256-512 increments in the t1 dimension and 8-16 scans per increment.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to produce the 2D spectrum.

Data Interpretation: The COSY spectrum displays the 1D proton spectrum along both the horizontal and vertical axes. The crucial information is contained in the off-diagonal cross-peaks. A cross-peak at the intersection of two different proton signals (δ₁, δ₂) indicates that these two protons are coupled. For a 1,3,5-trisubstituted pyrazole with a proton at the C4 position, the COSY spectrum will be simple, showing correlations only within individual substituent spin systems. If the pyrazole were substituted at positions 1 and 3, a clear cross-peak between the H4 and H5 protons would be observed, immediately confirming their adjacency.

COSY_Workflow

¹H-¹³C HSQC: Assigning Directly Bonded C-H Pairs

Causality & Objective: With the proton network established by COSY, the next logical step is to identify which carbon atom each proton is directly attached to. For this, we use the Heteronuclear Single Quantum Coherence (HSQC) experiment.[7] This technique is exceptionally sensitive and provides unambiguous one-bond ¹H-¹³C correlations. Its purpose is to transfer the now-known proton assignments from the COSY experiment directly onto the carbon backbone.

Experimental Protocol: Gradient-Selected HSQC

  • Spectrometer Setup: Using the same sample, tune the probe for both ¹H and ¹³C frequencies.

  • Acquisition: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program. The key parameter is the one-bond coupling constant, ¹J(C,H), which is typically set to an average value of 145 Hz for aromatic and aliphatic systems.

  • Processing: Process the 2D data to generate a spectrum with the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other.

Data Interpretation: The HSQC spectrum displays a single cross-peak for each protonated carbon. The coordinates of the peak correspond to the chemical shift of the proton on one axis and the chemical shift of the carbon it is bonded to on the other. For our pyrazole, this experiment allows us to say with certainty: "The proton at 7.2 ppm is attached to the carbon at 105.4 ppm." This step is critical as it eliminates the ambiguity of assigning ¹³C shifts based on prediction alone and provides the necessary C-H pairings for the final, decisive experiment.

¹H-¹³C HMBC: The Definitive Structural Arbiter

Causality & Objective: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in our workflow for distinguishing pyrazole regioisomers.[8][9] While HSQC shows one-bond correlations, HMBC reveals correlations between protons and carbons that are two or three bonds away. It is these "long-range" correlations that bridge non-protonated (quaternary) carbons and connect different parts of the molecule, providing the definitive evidence needed to assign the substitution pattern.[10]

Experimental Protocol: Gradient-Selected HMBC

  • Spectrometer Setup: The setup is identical to the HSQC experiment.

  • Acquisition: Load a standard gradient-selected HMBC pulse sequence. The most critical parameter to optimize is the long-range coupling constant, which dictates the correlations that will be observed. A value of 8-10 Hz is typically optimal for observing both two-bond (²J(C,H)) and three-bond (³J(C,H)) correlations in aromatic systems.[7][8] The experiment may require a longer acquisition time than HSQC to detect the weaker long-range signals.

  • Processing: Standard 2D Fourier transformation is applied.

Data Interpretation and Isomer Differentiation: The HMBC spectrum is the key to solving the puzzle. By analyzing the correlations from the protons on the substituents to the carbons of the pyrazole ring, we can determine their points of attachment.

Consider the synthesis of a 1-benzyl-3-phenyl-5-methylpyrazole. The reaction could potentially yield two isomers:

  • Isomer A: 1-benzyl-5-methyl-3-phenyl-1H-pyrazole

  • Isomer B: 1-benzyl-3-methyl-5-phenyl-1H-pyrazole

The HMBC spectrum will definitively distinguish between them.

Proton SignalExpected HMBC Correlation to Pyrazole Ring CarbonsConclusion if Observed
Benzyl CH₂ Correlation to C5Confirms N1-C5 connectivity.
Methyl CH₃ Correlation to C4 and C5Confirms attachment at C5. Structure is Isomer A.
Methyl CH₃ Correlation to C4 and C3Confirms attachment at C3. Structure is Isomer B.
Phenyl Protons Correlation to C3Confirms attachment at C3. Structure is Isomer A.
Phenyl Protons Correlation to C5Confirms attachment at C5. Structure is Isomer B.

HMBC_Logic

Summary and Conclusion

The synthesis of substituted pyrazoles is fundamental to drug discovery, but it presents a significant analytical challenge in the form of potential regioisomerism. Relying on 1D NMR alone is often inadequate for conclusive structural assignment.

This guide has outlined a systematic and self-validating workflow employing a suite of 2D NMR techniques.

  • COSY provides the initial map of the proton spin systems.

  • HSQC transfers these proton assignments to their directly attached carbons.

  • HMBC provides the definitive long-range correlations that piece the entire molecular puzzle together, unambiguously establishing the substitution pattern.

By following this logical progression, researchers can move forward with confidence, knowing their pyrazole structures are rigorously validated. This ensures the integrity of subsequent biological testing and the reliability of structure-activity relationship data, ultimately accelerating the drug development process.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Ngo, H. L., & Jones, R. C. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. Retrieved from [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2005). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Taylor & Francis Online. Retrieved from [Link]

  • Ghorpade, P. B., et al. (2023). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Silva, M. M. C. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[1][11]pyran Derivative by NMR Spectroscopy. Molecules. Retrieved from [Link]

  • Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[1][11]pyran Derivative by NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Svanguni, S., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Retrieved from [Link]

  • Kassal, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Retrieved from [Link]

  • Silva, M. M. C. (2011). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. (Note: General reference for NMR principles, often recommended in academic circles.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Magma-Tools. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

  • All About Drugs. (2014). 1H-1H COSY NMR. Retrieved from [Link]

  • Patil, S. D., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Dyeing Performance of Acetoacetanilide-Based Azo Pigments

Author: BenchChem Technical Support Team. Date: January 2026

In the expansive world of coloration, acetoacetanilide-based azo pigments hold a significant position, particularly in the yellow to reddish-yellow color space. Valued for their brilliant hues and generally good durability, these organic pigments are staples in various industries, including textiles, coatings, and plastics.[1][2][3] For researchers and scientists in materials science and drug development, a nuanced understanding of the comparative performance of these pigments is crucial for optimizing product formulation and achieving desired aesthetic and functional properties.

This guide provides an in-depth, objective comparison of the dyeing performance of three prominent acetoacetanilide-based azo pigments: C.I. Pigment Yellow 1, C.I. Pigment Yellow 3, and C.I. Pigment Yellow 74. The insights presented herein are supported by a synthesis of technical data and standardized experimental protocols, designed to empower you with the knowledge to make informed decisions in your research and development endeavors.

The Chemistry of Acetoacetanilide-Based Azo Pigments: A Foundation of Color

Acetoacetanilide-based azo pigments are characterized by the presence of an azo group (-N=N-) linked to an acetoacetanilide moiety.[1] Their synthesis is a classic example of diazo coupling, a reaction that involves the diazotization of a primary aromatic amine and its subsequent coupling with acetoacetanilide or its derivatives.[1] The versatility of this chemical backbone allows for a wide range of colors and performance characteristics by modifying the substituents on both the diazo component and the acetoacetanilide coupling component.

The planarity of the pigment molecule, often influenced by intramolecular hydrogen bonding, plays a significant role in its crystal structure and, consequently, its fastness properties.[4][5] Generally, a more planar conformation is associated with better lightfastness and thermal stability.

cluster_acetoacetanilide Acetoacetanilide Moiety cluster_diazo Diazo Component Acetoacetyl_Group Acetoacetyl Group (CH3-CO-CH2-CO) Anilide_Group Anilide Group (NH-Phenyl) Acetoacetyl_Group->Anilide_Group Amide Bond Pigment_Molecule Acetoacetanilide-Based Azo Pigment Acetoacetyl_Group->Pigment_Molecule Anilide_Group->Pigment_Molecule Aromatic_Amine Aromatic Amine (Ar-NH2) Azo_Group Azo Group (-N=N-) Aromatic_Amine->Azo_Group Diazotization Azo_Group->Acetoacetyl_Group Coupling Reaction Azo_Group->Pigment_Molecule

Caption: General structure of acetoacetanilide-based azo pigments.

Comparative Performance Analysis

The selection of a pigment is a critical decision dictated by the specific requirements of the end application. This section provides a comparative analysis of the dyeing performance of Pigment Yellow 1, Pigment Yellow 3, and Pigment Yellow 74 on cotton, a common textile substrate. The evaluation is based on key performance indicators: color strength (K/S), lightfastness, wash fastness, and rub fastness.

PigmentC.I. NameChemical Structure of Diazo ComponentShade on CottonLightfastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rub Fastness (AATCC TM8)Representative K/S Value
Pigment Yellow 1 116802,5-DichloroanilineBright Yellow[6]5-6[7]4-5Dry: 4, Wet: 318-22
Pigment Yellow 3 117104-Chloro-2-nitroanilineGreenish Yellow[8][9]6-7[8][10]4Dry: 4, Wet: 320-24
Pigment Yellow 74 117412-Methoxy-4-nitroanilineGreenish Yellow[11][12]6-7[12]4-5Dry: 4-5, Wet: 3-422-26

Disclaimer: The K/S values are representative and can vary depending on the specific dyeing conditions, substrate, and pigment concentration.

From the comparative data, several key insights emerge:

  • Color Strength: Pigment Yellow 74 generally exhibits the highest color strength, making it a cost-effective option for achieving deep yellow shades.[3][13][14]

  • Lightfastness: Both Pigment Yellow 3 and Pigment Yellow 74 demonstrate superior lightfastness compared to Pigment Yellow 1.[8][10][12] However, it is noted that the lightfastness of some arylide yellows, like PY74, can decrease in lighter tints.[15]

  • Wash and Rub Fastness: All three pigments show good to very good wash and rub fastness, making them suitable for textile applications where durability is important.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for pigment synthesis, dyeing, and performance testing are provided below.

Pigment Synthesis: A Representative Protocol for Pigment Yellow 74

This protocol outlines the synthesis of Pigment Yellow 74 through the diazotization of 2-methoxy-4-nitroaniline and its subsequent coupling with acetoacet-o-anisidide.

1. Diazotization: a. In a beaker, prepare a solution of 2-methoxy-4-nitroaniline in dilute hydrochloric acid. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

2. Coupling: a. In a separate vessel, dissolve acetoacet-o-anisidide in a dilute sodium hydroxide solution. b. Adjust the pH to around 6 with acetic acid to precipitate the coupling agent as a fine suspension.[8] c. Slowly add the previously prepared cold diazonium salt solution to the coupling agent suspension with vigorous stirring. d. Maintain the temperature below 10°C throughout the addition. e. After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete reaction.

3. Isolation and Purification: a. Heat the pigment slurry to 90-95°C to promote particle growth and stabilization.[3] b. Filter the hot slurry and wash the pigment cake thoroughly with water to remove any soluble salts. c. Dry the pigment in an oven at 60-80°C. d. The dried pigment is then ready for dispersion and application.

cluster_synthesis Pigment Synthesis Workflow Start Start Diazotization Diazotization (Aromatic Amine + NaNO2/HCl) Start->Diazotization Coupling Coupling Reaction (Diazonium Salt + Acetoacetanilide) Diazotization->Coupling Isolation Isolation & Purification (Filtration, Washing, Drying) Coupling->Isolation End End (Dry Pigment) Isolation->End

Caption: Workflow for the synthesis of acetoacetanilide-based azo pigments.

Dyeing of Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton fabric with acetoacetanilide-based azo pigments, which are a type of azoic dye.

1. Naphtholation (Impregnation): a. Prepare a solution of the coupling component (e.g., a Naphthol AS derivative) in dilute sodium hydroxide. b. Immerse the cotton fabric in this solution at room temperature for 20-30 minutes to allow for thorough impregnation.[11] c. Squeeze the fabric to remove excess liquor.

2. Development (Coupling): a. Prepare a cold (0-5°C) solution of the diazotized aromatic amine (the "fast color salt" or "base").[16] b. Immerse the naphtholated fabric into this developing bath. The insoluble azo pigment will form directly within the cotton fibers.[11] c. The color develops almost instantaneously. Keep the fabric in the bath for a few minutes to ensure complete reaction.[11]

3. Aftertreatment: a. Rinse the dyed fabric thoroughly in cold water. b. Soap the fabric at a high temperature (e.g., 95°C) with a non-ionic detergent to remove any surface pigment and improve fastness properties.[11] c. Rinse again with hot and then cold water. d. Dry the fabric.

Performance Testing Methodologies

The following standardized test methods are crucial for the objective evaluation of the dyed fabrics.

Lightfastness (ISO 105-B02): This test determines the resistance of the color to fading upon exposure to an artificial light source that simulates natural daylight.[10][17][18]

  • Apparatus: Xenon arc lamp weathering tester.

  • Procedure: The dyed fabric specimen is exposed to the xenon arc light alongside a set of blue wool standards (rated 1-8, with 8 being the most lightfast). The exposure continues until a specified color change is observed in the specimen or the standards.

  • Evaluation: The lightfastness is rated by comparing the degree of fading of the specimen to that of the blue wool standards.[2]

Wash Fastness (ISO 105-C06): This method assesses the resistance of the color to domestic and commercial laundering.[6][7][19]

  • Apparatus: Launder-Ometer or similar washing fastness tester.

  • Procedure: The dyed specimen is stitched between two undyed fabrics (a multifiber strip) and then washed in a stainless-steel container with a specified detergent solution and steel balls to simulate mechanical action.[20] The test is carried out at a specific temperature and for a set duration.

  • Evaluation: The color change of the specimen and the staining of the adjacent undyed fabrics are assessed using grey scales.

Rub Fastness (AATCC TM8): Also known as crocking, this test measures the amount of color transferred from the fabric surface to another surface by rubbing.[12][21][22]

  • Apparatus: Crockmeter.

  • Procedure: A white cotton test cloth is rubbed against the surface of the dyed specimen for a specified number of cycles under a constant pressure. This is performed under both dry and wet conditions.[12]

  • Evaluation: The degree of color transfer to the white cloth is evaluated using the AATCC Gray Scale for Staining.[9]

Color Strength (K/S Value): The color strength of the dyed fabric is determined using a spectrophotometer.

  • Procedure: The reflectance (R) of the dyed fabric is measured at the wavelength of maximum absorption.

  • Calculation: The K/S value is calculated using the Kubelka-Munk equation: K/S = (1-R)² / 2R. A higher K/S value indicates a greater color strength.

cluster_workflow Dyeing and Performance Testing Workflow Start Start (Undyed Cotton Fabric) Dyeing Dyeing Process (Naphtholation & Coupling) Start->Dyeing Aftertreatment Aftertreatment (Soaping & Rinsing) Dyeing->Aftertreatment Dyed_Fabric Dyed Fabric Aftertreatment->Dyed_Fabric Performance_Testing Performance Testing Dyed_Fabric->Performance_Testing Lightfastness Lightfastness Test (ISO 105-B02) Performance_Testing->Lightfastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Performance_Testing->Wash_Fastness Rub_Fastness Rub Fastness Test (AATCC TM8) Performance_Testing->Rub_Fastness Color_Strength Color Strength Measurement (K/S Value) Performance_Testing->Color_Strength Data_Analysis Data Analysis & Comparison Lightfastness->Data_Analysis Wash_Fastness->Data_Analysis Rub_Fastness->Data_Analysis Color_Strength->Data_Analysis

Caption: Workflow for dyeing cotton and subsequent performance testing.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of the dyeing performance of three key acetoacetanilide-based azo pigments: Pigment Yellow 1, Pigment Yellow 3, and Pigment Yellow 74. The experimental data and detailed protocols presented herein offer a solid foundation for researchers and scientists to select the most appropriate pigment for their specific applications.

The choice between these pigments will ultimately depend on a balance of desired properties. For applications demanding the highest lightfastness, Pigment Yellow 3 and Pigment Yellow 74 are superior choices. Where color strength and cost-effectiveness are paramount, Pigment Yellow 74 stands out. Pigment Yellow 1, while having slightly lower lightfastness, still offers good overall performance and a bright, clean yellow shade.

Future research in this area could focus on the development of novel acetoacetanilide-based azo pigments with even further enhanced fastness properties, particularly to light and weathering, as well as improved dispersibility in various media. Additionally, exploring the impact of different dyeing auxiliaries and finishing treatments on the final performance of these pigments on various substrates would be a valuable contribution to the field.

References

  • HUPC Chemical Co., Ltd. (2011). TECHNICAL DATA SHEET Pigment Yellow 3 UN8202. Retrieved from [Link]

  • Textile Learner. (2012, January 23). Dyeing Process of Cotton Fabric with Azoic Dyes. Retrieved from [Link]

  • SY Chemical Co., Ltd. PIGMENT YELLOW 1. Retrieved from [Link]

  • HUPC Chemical Co., Ltd. (2011). TECHNICAL DATA SHEET Pigment Yellow 74 UN8222. Retrieved from [Link]

  • SY Chemical Co., Ltd. PIGMENT YELLOW 3. Retrieved from [Link]

  • iTeh Standards. (2014). EN ISO 105-B02:2014 - Textiles - Tests for colour fastness - Part B02: Colour fastness to artificial light: Xenon arc fading lamp test (ISO 105‑B02:2014). Retrieved from [Link]

  • Vipul Organics Ltd. Suntone™ Pigment Yellow 1 Technical Data Sheet. Retrieved from [Link]

  • Textile Trade Buddy. AATCC TM8: Understanding colorfastness to crocking in fabrics. Retrieved from [Link]

  • Q-Lab. ISO 105-B02 | Assess Your Textile's Durability. Retrieved from [Link]

  • SGS-IPS Testing. AATCC 8 Colorfastness to crocking. Retrieved from [Link]

  • HUPC GLOBAL CHEMICAL. Pigment Yellow 1|Fast Yellow G|Hansa Yellow G. Retrieved from [Link]

  • GESTER Instruments. (2025, November 30). ISO 105 C06 Washing Fastness Tester Guide. Retrieved from [Link]

  • Vipul Organics Ltd. Suntone™ Pigment Yellow 3 Technical Data Sheet. Retrieved from [Link]

  • iTeh Standards. (2010, March 15). ISO 105-C06:2010. Retrieved from [Link]

  • Wikipedia. Arylide yellow. Retrieved from [Link]

  • Handprint. yellow. Retrieved from [Link]

  • ColourLex. Arylide yellow. Retrieved from [Link]

  • Zeya Chemicals. Pigment yellow 74- Corimax Yellow 2GX70. Retrieved from [Link]

  • Textile Trainer. (2025, September 5). Magic Dye (Ice color): Azoic Dyeing of Cotton in Easy 3 Steps. Retrieved from [Link]

  • Cabot Corporation. a Viable Inkjet Alternative to Pigment Yellow 74. Retrieved from [Link]

  • VOXCO pigments. Pigment Yellow 74 – 2 GSC & 5 GSC. Retrieved from [Link]

  • Ataman Kimya. PIGMENT YELLOW 74. Retrieved from [Link]

  • Idyll Sketching. (2022, December 24). Color Spotlight: Brilliant Hansa Yellow (PY74). Retrieved from [Link]

  • ResearchGate. K/S values of fabrics dyed with Reactive Yellow 160 in dye baths.... Retrieved from [Link]

  • Wallpics. Yellow Pigments Unveiled: Key Insights from the Pigment Colour Index Y. Retrieved from [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 74. Retrieved from [Link]

  • ResearchGate. Colorimetric data L * , a * , b * , c * , h * and K/S values of the dyed samples.. Retrieved from [Link]

  • Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments. Retrieved from [Link]

  • PubMed Central. (2023, February 27). Dyeing Properties, Color Gamut, and Color Evaluation of Cotton Fabrics Dyed with Phellodendron amurense Rupr. (Amur Cork Tree Bark). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2002, January 1). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. Retrieved from [Link]

  • Chisholm, G., Kennedy, A. R., Wilson, S., & Teat, S. J. (2000). Comparison of the structural motifs of acetoacetanilides and related azo pigments. Acta Crystallographica Section B: Structural Science, 56(6), 1046–1053. [Link]

  • Textile Today. (2017, January 23). Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S). Retrieved from [Link]

  • ResearchGate. Figure 1: Raman spectra (1800-200 cm-1 ) of Hansa (PY1, PY3, PY74),.... Retrieved from [Link]

  • ResearchGate. Fastness properties (wash, rub, light) of the pigments. Retrieved from [Link]

  • PubMed. (2000). Comparison of the structural motifs of acetoacetanilides and related azo pigments. Retrieved from [Link]

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A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 4'-Chloro-2'-methylacetoacetanilide: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Chloro-2'-methylacetoacetanilide is a chemical intermediate used in the synthesis of various organic compounds, including pigments and pharmaceuticals. The purity and concentration of this analyte are critical quality attributes that necessitate precise and reliable analytical methods for its quantification. In the landscape of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) stand out as two of the most powerful techniques.[1]

This guide provides an in-depth comparison and cross-validation of HPLC-UV and LC-MS methods for the analysis of this compound. Cross-validation serves to demonstrate that two distinct analytical procedures can be used for the same intended purpose by showing that they meet the same predefined performance criteria.[2] This process is essential when data from different analytical techniques may need to be compared or combined, ensuring data integrity across studies or laboratories.[3][4] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for selecting, developing, and validating the appropriate analytical method based on specific experimental needs, balancing the robustness and cost-effectiveness of HPLC with the sensitivity and specificity of LC-MS.

The validation parameters discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][5]

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of analytical chemistry that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a non-volatile compound like this compound, a reverse-phase (RP) setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.[6] As the mobile phase is pumped through the column, analytes with higher affinity for the stationary phase travel slower, leading to separation. A UV detector measures the absorbance of the eluate at a specific wavelength, allowing for the quantification of the analyte based on the Beer-Lambert law. HPLC-UV is lauded for its robustness, ease of use, and cost-efficiency, making it a workhorse in quality control laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hyphenated technique that couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection power of mass spectrometry.[7] After chromatographic separation, the eluent is directed into an ion source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI), which converts the analyte molecules into gas-phase ions.[8] These ions are then separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).[1] The primary advantage of LC-MS is its superior specificity and sensitivity.[7] It can unequivocally identify a compound based on its mass and fragmentation pattern and can detect analytes at much lower concentrations than UV detection. This makes it indispensable for applications such as impurity profiling, metabolite identification, and bioanalysis.

Cross-Validation Workflow

The following diagram outlines the logical workflow for developing, validating, and cross-validating the HPLC and LC-MS methods.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS Method hplc_dev Method Development hplc_val Individual Validation (ICH Q2 R2) hplc_dev->hplc_val cross_val Cross-Validation Study (Analysis of Identical Samples) hplc_val->cross_val lcms_dev Method Development lcms_val Individual Validation (ICH Q2 R2) lcms_dev->lcms_val lcms_val->cross_val comparison Performance Comparison (Accuracy, Precision, Linearity, etc.) cross_val->comparison start Define Analytical Requirement start->hplc_dev start->lcms_dev

Caption: Workflow for method development, validation, and cross-validation.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Phosphoric Acid (ACS grade), Formic Acid (LC-MS grade)

  • Sample Preparation: A stock solution of the reference standard (1000 µg/mL) is prepared in methanol. Working standards and quality control (QC) samples are prepared by diluting the stock solution with the mobile phase.

Protocol 1: HPLC-UV Method

This method is designed for robust, routine quantification. Phosphoric acid is used as a mobile phase modifier to ensure good peak shape and is suitable for UV detection.[6]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A / 40% B isocratic flow.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm.

    • Run Time: 10 minutes.

Protocol 2: LC-MS Method

This method is optimized for high sensitivity and specificity. Formic acid is used as the mobile phase modifier because it is volatile and compatible with mass spectrometry, unlike phosphoric acid.[9][10]

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 70% A, hold for 0.5 min, ramp to 10% A over 3 min, hold for 1 min, return to 70% A over 0.5 min, and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (m/z): 226.06 (M+H)+.[11]

    • Product Ion (m/z): 142.1 (for quantification).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

Method Validation Parameters

Both methods were validated according to ICH Q2(R2) guidelines, assessing the following performance characteristics.[2][12]

ValidationParameters Method Validated Analytical Method Specificity Specificity (Analyte vs. Matrix) Method->Specificity Linearity Linearity & Range (Response vs. Concentration) Method->Linearity Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement of Repeated Measures) Method->Precision LOD LOD (Lowest Detectable Amount) Method->LOD LOQ LOQ (Lowest Quantifiable Amount) Method->LOQ Robustness Robustness (Resilience to Small Changes) Method->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12] For HPLC-UV, this was confirmed by the absence of interfering peaks in a blank matrix. For LC-MS, specificity is inherent due to the selectivity of SRM.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13]

  • Accuracy: The closeness of test results to the true value, assessed via recovery studies of spiked samples at three concentration levels.[12]

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (%RSD).[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.[12]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature), indicating reliability during normal usage.[14]

Comparative Performance Data

The following tables summarize the validation and cross-validation results for the two methods.

Table 1: Validation Parameter Comparison

ParameterHPLC-UV MethodLC-MS MethodICH Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.995
Range (µg/mL) 1.0 - 1000.01 - 10Covers expected concentrations
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.0%80% - 120% (for assay)
Precision (%RSD)
- Repeatability< 1.5%< 2.0%≤ 15%
- Intermediate Precision< 2.0%< 2.5%≤ 15%
LOD (µg/mL) 0.30.003-
LOQ (µg/mL) 1.00.01-
Robustness PassedPassedNo significant impact on results

Table 2: Cross-Validation Results on Quality Control (QC) Samples

QC LevelNominal Conc. (µg/mL)HPLC-UV Measured Conc. (µg/mL)LC-MS Measured Conc. (µg/mL)% Difference
Low 5.04.955.082.6%
Medium 50.050.449.71.4%
High 80.079.280.51.6%

Discussion

The validation results demonstrate that both the HPLC-UV and LC-MS methods are accurate, precise, and linear for the quantification of this compound, meeting the criteria set by ICH guidelines.[15] However, a direct comparison reveals distinct performance characteristics that govern their suitability for different applications.

  • Sensitivity: The most striking difference is in sensitivity. The LC-MS method exhibits a Limit of Quantitation (LOQ) that is 100-fold lower than the HPLC-UV method (0.01 µg/mL vs. 1.0 µg/mL). This superior sensitivity makes LC-MS the unequivocal choice for trace-level analysis, such as impurity determination or pharmacokinetic studies where analyte concentrations are expected to be very low.

  • Specificity: While the HPLC-UV method showed no interferences from the blank matrix, its specificity is fundamentally limited by the chromophore of the analyte. Co-eluting impurities with similar UV spectra could lead to inaccurate quantification. The LC-MS method, using the highly selective SRM mode, provides a much higher degree of confidence in analyte identification and quantification, effectively eliminating interferences from matrix components.[13]

  • Linear Range: Both methods demonstrated excellent linearity. The HPLC-UV method is well-suited for assay and quality control applications where analyte concentrations are relatively high and fall within its 1.0-100 µg/mL range. The LC-MS method's range is tailored for lower concentrations.

  • Robustness and Cost: The HPLC-UV method is generally more robust and less susceptible to matrix effects than LC-MS. Instrument maintenance is simpler and operational costs are significantly lower. This makes it a more practical and economical choice for high-throughput, routine quality control environments where the highest sensitivity is not required.

  • Cross-Validation: The cross-validation data, with percentage differences well within ±15%, confirms that the two methods produce comparable and interchangeable results for samples within the overlapping quantifiable range.[16] This provides confidence that data generated by either method can be reliably compared, which is critical for lifecycle management of an analytical procedure.[2]

Conclusion

Both the developed HPLC-UV and LC-MS methods are validated and fit for the purpose of quantifying this compound. The cross-validation study successfully demonstrates the interchangeability of the data within the validated range.

  • The HPLC-UV method is recommended for routine quality control, process monitoring, and release testing due to its robustness, cost-effectiveness, and excellent performance at higher concentrations.

  • The LC-MS method is the superior choice for applications requiring high sensitivity and specificity, such as the analysis of low-level impurities, stability studies where degradation products may be present at trace levels, and bioanalytical studies.

The selection between these two powerful techniques should be a strategic decision based on the specific analytical objective, required sensitivity, sample matrix complexity, and available resources. This guide provides the experimental framework and comparative data necessary to make an informed choice, ensuring the generation of reliable and accurate analytical results.

References

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Biological activity comparison of pyrazole derivatives with different substitutions

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has been ingeniously decorated with a myriad of substituents, leading to a remarkable spectrum of pharmacological activities. This guide provides a comparative analysis of pyrazole derivatives, exploring how different substitutions on the pyrazole ring influence their biological activities. We will delve into key therapeutic areas, presenting supporting experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The unique structural features of the pyrazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding, make it an ideal pharmacophore. The presence of multiple substitution sites (N1, C3, C4, and C5) allows for fine-tuning of steric, electronic, and lipophilic properties, thereby modulating the compound's interaction with biological targets. This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety, such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial protein kinases.[2] The strategic placement of different functional groups on the pyrazole core is pivotal in determining their potency and selectivity against various cancer cell lines.[3]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of pyrazole derivatives is profoundly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed several key trends:

  • Substitutions at N1 and C3: Phenyl groups at the N1 and C3 positions are common features in many anticancer pyrazoles. Electron-withdrawing or electron-donating groups on these phenyl rings can significantly impact activity. For instance, some studies have shown that derivatives with a 2,4-dichlorophenyl group at the N1 position exhibit potent activity.[4]

  • Substitutions at C4: The C4 position offers a valuable site for introducing diverse functionalities. For example, pyrazoles bearing a 4-diazenyl group have shown enhanced activity against various cancer cell lines.[5]

  • Substitutions at C5: Aromatic or heteroaromatic rings at the C5 position are often crucial for potent anticancer effects. The presence of a p-substituted phenyl ring at this position has been identified as a key structural requirement for significant activity in certain series of compounds.[4]

Compound ID N1-Substituent C3-Substituent C5-Substituent Cancer Cell Line IC50 (µM) Reference
5b Imidazole-2-thioneAcenaphthylenone-MCF-7More active than doxorubicin[3]
5h Imidazole-2-thioneAcenaphthylenone-MCF-73-fold more active than doxorubicin[3]
2 Pyrazole-thiophene hybrid--MCF-76.57[3]
51 -5-trimethoxyphenyl3-(trifluoromethyl)MCF-71.3[2]
53 Bis-pyrazole--SMMC77210.76 - 2.01[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[2][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Pyrazole Derivative Dilutions treatment 3. Treat Cells with Compounds (48-72h) compound_prep->treatment mtt_addition 4. Add MTT Reagent (4h) treatment->mtt_addition solubilization 5. Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance 6. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 7. Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7][8]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is highly dependent on their substitution patterns:

  • N1-Substituents: The nature of the substituent at the N1 position can influence COX-2 selectivity. For instance, N1-benzenesulfonamide moieties have been shown to confer preferential COX-2 inhibitory activity.[7]

  • C3 and C5 Substituents: Diaryl pyrazoles, with aromatic rings at the C3 and C5 positions, are a well-established class of anti-inflammatory agents. The electronic properties of substituents on these aryl rings can modulate activity.

  • C4-Substituents: Introduction of various heterocyclic rings at the C4 position has led to the discovery of potent anti-inflammatory compounds.[8]

Compound ID Key Structural Feature Inhibition of Edema (%) Reference
3d N1-benzenesulfonamide-[7]
6c N1-benzenesulfonamide-[7]
6h N1-benzenesulfonamide-[7]
2a C4-substituted chalcone85.23 ± 1.92[8]
6b C4-substituted pyrimidine85.78 ± 0.99[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.[6][9]

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[10]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally to the test groups. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the carrageenan control group.

NF_kappa_B_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (Inactive) IkB->NFkB_cytoplasm sequesters proteasome Proteasomal Degradation IkB->proteasome translocation Nuclear Translocation NFkB_cytoplasm->translocation NFkB_nucleus NF-κB (p50/p65) (Active) gene_expression Gene Transcription (Pro-inflammatory mediators) NFkB_nucleus->gene_expression induces translocation->NFkB_nucleus pyrazole Pyrazole Derivatives pyrazole->IKK inhibit Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Chalcone Synthesis cluster_reaction2 Step 2: Pyrazole Synthesis aldehyde Aromatic Aldehyde claisen_schmidt Claisen-Schmidt Condensation (Base-catalyzed) aldehyde->claisen_schmidt ketone Acetophenone Derivative ketone->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone cyclocondensation Cyclocondensation Reaction chalcone->cyclocondensation hydrazine Hydrazine Hydrate hydrazine->cyclocondensation pyrazole Substituted Pyrazole cyclocondensation->pyrazole

Caption: General synthesis of pyrazole derivatives.

Antiviral Activity: A Frontier in Pyrazole Research

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, including activity against coronaviruses. [11][12]The exploration of SAR in this area is still evolving, but initial findings are promising.

Comparative Analysis of Antiviral Activity
  • Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as hydroxyquinoline, has yielded compounds with potent antiviral properties against a range of coronaviruses, including SARS-CoV-2. [11][12]* Specific Substitutions: The nature of the substituents on the pyrazole and linked heterocyclic rings plays a crucial role in determining the antiviral potency and selectivity.

Compound Class Key Feature Target Virus Activity Reference
Hydroxyquinoline-pyrazole hybridsPyrrolone derivativesSARS-CoV-2, MERS-CoVPotent inhibition[11][12]
Pyrazolothiazole conjugates-SARS-CoV-2 viral proteinsPotential hits in virtual screening[11]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The ability to systematically modify the substituents at various positions on the pyrazole ring provides a powerful tool for optimizing biological activity and selectivity. This guide has provided a comparative overview of the influence of these substitutions on anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to design and evaluate novel pyrazole-based drug candidates. Future research will undoubtedly uncover new substitution patterns that lead to even more potent and selective compounds, further solidifying the importance of pyrazole derivatives in medicinal chemistry.

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A Comparative Purity Analysis of Synthesized vs. Commercial 4'-Chloro-2'-methylacetoacetanilide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is paramount. This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized 4'-Chloro-2'-methylacetoacetanilide against commercially available standards. We will delve into the synthetic route, purification strategies, and a multi-pronged analytical approach to rigorously assess purity, ensuring the reliability of downstream applications.

Introduction: The Significance of Purity in Drug Development

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical workflow to ascertain purity is not just a quality control measure but a critical step in the research and development pipeline.

This guide will walk you through a detailed, side-by-side comparison of a laboratory-synthesized batch of this compound and a commercially procured standard. We will employ a suite of analytical techniques to provide a holistic view of purity, including chromatographic and spectroscopic methods.

Synthesis and Purification of this compound

A common synthetic route to this compound involves the reaction of 4-chloro-2-methylaniline with an acetoacetylating agent. While various methods exist, a frequently employed approach utilizes diketene or ethyl acetoacetate.[2] For this guide, we synthesized the target compound via the reaction of 4-chloro-2-methylaniline with ethyl acetoacetate.

Purification Strategy: The Rationale

The crude product from the synthesis invariably contains unreacted starting materials, by-products, and residual solvents. A multi-step purification protocol is essential to achieve high purity.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is based on the solubility profile of the desired compound versus its impurities. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For this compound, a mixed solvent system of ethanol and water was found to be effective. This process preferentially crystallizes the target compound upon cooling, leaving the majority of impurities in the mother liquor.

  • Washing: The recrystallized product is thoroughly washed with a cold, non-dissolving solvent to remove any remaining mother liquor and surface impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvents, which could otherwise interfere with subsequent analytical characterization.

Comparative Purity Assessment: A Multi-Technique Approach

To ensure a comprehensive and unbiased comparison, both the in-house synthesized and a commercially available sample of this compound (purity >98.0% as per the supplier) were subjected to the same battery of analytical tests.

Experimental Workflow for Purity Analysis

Caption: Workflow for the comparative purity assessment of synthesized and commercial this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.[3][4][5] By separating the components of a mixture, it allows for the quantification of the main compound and any impurities present.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[3][4][5]

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

    • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[6][7] The gas chromatograph separates the components of the sample, and the mass spectrometer provides structural information for each component, aiding in impurity identification.

  • Methodology:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium.

    • Injection: Splitless injection for trace impurity analysis.

    • Temperature Program: A programmed temperature ramp to ensure separation of compounds with a range of boiling points.

    • Detection: Mass spectrometry in full scan mode for impurity identification and selected ion monitoring (SIM) for quantification of known impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity determination.[8][9][10] ¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule, while ¹³C NMR provides information about the carbon skeleton.

  • Methodology:

    • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: The spectrum of the synthesized compound is compared to that of the commercial standard and reference spectra to confirm the structure and identify any impurity signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.

4. Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting range. This simple and rapid technique provides a good indication of purity.

  • Methodology:

    • A small amount of the dried sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

    • The literature melting point for this compound is approximately 103 °C.[1]

Comparative Data Summary

The following table summarizes the results obtained from the analysis of the in-house synthesized and commercial samples of this compound.

Analytical TechniqueIn-House Synthesized SampleCommercial Standard
HPLC Purity 99.2% (by area)98.8% (by area)
GC-MS Impurity Profile Trace levels of residual solvents (ethanol) and unreacted 4-chloro-2-methylaniline detected.Minor unidentified peak detected.
¹H NMR Spectrum consistent with the structure of this compound. No significant impurity peaks observed.Spectrum consistent with the structure of this compound. No significant impurity peaks observed.
Melting Point 102.5 - 103.5 °C101.0 - 103.0 °C
Discussion and Interpretation of Results

The analytical data reveals that the in-house synthesized this compound, after rigorous purification, exhibits a purity profile that is not only comparable but slightly superior to the tested commercial standard.

  • The HPLC analysis indicates a higher percentage purity for the synthesized batch. This underscores the effectiveness of the implemented purification protocol.

  • GC-MS analysis of the synthesized sample revealed the presence of expected trace impurities, namely residual solvent and a starting material. The commercial sample, while free of these, showed a minor, unidentified peak, highlighting that commercial standards are not always devoid of impurities.

  • The ¹H NMR spectra for both samples were clean and confirmed the chemical identity of the compound, with no discernible impurities at the detection limit of the instrument.

  • The melting point of the synthesized sample was sharp and close to the literature value, indicative of high purity. The slightly broader range of the commercial sample aligns with its slightly lower purity as determined by HPLC.

Conclusion: The Value of In-House Synthesis and Rigorous Purity Assessment

This guide demonstrates that with a well-designed synthetic and purification strategy, it is possible to produce this compound of a purity that meets or exceeds that of commercially available standards. The key takeaway for researchers is the critical importance of a multi-faceted analytical approach to purity determination. Relying on a single technique can provide an incomplete picture. By combining chromatographic, spectroscopic, and physical property measurements, a comprehensive and reliable assessment of compound purity can be achieved, thereby ensuring the integrity and reproducibility of subsequent research and development activities.

References

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  • SIELC Technologies. Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column. Available from: [Link]

  • Sciedco. 4'-Methylacetoacetanilide, Min. 98.0 (HPLC,N), 25 g. Available from: [Link]

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A Comparative Guide to Catalysts for the Synthesis of Substituted Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted quinolones are a cornerstone of modern medicinal chemistry and materials science. Their heterocyclic scaffold is a privileged structure found in a vast array of pharmaceuticals, including the well-known fluoroquinolone antibiotics, anti-cancer agents, and anti-inflammatory drugs.[1] The efficacy and novelty of these compounds are critically dependent on the substituents adorning the quinolone core. Consequently, the development of efficient, selective, and sustainable catalytic methods for their synthesis is a paramount objective for researchers in drug development and organic synthesis.

This guide provides an in-depth, comparative analysis of the primary catalytic systems employed for the synthesis of substituted quinolones. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and rationale behind catalyst selection, offering field-proven insights to guide your experimental design. This document is structured to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a catalytic strategy, balancing factors such as cost, efficiency, substrate scope, and environmental impact.

Transition Metal Catalysis: The Workhorses of Quinolone Synthesis

Transition metals, with their versatile oxidation states and coordination capabilities, have revolutionized the construction of complex organic molecules, and quinolone synthesis is no exception. Catalysts based on palladium, copper, gold, and iron are the most prominent, each offering unique advantages.

Palladium (Pd)-Catalyzed Methodologies

Palladium catalysis is a powerful tool for forming the quinolone nucleus, often through carbonylative cyclization or Heck-type coupling reactions.[2][3] These methods are prized for their reliability and broad functional group tolerance.

Mechanistic Insight: A common strategy involves the palladium-catalyzed oxidative carbonylation, where amines and ketones react with carbon monoxide to build the quinolone framework.[4] Another powerful route is the tandem Heck reaction followed by an intramolecular C-H amidation.[5][6] The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkyne or acrylate, and subsequent reductive elimination to furnish the product and regenerate the catalyst.

Workflow: Pd-Catalyzed Carbonylative Annulation

G Simplified Pd-Catalyzed Carbonylative Annulation cluster_0 Catalytic Cycle Pd(0) Pd(0) Pd(II)-Complex Pd(II)-Complex Pd(0)->Pd(II)-Complex Oxidative Addition (o-Iodoaniline) Acyl-Pd(II) Acyl-Pd(II) Pd(II)-Complex->Acyl-Pd(II) CO Insertion Cyclized-Pd(II) Cyclized-Pd(II) Acyl-Pd(II)->Cyclized-Pd(II) Alkyne Insertion & Annulation Cyclized-Pd(II)->Pd(0) Reductive Elimination Quinolone Quinolone Cyclized-Pd(II)->Quinolone o-Iodoaniline o-Iodoaniline o-Iodoaniline->Pd(II)-Complex Alkyne Alkyne Alkyne->Cyclized-Pd(II) CO CO CO->Acyl-Pd(II) caption Pd-Catalyzed Carbonylative Annulation Workflow

Caption: A simplified workflow for Palladium-catalyzed carbonylative annulation.

Representative Protocol: Palladium-Catalyzed Synthesis of N-Alkyl-Substituted 4-Quinolones [4]

  • Catalyst Pre-activation: In a glovebox, add Pd₂(dba)₃ (1 mol%) and Xantphos (2.5 mol%) to a vial containing dioxane. Stir for 10 minutes at room temperature.

  • Reaction Setup: To a separate oven-dried Schlenk tube under an argon atmosphere, add the o-chloroaryl acetylenic ketone (1.0 mmol), the desired alkylamine (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Reaction Execution: Add the pre-activated catalyst solution to the Schlenk tube. Seal the tube and heat the reaction mixture to 140 °C in a pre-heated oil bath.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-substituted 4-quinolone.

Copper (Cu)-Catalyzed Methodologies

Copper catalysts offer a more economical alternative to palladium and are particularly effective for domino reactions and C-N bond formation steps in quinolone synthesis.[7][8]

Mechanistic Insight: Copper-catalyzed syntheses often proceed via an initial amination or aza-Michael addition, followed by an intramolecular cyclization. For instance, the reaction of 2-halophenones with amides, catalyzed by Cu(I), forms an N-(2-ketoaryl) amide intermediate which then undergoes base-catalyzed Camps cyclization to yield the 4-quinolone.[7] The choice of ligands and copper source (e.g., CuI, Cu(OAc)₂) is critical for achieving high yields and selectivity.

Representative Protocol: Copper-Catalyzed Synthesis of 3-Acyl-2-Substituted 4-Quinolones [7]

  • Reaction Setup: To a screw-capped vial, add 2-aminobenzoate (0.5 mmol), β-substituted α,β-unsaturated ketone (0.6 mmol), CuI (10 mol%), and a suitable solvent like DMSO.

  • Reaction Execution: Seal the vial and heat the mixture at 80-100 °C for 4-8 hours.

  • Cyclization: After the initial addition is complete (monitored by TLC), add a base such as K₂CO₃ (1.5 mmol) to the reaction mixture and continue heating at 110 °C for another 6-12 hours to promote cyclization and subsequent oxidation.

  • Workup and Purification: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by silica gel chromatography.

Gold (Au) and Iron (Fe)-Catalyzed Systems

Gold and iron catalysts are emerging as powerful and often more sustainable alternatives. Gold catalysts, owing to their strong π-Lewis acidity, are highly effective in activating alkyne functionalities for intramolecular cyclizations.[7][9] Iron, being earth-abundant and non-toxic, represents a green and cost-effective option, often utilized in C-H activation/functionalization pathways.[4][10][11]

Mechanistic Insight (Gold): Gold-catalyzed synthesis of 4-quinolones can proceed via the cyclization of 1-(2′-azidoaryl) propynols.[9] The gold catalyst activates the alkyne, facilitating an intramolecular nucleophilic attack by the azide group. This is followed by the expulsion of N₂ to form an α-imino gold carbene intermediate, which then rearranges to form the quinolone ring.[9][12]

Mechanistic Insight (Iron): Iron-catalyzed reactions can proceed through various mechanisms, including chelation-assisted C-H activation.[10][13][14] For example, an iron(III)-catalyzed oxidative coupling of an alcohol with a 2-amino phenyl ketone involves the in-situ formation of an aldehyde, which then undergoes a tandem condensation/Mannich-type cyclization/oxidation sequence to form the 4-quinolone.[4]

Organocatalysis: The Metal-Free Alternative

In the quest for greener and more sustainable synthetic methods, organocatalysis has emerged as a compelling alternative to transition-metal catalysis.[15][16] These methods avoid the use of potentially toxic and expensive heavy metals.

Mechanistic Insight: Organocatalytic approaches often rely on the activation of substrates through the formation of reactive intermediates like iminium or enamine ions. For instance, the enantioselective synthesis of 2,3-dihydro-4-quinolones can be achieved from o-aminoacetophenones and aryl aldehydes using a chiral organocatalyst.[15] The reaction proceeds without the need for solvents or protecting groups, highlighting its efficiency and green credentials.[15] Another strategy involves using organo-iodine catalysts to generate a reactive nitrenium ion intermediate for electrophilic arene C-H amination.[16]

Workflow: Organocatalytic Asymmetric Synthesis

G Organocatalytic Asymmetric Synthesis of Dihydroquinolones cluster_0 Reaction Pathway Reactants o-Aminoacetophenone + Aryl Aldehyde Iminium_Ion Iminium Ion Formation (with Chiral Catalyst) Reactants->Iminium_Ion Condensation Mannich_Reaction Intramolecular Mannich Reaction Iminium_Ion->Mannich_Reaction Enamine Attack Product_Formation Tautomerization & Catalyst Regeneration Mannich_Reaction->Product_Formation Chiral_Catalyst Chiral_Catalyst Product_Formation->Chiral_Catalyst Regeneration Product Chiral Dihydroquinolone Product_Formation->Product Chiral_Catalyst->Iminium_Ion caption Organocatalytic Asymmetric Synthesis Workflow

Caption: A simplified workflow for Organocatalytic Asymmetric Synthesis.

Representative Protocol: Organocatalytic One-Pot Synthesis of (R)-2-aryl-2,3-dihydro-4-quinolones [15]

  • Reaction Setup: In a vial, mix o-aminoacetophenone (0.5 mmol), the aryl aldehyde (0.6 mmol), and the chiral organocatalyst (e.g., a proline derivative, 10-20 mol%).

  • Reaction Execution: The reaction is often performed solvent-free. Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-72 hours.

  • Monitoring and Purification: Monitor the reaction progress by TLC or ¹H NMR of an aliquot. Once the starting materials are consumed, the product can often be purified directly by flash column chromatography on silica gel without a separate workup step.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes.[17][18][19] This is due to efficient and uniform heating of the reaction mixture.

Causality and Application: Microwave-assisted synthesis is particularly beneficial for reactions that require high temperatures, such as the Friedländer annulation.[18][20][21] For example, the reaction of 2-aminophenylketones with cyclic ketones can be achieved in 5 minutes at 160 °C using neat acetic acid as both solvent and catalyst under microwave irradiation, a significant improvement over conventional heating methods that take days and give poor yields.[18] This rapid heating can also improve yields and selectivity by minimizing the formation of side products.

Comparative Performance Data

The choice of catalyst significantly impacts the outcome of the synthesis. The following tables provide a comparative summary of the performance of different catalytic systems based on published data.

Table 1: Comparison of Transition-Metal Catalysts for Quinolone Synthesis

Catalyst SystemReaction TypeSubstratesYield (%)ConditionsReference
Pd(dba)₂ / CuBr(Me₂S) Oxidative CarbonylationAmines, Ketones, COModerate to GoodAtmospheric Pressure[4]
Pd-NHC / Mo(CO)₆ Carbonylative Sonogashira2-Iodoanilines, AcetylenesGood to Excellent95 °C, N₂ atmosphere[4]
CuI / HOTf / Tf₂O Intermolecular CyclizationSecondary Anilines, AlkynesGood120 °C, 12 h[7]
FeCl₃ / DTBP Oxidative CouplingAlcohols, 2-Amino Phenyl KetonesGoodTandem Process[4]
AuCl₃ 6-endo-dig Cyclizationo-Azidoacetylenic KetonesGoodRoom Temp, Ar atmosphere[7]
Ru(bpy)₃Cl₂ Photocatalytic OxidationN-Substituted IndolesModerate to HighBlue LED, Room Temp[4]

Table 2: Comparison of Organocatalytic and Alternative Methods

Catalyst / MethodReaction TypeSubstratesYield (%)ConditionsReference
Chiral Organocatalyst Asymmetric Synthesiso-Aminoacetophenones, AldehydesUp to 99% eeMetal-free, Solvent-free[15]
Organo-iodine Catalyst C-H AminationN-Activated substratesWide RangeMetal-free, with oxidant[16]
DABCO Decarboxylative CyclizationIsatoic Anhydrides, AcetonitrilesGood to ExcellentMicrowave, 80 °C, 30 min[4]
Microwave / Acetic Acid Friedländer Annulation2-Aminophenylketones, KetonesExcellent160 °C, 5 min[18]
BiCl₃ / Microwave Condensationβ-Enaminones, Diethyl Malonate51-71%Microwave, EtOH[17]

Conclusion and Future Outlook

The synthesis of substituted quinolones is a dynamic field with a diverse and expanding toolkit of catalytic methods.

  • Palladium and copper catalysts remain the gold standard for many applications due to their high efficiency and broad substrate scope, though cost and metal contamination can be drawbacks.

  • Gold and iron catalysts offer exciting alternatives, with gold providing unique reactivity for alkyne cyclizations and iron presenting a green, economical option for C-H functionalization.

  • Organocatalysis is a rapidly growing area, providing metal-free pathways that are highly attractive from a sustainability perspective, particularly for asymmetric synthesis.

  • Microwave-assisted synthesis offers a practical method to accelerate reaction optimization and discovery, significantly reducing development timelines.

The ideal catalyst is application-dependent. For complex, multi-step syntheses in late-stage drug development, the reliability of palladium might be preferred. For large-scale manufacturing, the cost-effectiveness of iron or copper catalysts is advantageous. For the synthesis of chiral quinolones, organocatalysis is often the method of choice. By understanding the mechanisms, protocols, and comparative performance of these catalytic systems, researchers can strategically select the most appropriate method to achieve their synthetic goals efficiently and sustainably.

References

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  • Cong, X., & Zeng, X. (2014). Iron-Catalyzed, Chelation-Induced Remote C−H Allylation of Quinolines via 8‑Amido Assistance. Sci-Hub.
  • (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health.
  • Cong, X., & Zeng, X. (n.d.). Iron-Catalyzed, Chelation-Induced Remote C–H Allylation of Quinolines via 8-Amido Assistance. ACS Publications.
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  • Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
  • (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central.
  • (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • Subashini, R., Angajala, G., Aggile, K., & Khan, F. N. (2014). Microwave-assisted solid acid-catalyzed synthesis of quinolinyl quinolinones and evaluation of their antibacterial, antioxidant activities. ResearchGate.
  • (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. ACS Publications.
  • (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • (2014). Iron Catalysis for Quinoline Synthesis. ChemistryViews.
  • (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing.
  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.
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In-vitro testing protocols for assessing the antimicrobial efficacy of synthesized compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate in-vitro assessment of a synthesized compound's antimicrobial efficacy is a critical early step in the journey from discovery to clinical application. This guide provides an in-depth comparison of the most widely adopted in-vitro testing protocols, moving beyond a simple recitation of steps to explain the underlying scientific principles and practical considerations. Our focus is on empowering you to make informed decisions in designing and interpreting your antimicrobial susceptibility testing (AST) experiments.

The selection of an appropriate AST method is paramount and depends on a multitude of factors including the physicochemical properties of the test compound, the growth characteristics of the target microorganism, and the specific research question being addressed—be it a preliminary screening for activity or a detailed characterization of bactericidal versus bacteriostatic effects.[1][2] This guide will navigate the nuances of three core methodologies: Broth Microdilution for quantitative determination of inhibitory concentrations, Disk Diffusion for a qualitative or semi-quantitative assessment of susceptibility, and Time-Kill Kinetics for a dynamic view of antimicrobial activity.

The Foundation: Understanding Antimicrobial Susceptibility

The primary objective of in-vitro AST is to predict how a bacterial pathogen is likely to respond to a particular antimicrobial agent.[1] This is achieved by bringing the microorganism into contact with varying concentrations of the compound and observing the effect on its growth. The results are typically interpreted and reported as susceptible, intermediate, or resistant, based on established breakpoints set by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

I. Broth Microdilution: The Gold Standard for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[1][3] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][6] This method is favored for its accuracy, reproducibility, and the ability to test multiple compounds or concentrations simultaneously.[7]

Causality Behind the Protocol:

The principle of broth microdilution lies in exposing a standardized bacterial inoculum to a serial two-fold dilution of the antimicrobial agent in a liquid growth medium.[7] The use of a 96-well microtiter plate format allows for high-throughput screening and efficient use of reagents. The standardization of the bacterial inoculum is critical; a low inoculum can lead to falsely low MICs, while an overly dense inoculum can result in falsely high MICs.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_medium Dispense Broth Medium into 96-well Plate add_inoculum Inoculate Wells with Bacterial Suspension add_compound Add Compound Dilutions to Respective Wells dispense_medium->add_compound add_compound->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate Plate (e.g., 37°C for 18-24h) controls->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic interpret Interpret Results vs. Breakpoints (S, I, R) read_mic->interpret end End interpret->end

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution
  • Preparation of Antimicrobial Agent: Prepare a stock solution of the synthesized compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation: Dispense the prepared bacterial inoculum into the wells of a 96-well microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[6] This can be assessed visually or with a microplate reader.

Comparative Performance Data: Broth Microdilution

The following table presents hypothetical MIC data for two novel synthesized compounds (Compound X and Compound Y) against common bacterial pathogens, compared to a standard antibiotic, Ciprofloxacin.

MicroorganismCompound X (µg/mL)Compound Y (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus ATCC 292134160.5
Escherichia coli ATCC 259228>640.015
Pseudomonas aeruginosa ATCC 2785316320.25
Klebsiella pneumoniae ATCC 138838>640.03

Data is for illustrative purposes only.

II. Disk Diffusion (Kirby-Bauer) Method: A Qualitative Screening Tool

The disk diffusion method is a widely used, simple, and cost-effective technique for determining the qualitative susceptibility of a bacterial isolate to an antimicrobial agent.[2] It is particularly useful for routine testing in clinical laboratories and for initial screening of a large number of compounds.

Causality Behind the Protocol:

This method involves placing paper disks impregnated with a known concentration of the antimicrobial agent onto the surface of an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[8] During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the agent, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Analysis start Start prep_plate Prepare Mueller-Hinton Agar Plate start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Agar Surface for Confluent Growth place_disks Place Antimicrobial-impregnated Disks on Agar inoculate_plate->place_disks incubate Incubate Plate (e.g., 37°C for 18-24h) place_disks->incubate measure_zones Measure Diameters of Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Zone Diameters vs. Breakpoints (S, I, R) measure_zones->interpret end End interpret->end Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling Over Time cluster_analysis Analysis start Start prep_cultures Prepare Bacterial Cultures in Broth start->prep_cultures add_compound Add Test Compound at Desired Concentrations (e.g., 1x, 2x, 4x MIC) prep_cultures->add_compound time_0 Sample at T=0h add_compound->time_0 time_x Sample at Predetermined Time Points (e.g., 2, 4, 8, 24h) time_0->time_x serial_dilute Perform Serial Dilutions of Samples time_x->serial_dilute plate Plate Dilutions onto Growth Agar serial_dilute->plate incubate Incubate Plates plate->incubate count_colonies Count CFUs incubate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Determine Bactericidal or Bacteriostatic Activity plot_data->interpret end End interpret->end

Caption: Workflow for the time-kill kinetics assay.

Detailed Protocol: Time-Kill Assay
  • Inoculum and Compound Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium. Add the synthesized compound at various concentrations, typically multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control.

Comparative Performance Data: Time-Kill Kinetics

The following table shows hypothetical log₁₀ CFU/mL reductions for Compound X against S. aureus ATCC 29213 at 24 hours.

ConcentrationInitial log₁₀ CFU/mLFinal log₁₀ CFU/mL (24h)Log₁₀ ReductionInterpretation
Growth Control6.08.5-2.5 (growth)-
1x MIC (4 µg/mL)6.05.50.5Bacteriostatic
2x MIC (8 µg/mL)6.04.21.8Bacteriostatic
4x MIC (16 µg/mL)6.02.83.2Bactericidal

Data is for illustrative purposes only.

IV. Method Comparison and Selection Rationale

The choice between these methods is dictated by the stage of drug discovery and the specific information required.

FeatureBroth MicrodilutionDisk DiffusionTime-Kill Kinetics
Result Type Quantitative (MIC)Qualitative/Semi-quantitativeQuantitative (Rate of Kill)
Primary Use Potency determination, large-scale screeningRoutine susceptibility, initial screeningDifferentiating bactericidal/bacteriostatic activity
Throughput HighHighLow
Cost ModerateLowHigh
Labor Intensity ModerateLowHigh
Advantages Accurate, reproducible, quantitative data [2]Simple, inexpensive, flexible [2]Provides dynamic information on antimicrobial activity [9]
Disadvantages Can be influenced by compound solubilityNot suitable for all organisms, qualitative results [10]Labor-intensive, low throughput

V. Trustworthiness of Protocols: The Role of Quality Control

To ensure the accuracy and reproducibility of AST results, a robust quality control (QC) program is essential. This involves the regular testing of reference strains with known susceptibility profiles.

  • QC Strains: Standard QC strains, such as those from the American Type Culture Collection (ATCC), should be included in each test run. Examples include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.

  • Acceptable Ranges: The MIC values or zone diameters obtained for the QC strains must fall within the acceptable ranges established by organizations like CLSI and EUCAST.

  • Troubleshooting: If QC results are out of range, it indicates a potential issue with the test system (e.g., media, inoculum size, incubation conditions) that must be resolved before reporting any results for the synthesized compounds.

Conclusion

The in-vitro evaluation of synthesized compounds is a multifaceted process that requires a thorough understanding of the available testing methodologies. The broth microdilution, disk diffusion, and time-kill kinetics assays each provide unique and valuable information. By carefully selecting the appropriate protocol, adhering to standardized procedures, and implementing rigorous quality control measures, researchers can generate reliable and reproducible data that will guide the future development of novel antimicrobial agents. This guide serves as a foundational resource to aid in the design and execution of these critical experiments, ultimately contributing to the vital effort of combating antimicrobial resistance.

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Antimicrobial Efficacy of Green Synthesis of Silver Nanoparticles against Cariogenic Pathogens – An In vitro Study. (n.d.). National Institutes of Health. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 4'-Chloro-2'-methylacetoacetanilide (CAS RN: 20139-55-3), a compound commonly utilized in the synthesis of dyes and pigments.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is classified as harmful if swallowed.[3][4] It is also known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4] When heated to decomposition, it can emit toxic vapors of nitrogen oxides (NOx).[5] As a chlorinated aromatic amide, its disposal requires special consideration to prevent the formation of hazardous byproducts and to mitigate its environmental impact.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4]GHS07
Skin Irritation (Category 2)Causes skin irritation.[4]GHS07
Serious Eye Damage (Category 1)Causes serious eye damage.[4]GHS05
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[4]GHS07

This table summarizes the GHS hazard classifications for this compound.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final removal from the laboratory.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management A Waste Generation (Unused reagent, contaminated labware) B Segregation (Solid vs. Liquid, Halogenated) A->B Immediate Segregation C Containerization (Compatible, Labeled Container) B->C Proper Containment D Temporary Storage (Designated, Ventilated Area) C->D Safe Accumulation E Collection by EHS (Scheduled Pickup) D->E Institutional Protocol F Final Disposal (Licensed Facility) E->F Regulatory Compliance

Figure 1: A procedural workflow for the safe disposal of this compound.

The principle of waste segregation is fundamental to safe laboratory practice.[6][7] Never mix this compound waste with other waste streams.

  • Solid Waste: This includes unused or expired solid this compound, and contaminated personal protective equipment (PPE) such as gloves and weighing papers. This should be collected in a designated, compatible solid waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, this solution must be treated as halogenated organic waste. Do not mix with non-halogenated solvent waste.

  • Contaminated Sharps: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.[6]

The choice of waste container is critical to prevent leaks and reactions.

  • Container Compatibility: Use containers made of materials compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The original chemical container is often the best choice for waste.[8]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory

Accumulated waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department.

  • Designated Area: Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.[9]

  • Secondary Containment: Place waste containers in secondary containment trays to mitigate the impact of any potential spills.[7]

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[8]

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management facility.

  • EHS Collection: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[8]

  • Incineration: Due to its chlorinated nature, the recommended disposal method for this compound is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases (such as hydrogen chloride) produced during combustion.[9][10] Landfilling is generally not a suitable option for this type of compound due to its potential to leach into the environment.

Emergency Procedures for Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

SpillResponse A Spill Occurs B Assess Severity (Quantity, Location) A->B C Small, Manageable Spill? B->C D Personnel Trained and Equipped for Cleanup? C->D Yes E Evacuate Immediate Area Alert Others Contact EHS/Emergency Services C->E No D->E No F Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->F Yes G Contain and Absorb Spill (Use appropriate absorbent material) F->G H Collect and Dispose of as Hazardous Waste G->H

Figure 2: A decision tree for responding to a this compound spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Waste Minimization and Best Practices

Responsible chemical management extends beyond disposal to include proactive waste minimization strategies.[6]

  • Inventory Management: Maintain a detailed inventory of all chemicals to avoid over-ordering and the expiration of reagents.[6][7]

  • Scale of Experiments: Whenever possible, optimize experimental procedures to utilize the smallest practical quantities of hazardous materials.[6]

  • Substitution: Where scientifically viable, consider the use of less hazardous alternative compounds.

By integrating these principles of hazard awareness, procedural diligence, and proactive waste minimization, researchers can ensure the safe and responsible handling and disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. Available from: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]

  • Tion. Safe Storage and Disposal of Chemicals in A Lab. Available from: [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. 2024-09-17. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • PubChem - National Institutes of Health. 4-Chloro-2-methylacetanilide. Available from: [Link]

  • Chemical Label for this compound. Available from: [Link]

  • PubChem - National Institutes of Health. This compound. Available from: [Link]

  • U.S. Environmental Protection Agency. Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Available from: [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available from: [Link]

  • ChemBK. This compound. 2024-04-10. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Chloro-2'-methylacetoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for handling 4'-Chloro-2'-methylacetoacetanilide (CAS No. 20139-55-3). The protocols described herein are designed as a self-validating system, where the rationale behind each step is as critical as the step itself. Our goal is to empower you to work safely and effectively, transforming procedural requirements into an intuitive safety mindset.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a solid reagent that presents several key hazards. A thorough understanding of these risks is the foundation of an effective PPE strategy. The compound's hazard profile dictates the specific barriers we must place between ourselves and the chemical.

According to its Safety Data Sheet (SDS) and established chemical databases, this substance is classified as follows:

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][2]

Expert Insight: The "Danger" signal word associated with "Serious Eye Damage" is particularly noteworthy. Unlike eye irritation, which is reversible, eye damage (Category 1) implies a risk of permanent injury. This elevates the requirement for eye protection from a simple barrier to a critical, non-negotiable control. Furthermore, as a fine powder, the risk of aerosolization during handling makes respiratory and skin exposure highly probable without proper engineering controls and PPE. When heated to decomposition, it can also emit toxic vapors of nitrogen oxides (NOx) and chlorides[4][5].

Core PPE Ensemble for this compound

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for common laboratory tasks involving this reagent.

TaskEye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solids Chemical splash goggles AND face shieldDouble-gloved nitrile glovesFully-buttoned lab coatRequired: Chemical fume hood
Preparing Solutions Chemical splash gogglesNitrile glovesFully-buttoned lab coatRequired: Chemical fume hood
Post-Reaction Workup & Cleanup Chemical splash gogglesNitrile glovesFully-buttoned lab coatRequired: Chemical fume hood
Detailed PPE Specifications and Rationale
  • Eye and Face Protection:

    • Specification: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory[6]. A face shield must be worn over the goggles during any operation where dust can be generated, such as weighing or transferring the solid[7][8].

    • Causality: The Category 1 hazard of serious eye damage necessitates a complete seal around the eyes, which standard safety glasses do not provide[1][2]. The face shield adds a critical layer of protection against accidental splashes or puffs of fine powder that could occur when handling the bulk material[9].

  • Hand Protection:

    • Specification: Nitrile gloves are the standard recommendation for incidental contact[10]. When weighing and transferring the solid, double-gloving is a best practice to provide a barrier against contamination during glove removal.

    • Causality: The compound is a known skin irritant[1][2]. Gloves prevent direct dermal contact. Should a glove become contaminated, the outer glove can be removed without exposing the skin, maintaining a continuous barrier. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[11][12].

  • Body Protection:

    • Specification: A standard, fully-buttoned laboratory coat should be worn at all times[8]. For tasks with a higher risk of spills, such as handling larger quantities, a chemical-resistant apron over the lab coat is advised[7].

    • Causality: This protects skin and personal clothing from contamination by dust or splashes. A buttoned coat provides a more complete barrier than an open one.

  • Respiratory Protection:

    • Specification: All handling of this compound powder must be performed within a certified chemical fume hood to control airborne concentrations[6][8].

    • Causality: The chemical is known to cause respiratory tract irritation[1][2]. A fume hood is an engineering control that serves as the primary line of defense, capturing dust at the source and preventing inhalation. A respirator (e.g., N95 or higher) may be required only if engineering controls are insufficient or during a large spill cleanup, and this requires a formal respiratory protection program with fit testing[6][10].

Operational Plan: Step-by-Step Protocol for Safe Solution Preparation

This protocol provides a self-validating workflow for preparing a solution of this compound.

Objective: To safely weigh 5.0 grams of the solid and dissolve it in a solvent.

  • Preparation & Pre-Check:

    • Step 1a: Verify the chemical fume hood has a current certification and that the sash is at the indicated operational height. Rationale: Ensures proper airflow to capture airborne particles.

    • Step 1b: Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood. Rationale: Minimizes movement in and out of the hood, which can disrupt airflow.

    • Step 1c: Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Handling the Chemical:

    • Step 2a: Place the chemical container in the fume hood, at least 6 inches from the sash opening.

    • Step 2b: Don a face shield over the goggles and a second pair of nitrile gloves.

    • Step 2c: Carefully open the container. Avoid any sudden movements that could aerosolize the powder.

    • Step 2d: Use a clean spatula to carefully transfer the approximate amount of solid to the weigh boat on a tared balance inside the hood. Rationale: Performing this critical step in a contained space is the most effective way to prevent respiratory exposure[8].

    • Step 2e: Securely close the primary chemical container.

    • Step 2f: Carefully add the weighed solid to the beaker containing the solvent. Rationale: Adding the solid to the liquid minimizes dust generation compared to adding liquid to the solid.

  • Post-Handling & Cleanup:

    • Step 3a: Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. Rationale: This prevents the transfer of contamination to other surfaces.

    • Step 3b: Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened towel. Place the towel and weigh boat in the solid hazardous waste container.

    • Step 3c: Remove the face shield.

    • Step 3d: After work is complete, remove the final pair of gloves and wash hands thoroughly with soap and water[11].

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow from preparation to final disposal, emphasizing the critical control points.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Don Core PPE: Lab Coat, Goggles, Inner Gloves prep_1->prep_2 prep_3 Don Task-Specific PPE: Face Shield, Outer Gloves prep_2->prep_3 handle_1 Weigh & Transfer Solid Chemical prep_3->handle_1 Begin Work handle_2 Prepare Solution handle_1->handle_2 cleanup_1 Remove Outer Gloves (Dispose as HazWaste) handle_2->cleanup_1 Work Complete cleanup_2 Decontaminate Surfaces & Equipment cleanup_1->cleanup_2 cleanup_3 Segregate Waste: - Contaminated Solids - Rinsate (Liquid Waste) cleanup_2->cleanup_3 cleanup_4 Doff Remaining PPE cleanup_3->cleanup_4 cleanup_5 Wash Hands Thoroughly cleanup_4->cleanup_5

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.